2-(2-Chloro-5-nitrophenyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653955 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879088-40-1 | |
| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chloro-5-nitrophenyl)pyridine: Synthesis, Properties, and Applications
For Immediate Release
A comprehensive technical guide on 2-(2-chloro-5-nitrophenyl)pyridine, a key intermediate in pharmaceutical and agrochemical industries, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical identity, structural characteristics, synthesis protocols, physico-chemical properties, and critical applications, with a focus on its role in the synthesis of the anticancer drug Vismodegib.
Chemical Identity and Structural Elucidation
This compound is a substituted biphenyl derivative with the IUPAC name This compound .[1][2] Its chemical structure consists of a pyridine ring linked to a 2-chloro-5-nitrophenyl ring.
Molecular Formula: C₁₁H₇ClN₂O₂[1]
Molecular Weight: 234.64 g/mol [1]
CAS Registry Number: 879088-40-1[1][2]
Synonyms: 4-chloro-3-(pyridin-2-yl)nitrobenzene, Pyridine, 2-(2-chloro-5-nitrophenyl)-[2]
The structural arrangement of the electron-withdrawing chloro and nitro groups on the phenyl ring, coupled with the pyridine moiety, imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity.
Chemical Structure Diagram
Caption: Figure 1. Chemical Structure of this compound
Synthesis and Manufacturing
The synthesis of this compound is of significant interest due to its role as a crucial intermediate. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
Nitration of 2-(2-Chlorophenyl)pyridine
A common and direct method involves the nitration of 2-(2-chlorophenyl)pyridine.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring.
Reaction Scheme:
Caption: Figure 2. Synthesis via Nitration
Experimental Protocol:
-
To a cooled (4°C) solution of 2-(2-chlorophenyl)pyridine in concentrated sulfuric acid (96%), potassium nitrate (KNO₃) is added portion-wise over a period of 5 minutes.[4]
-
The reaction mixture is stirred at 4°C for approximately 120 minutes.[4]
-
The reaction is then quenched by pouring the mixture onto ice.
-
The mixture is neutralized to a pH of ~9 with a suitable base, such as potassium carbonate (K₂CO₃).[4]
-
The product is extracted with an organic solvent, for example, ethyl acetate.[4]
-
The combined organic layers are dried over a drying agent like magnesium sulfate (MgSO₄).[4]
-
The solvent is removed under reduced pressure to yield the desired product.[4] A yield of 83% has been reported for this method.[4]
Synthesis for Vismodegib Preparation
In the context of the synthesis of the hedgehog pathway inhibitor Vismodegib, this compound is a key intermediate.[5][6] A patented method describes its preparation from 2-chloro-5-nitroacetophenone.[5]
Reaction Workflow:
Caption: Figure 3. Synthesis for Vismodegib
This route is noted for its use of readily available and inexpensive raw materials, making it suitable for industrial-scale production.[5] The process involves a sequential reaction with ammonia and an oxidant to form the pyridine ring.[5]
Physico-Chemical Properties
A comprehensive understanding of the physico-chemical properties of this compound is essential for its handling, purification, and application in further synthetic steps.
| Property | Value | Source |
| Physical Form | Solid | [7] |
| Appearance | Light yellow to yellow solid | |
| Molecular Weight | 234.64 g/mol | [1] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [1] |
| Melting Point | Data not available in the literature. For comparison, the related compound 2-chloro-5-nitropyridine has a melting point of 105-108°C. | [1] |
| Boiling Point (Predicted) | 360.2 ± 32.0 °C at 760 mmHg | [1][4] |
| Solubility | The solubility is influenced by its aromatic character and the presence of polar nitro and chloro groups. | [1] |
| Purity (Typical) | ≥97-98% | [7] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring will exhibit characteristic ortho and meta couplings (J ≈ 7.5-8.0 Hz and 1.5-2.0 Hz, respectively).[1] The protons on the substituted phenyl ring will also show typical aromatic coupling patterns. The integration of the signals should correspond to the seven aromatic protons.[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon attached to the pyridine ring is expected to be in the range of 155-160 ppm.[1] The carbon bearing the nitro group is predicted to be around 145-150 ppm, while the carbon attached to the chlorine atom is expected in the 130-135 ppm region.[1] The remaining aromatic carbons will appear between 120 and 140 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic aromatic C-H stretching vibrations between 3000 and 3100 cm⁻¹.[1]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Development
This compound is a versatile building block with significant applications in the pharmaceutical and agrochemical sectors.[1]
Pharmaceutical Intermediate
The most prominent application of this compound is as a key intermediate in the synthesis of Vismodegib .[5][6] Vismodegib is a first-in-class hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[3] The synthesis of Vismodegib involves the reduction of the nitro group of this compound to an amine, followed by an amidation reaction.[3][5]
Agrochemicals
This compound also serves as a structural motif in the development of active ingredients for agrochemicals.[1] Its derivatives are utilized in crop protection, highlighting its dual role in both human health and agriculture.[1]
Research Chemical
As a research chemical, this compound is used in the synthesis of various heterocyclic compounds for biological screening and in the study of reaction mechanisms involving substituted pyridines.[1]
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety. The following information is based on available safety data sheets.
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing.[8]
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[8]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
In case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8]
-
In case of Eye Contact: Rinse with pure water for at least 15 minutes.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[8]
In all cases of exposure, seek immediate medical attention.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Conclusion
This compound is a compound of significant industrial and research importance. Its well-defined structure and reactivity make it an essential building block in the synthesis of high-value products, most notably the anticancer drug Vismodegib. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, serving as a valuable resource for professionals in the fields of chemical synthesis and drug discovery. The emphasis on purity and detailed synthetic protocols underscores its critical role as a high-purity intermediate in complex multi-step syntheses.
References
- Google Patents. (2020).
- Google Patents. (2018). EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib.
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity: Understanding this compound in Synthesis. [Link]
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PubChem. This compound. [Link]
-
New Drug Approvals. (2016, February 16). Vismodegib. [Link]
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- 7. This compound | 879088-40-1 [sigmaaldrich.com]
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An In-depth Technical Guide to the Physicochemical Properties of C11H7ClN2O2
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Landscape of C11H7ClN2O2
The molecular formula C11H7ClN2O2 represents a fascinating scaffold for chemical exploration, particularly within the realm of drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties of a key isomer, 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid , and establishes a framework for its synthesis, characterization, and potential biological evaluation. Given the limited publicly available experimental data for this specific molecule, this document integrates insights from closely related analogs to offer a robust scientific foundation for researchers.
The indole-2-carboxylic acid core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The strategic placement of a chlorine atom at the 7-position and a cyanomethyl group at the 1-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Molecular Identity and Physicochemical Properties
While several isomers of C11H7ClN2O2 are theoretically possible, the most readily identifiable in chemical databases is 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid.
Core Compound: 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid
-
IUPAC Name: 7-chloro-1-(cyanomethyl)indole-2-carboxylic acid[1]
-
CAS Number: Not available
-
Molecular Formula: C11H7ClN2O2[1]
-
Molecular Weight: 234.64 g/mol [1]
-
Canonical SMILES: C1=CC2=C(C(=C1)Cl)N(C(=C2)C(=O)O)CC#N[1]
The majority of the available data for this compound is computational. Below is a summary of its predicted properties, alongside experimental data for its core structural fragments to provide context.
| Property | 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid (Predicted)[1] | 7-Chloro-1H-indole-2-carboxylic acid (Experimental/Predicted) | 1-(Cyanomethyl)-1H-indole-2-carboxylic acid (Experimental/Predicted) |
| Molecular Weight ( g/mol ) | 234.64 | 195.60 | 200.19[2] |
| XLogP3 | 2.4 | 2.5 (Predicted) | 1.9 (Predicted)[3] |
| Hydrogen Bond Donors | 1 | 2 | 1[3] |
| Hydrogen Bond Acceptors | 4 | 3 | 4[3] |
| Melting Point (°C) | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| pKa | Not available | 13.43±0.30 (Predicted for ethyl ester)[4] | Not available |
Insight: The predicted XLogP3 value of 2.4 suggests that 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid has moderate lipophilicity, a key parameter influencing cell membrane permeability and oral bioavailability. The presence of both hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the carbonyl oxygen, the indole nitrogen, and the nitrile nitrogen) indicates its potential to engage in specific hydrogen bonding interactions with biological targets.
Synthesis and Reactivity
A plausible synthetic route to 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid can be conceptualized based on established indole chemistry.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthetic Protocol (Hypothetical)
-
N-Alkylation: To a solution of ethyl 7-chloro-1H-indole-2-carboxylate in an aprotic polar solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C. After cessation of hydrogen evolution, add chloroacetonitrile and allow the reaction to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ethyl 7-chloro-1-(cyanomethyl)indole-2-carboxylate is then subjected to hydrolysis. This is typically achieved by heating with a base such as sodium hydroxide in a mixture of ethanol and water[5].
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid.
Analytical Workflow
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- 2. capotchem.com [capotchem.com]
- 3. PubChemLite - 1-(cyanomethyl)-1h-indole-2-carboxylic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Cas 43142-64-9,Ethyl 7-chloroindole-2-carboxylate | lookchem [lookchem.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
2-(2-Chloro-5-nitrophenyl)pyridine molecular weight and mass spectrometry
An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of 2-(2-Chloro-5-nitrophenyl)pyridine
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₇ClN₂O₂.[1][2][3] Its structure, featuring a pyridine ring linked to a chloronitrophenyl ring, makes it a molecule of interest in pharmaceutical and agrochemical research.[1][3] A precise understanding of its molecular weight and mass spectrometric behavior is fundamental for its accurate identification, characterization, and quantification in complex matrices. This guide provides a detailed analysis of these core properties, offering both theoretical grounding and practical, field-proven methodologies for researchers and drug development professionals.
Part 1: Molecular Weight and Isotopic Composition
The interpretation of mass spectrometry data begins with a thorough understanding of the analyte's molecular weight. This is not a single value but a distribution of masses based on the natural abundance of isotopes for each element in the molecule.
Calculation of Molecular Weights
For this compound (C₁₁H₇ClN₂O₂), two key mass values are of primary importance:
-
Nominal Mass: Calculated using the integer mass of the most common isotope of each element (C=12, H=1, Cl=35 , N=14, O=16). It is useful for low-resolution mass spectrometers.
-
Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the critical value for high-resolution mass spectrometry (HRMS).[2]
The average molecular weight, which accounts for the natural abundance of all isotopes of each element, is typically used for bulk chemical calculations but is less relevant for mass spectrometry.[1][2]
| Parameter | Value | Calculation / Notes |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [1][2][3] |
| Nominal Mass | 234 Da | (1112) + (71) + (135) + (214) + (2*16) = 234 |
| Average Molecular Wt. | 234.64 g/mol | [1][2] |
| Monoisotopic Mass | 234.0196 Da | Exact mass of C₁₁H₇³⁵ClN₂O₂.[2] |
The Chlorine Isotope Signature
A defining characteristic in the mass spectrum of this compound is the presence of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a distinctive isotopic pattern for any chlorine-containing ion.
The molecular ion (M) will appear as a cluster of two peaks:
-
M Peak: Corresponds to the ion containing the ³⁵Cl isotope.
-
M+2 Peak: Corresponds to the ion containing the ³⁷Cl isotope, appearing two mass units higher.
The theoretical intensity ratio of the M to M+2 peak is approximately 3:1 . This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown compound or fragment ion.
| Isotope | Abundance (%) | Contribution to Spectrum |
| ³⁵Cl | ~75.8% | M Peak (Relative Intensity ≈ 100%) |
| ³⁷Cl | ~24.2% | M+2 Peak (Relative Intensity ≈ 32%) |
Part 2: Mass Spectrometry Analysis
The choice of ionization technique dictates the nature of the resulting mass spectrum. For this compound, both hard and soft ionization methods provide complementary structural information.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase.[4][5] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[4][6] The resulting fragmentation pattern serves as a molecular "fingerprint," invaluable for structural elucidation and library matching.
Upon EI, the molecule loses an electron to form a radical cation, the molecular ion (M⁺•) , at m/z 234 .[6] This ion will exhibit the characteristic 3:1 isotopic pattern at m/z 234 and m/z 236. The energetically unstable molecular ion then undergoes fragmentation.[6]
Key predicted fragmentation pathways include:
-
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂; 46 Da) or nitric oxide (NO; 30 Da) followed by CO. The loss of •NO₂ is often prominent, leading to a fragment ion at m/z 188 .
-
Loss of Chlorine: Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl; 35/37 Da), yielding an ion at m/z 199 .
-
Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule (36 Da) can occur, particularly in substituted pyridines, producing an ion at m/z 198 .[7]
-
Ring Cleavage: Fragmentation of the bond connecting the two aromatic rings can lead to ions corresponding to the pyridine cation (m/z 78) or the chloronitrophenyl cation (m/z 156).
Caption: Predicted EI fragmentation pathway for this compound.
This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, 250 °C, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Oven Program: Initial temperature of 150 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[4]
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing polar and thermally labile molecules. It generates ions directly from a solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[8] In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺.[8][9]
Due to the basic nitrogen atom on the pyridine ring, this compound is expected to ionize efficiently in positive ion mode to form the protonated molecule [M+H]⁺ at m/z 235 . This ion will also exhibit the M+2 isotopic signature at m/z 237.
Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion differs significantly from the radical cation produced by EI, primarily involving the loss of stable neutral molecules.
Predicted MS/MS fragmentations of [M+H]⁺ (m/z 235):
-
Loss of HCl: Elimination of a neutral HCl molecule (36 Da) is a plausible pathway, yielding a fragment at m/z 199 .
-
Loss of HONO: Rearrangement and loss of nitrous acid (HONO; 47 Da) from the protonated nitro group can lead to an ion at m/z 188 .
Caption: General workflow for LC-ESI-MS/MS analysis.
This protocol is designed for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of Methanol or Acetonitrile.
-
Perform serial dilutions to a final concentration of 1-100 ng/mL in the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min at 325 °C.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan: Full scan from m/z 100 to 350 to confirm the [M+H]⁺ ion.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 235 and apply collision energy (e.g., 15-30 eV) to generate a fragment ion spectrum.
-
Part 3: Summary and Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. The key to accurate analysis is recognizing the distinct outputs from different ionization techniques and leveraging the compound's inherent isotopic signature.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Primary Ion | Molecular Ion (M⁺•) at m/z 234 | Protonated Molecule ([M+H]⁺) at m/z 235 |
| Isotopic Signature | M⁺• (m/z 234) and M+2⁺• (m/z 236) in a ~3:1 ratio | [M+H]⁺ (m/z 235) and [M+H+2]⁺ (m/z 237) in a ~3:1 ratio |
| Fragmentation | Extensive, "hard" ionization. Creates a reproducible fingerprint. | Controlled, "soft" ionization. Requires MS/MS (CID) for fragmentation. |
| Key Fragments | Loss of •NO₂, •Cl, HCl. Ions at m/z 188, 199, 198. | Loss of neutral molecules like HCl, HONO. Ions at m/z 199, 188. |
| Typical Application | GC-MS for volatile compounds, library matching. | LC-MS for polar compounds, quantification in complex matrices. |
By applying the principles and protocols outlined in this guide, researchers can confidently identify this compound, elucidate its structure through fragmentation analysis, and develop robust quantitative methods. The complementary nature of EI-MS and ESI-MS provides a self-validating system for the comprehensive characterization of this and other related molecules in scientific and developmental pipelines.
References
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PubChem. This compound | C11H7ClN2O2. Available at: [Link]
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Pharmaffiliates. This compound | CAS No: 879088-40-1. Available at: [Link]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Biological & Pharmaceutical Bulletin, 27(6), 830-835. Available at: [Link]
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Wei, Q., Yan, G., & Li, Q. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2288-2294. Available at: [Link]
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ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available at: [Link]
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Gala, J., & Gagain, C. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 43(4), 511-520. Available at: [Link]
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Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]
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Guna, M. R., & Konermann, L. (2007). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 18(10), 1836-1846. Available at: [Link]
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Wikipedia. Electron capture ionization. Available at: [Link]
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PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2. Available at: [Link]
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Clench, M. R., et al. (1998). LC-electron capture APCI-MS for the determination of nitroaromatic compounds. Rapid Communications in Mass Spectrometry, 12(1), 41-46. Available at: [Link]
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LCGC International. Electron Ionization for GC–MS. Available at: [Link]
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LECO Corporation. (2023, November 28). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]
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SMILES notation for 2-(2-Chloro-5-nitrophenyl)pyridine
An In-depth Technical Guide to the Structure and Utility of 2-(2-Chloro-5-nitrophenyl)pyridine
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of this compound (CAS No: 879088-40-1), a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will deconstruct its molecular structure through its Simplified Molecular Input Line Entry System (SMILES) notation, explore its physicochemical properties, detail a validated synthetic protocol, and discuss its applications as a pivotal chemical intermediate.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted biaryl compound featuring a pyridine ring linked to a chloronitrophenyl moiety.[1] Its importance lies not in its end-use therapeutic activity, but in its role as a highly versatile building block for constructing more complex molecules.[2] The specific arrangement of its functional groups—the pyridine nitrogen, the ortho-chloro substituent, and the para-nitro group—provides multiple reactive handles for chemists to exploit. This has led to its use as a key intermediate in the synthesis of crop-protection products and, notably, in pharmaceuticals such as Vismodebib, a Hedgehog pathway inhibitor used in cancer therapy.[1][3][4] Understanding its structure, represented concisely by its SMILES notation, is fundamental to leveraging its synthetic potential.
Structural Elucidation via SMILES Notation
The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, clearly describes the connectivity: a pyridine ring is attached at its 2-position to a phenyl ring. This phenyl ring is, in turn, substituted with a chlorine atom at its 2-position and a nitro group at its 5-position.
The SMILES notation provides a machine-readable, linear representation of this three-dimensional structure. The canonical SMILES for this compound is: C1=CC=NC(=C1)C2=C(C=CC(=C2)[O-])Cl.[5]
Let's deconstruct this string to understand the causality of its notation:
-
C1=CC=NC=C1 : This segment defines the pyridine ring.
-
C and N represent carbon and nitrogen atoms, respectively.
-
The use of lowercase letters (c and n) could alternatively be used to denote aromaticity, but here it is explicitly defined with alternating single (-, implied) and double (=) bonds.
-
The 1 after the first and last C is a ring closure marker, indicating that these two atoms are bonded together to form a cycle.
-
-
(...) : Parentheses are used to denote a branch from the main chain or ring.
-
C2=C(...)C=CC(=C2)... : This defines the six-membered phenyl ring attached to the pyridine.
-
The 2 is the ring closure marker for this second ring.
-
The atoms are explicitly defined with alternating double bonds, signifying an aromatic system.
-
-
=C1)C2= : This is the crucial bond linking the two rings. The pyridine ring (...=C1)) is connected from one of its carbon atoms to a carbon atom of the phenyl ring (C2=...).
-
C(Cl) : This indicates a chlorine atom (Cl) is attached as a branch to the first carbon of the phenyl ring (the 2-position relative to the pyridine linkage).
-
C(=C2)[O-] : This denotes the nitro group attached to the phenyl ring.
-
The nitro group is represented as [O-], which accurately describes its charge-separated resonant structure: a central nitrogen atom with a positive charge (+) double-bonded to one oxygen (=O) and single-bonded to a second oxygen with a negative charge ([O-]). Square brackets are used to enclose atoms with non-standard valence or explicit charge.
-
Visualizing the SMILES Structure
The logical flow of the SMILES string directly translates into the compound's two-dimensional structure.
Caption: 2D structure of this compound.
Physicochemical and Computational Data
A summary of the key properties of this compound is presented below. These values are critical for researchers in designing experimental conditions, such as selecting appropriate solvents or predicting compound behavior in analytical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [1][5][6] |
| Molecular Weight | 234.64 g/mol | [1][5][6] |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=CC(=C2)[O-])Cl | [1][5] |
| InChI Key | AKVCBZWZBMTKMQ-UHFFFAOYSA-N | [1][5][7] |
| CAS Number | 879088-40-1 | [1][5][6] |
| Appearance | Light yellow to yellow solid | [2] |
| Predicted Boiling Point | 360.2 ± 32.0 °C at 760 mmHg | [1][8] |
| Purity (Typical) | ≥97-98% | [2][6][7] |
| Topological Polar Surface Area | 58.7 Ų | [6][8] |
| Predicted LogP | 3.31 | [6] |
Note: Some properties like boiling point are computationally predicted and may vary from experimental values.
Synthesis Protocol: Nitration of 2-(2-chlorophenyl)pyridine
The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically the nitration of a precursor. The electron-rich nature of the phenyl ring directs the incoming nitro group, though reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield. The protocol described below is a well-documented method.[8]
Expertise & Causality Behind Experimental Choices:
-
Reagents: Concentrated sulfuric acid (H₂SO₄) is used to protonate nitric acid (generated from KNO₃), forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Temperature Control: The reaction is conducted at low temperatures (+4 °C) to prevent over-nitration and the formation of unwanted byproducts. Electrophilic nitration is a highly exothermic process, and cooling is critical for selectivity.
-
Work-up: The reaction mixture is poured onto ice to quench the reaction rapidly. Neutralization with a base (K₂CO₃) is necessary to deprotonate the product and facilitate its extraction into an organic solvent.
Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add 126 mL of 96% sulfuric acid (H₂SO₄) and cool the flask in an ice-water bath to +4 °C.
-
Precursor Addition: Slowly add 8.608 g (45.39 mmol) of 2-(2-chlorophenyl)pyridine to the cold, stirring sulfuric acid.
-
Nitrating Agent Addition: Over 5 minutes, add 4.717 g (46.65 mmol) of potassium nitrate (KNO₃) in small portions. Maintain the internal temperature at or below +4 °C.
-
Reaction: Stir the dark mixture vigorously at +4 °C for 120 minutes.
-
Quenching: Prepare a beaker with 0.85 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring.
-
Neutralization: Neutralize the resulting acidic solution to a pH of ~9 by the slow addition of solid potassium carbonate (K₂CO₃). This step will generate significant CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and add 400 mL of ethyl acetate. Filter the suspension if large amounts of inorganic salts are present. Separate the organic phase.
-
Further Extraction: Extract the aqueous layer three more times with 150 mL portions of ethyl acetate.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography (hexane-ethyl acetate) or recrystallization to afford the final product, this compound.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
The true value of this compound is realized in its role as a scaffold for building more complex, biologically active molecules.[1]
-
Pharmaceutical Intermediate: Its most prominent use is in the synthesis of Vismodebib, a first-in-class drug that functions by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in some forms of cancer.[3] The pyridine and chlorophenyl moieties of this intermediate form a core part of the final drug structure.
-
Agrochemical Synthesis: The compound serves as an intermediate in the creation of novel pesticides and herbicides. The presence of the nitro and chloro groups can be crucial for the biological activity of the final agrochemical product.[1]
-
Antineoplastic Research: Beyond its role as an intermediate, the parent compound itself has demonstrated antineoplastic (anti-tumor) properties in research settings, inhibiting cancer cell growth by interfering with DNA replication processes.[1] This dual potential makes it a valuable entity for further derivatization and study.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used. All manipulations should be performed in a well-ventilated chemical fume hood.[7]
Conclusion
This compound is more than a collection of atoms; it is a synthetically enabling molecule whose structure is efficiently captured by the SMILES notation C1=CC=NC(=C1)C2=C(C=CC(=C2)[O-])Cl. A thorough understanding of this linear code provides researchers with immediate insight into the compound's chemical nature, from its aromatic systems to its reactive functional groups. This knowledge is paramount for its application as a key building block in the synthesis of life-saving pharmaceuticals and effective agrochemicals, underscoring the critical link between fundamental chemical representation and applied scientific innovation.
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An In-Depth Technical Guide to the Antineoplastic Properties of 2-(2-Chloro-5-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the antineoplastic properties of the heterocyclic organic compound, 2-(2-Chloro-5-nitrophenyl)pyridine. While this compound is recognized as a key intermediate in the synthesis of the FDA-approved hedgehog pathway inhibitor, Vismodegib, its intrinsic anticancer activities remain largely unexplored in publicly available literature.[1] This document synthesizes the known chemical properties of this compound, postulates a potential mechanism of action based on the established activities of related pyridine-based antineoplastic agents, and provides detailed, field-proven protocols for its comprehensive in vitro evaluation. The ensuing guide is structured to empower researchers to systematically investigate the cytotoxic, cell cycle-disrupting, and pro-apoptotic potential of this compound.
Introduction and Rationale
This compound is a small molecule with the chemical formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol .[2] Its structure, featuring a pyridine ring linked to a chloronitrophenyl group, is suggestive of potential biological activity. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[3][4] These agents exhibit a wide range of mechanisms, including kinase inhibition, disruption of tubulin polymerization, and interference with topoisomerase function.[3][5]
The most significant link of this compound to oncology is its role as a precursor in the synthesis of Vismodegib, a potent inhibitor of the Hedgehog signaling pathway.[1] This established utility in the creation of a clinically relevant anticancer drug provides a strong rationale for investigating the inherent antineoplastic properties of the parent molecule. It is plausible that this compound itself may possess anticancer activities that could be harnessed for therapeutic purposes, either as a standalone agent or as a scaffold for the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its formulation and delivery in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [2] |
| Molecular Weight | 234.64 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | Typically ≥98.0% | [6] |
| Storage | Sealed in dry, room temperature conditions |
Postulated Mechanism of Action
Given the absence of specific mechanistic studies for this compound, a plausible mechanism of action can be hypothesized based on the known activities of other antineoplastic pyridine derivatives.[3][7] It is proposed that this compound may exert its anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis.
This hypothesis is based on the frequent observation that pyridine-containing compounds can interfere with critical cellular processes in cancer cells, leading to their demise.[3] The chloro and nitro substitutions on the phenyl ring may enhance the molecule's ability to interact with biological targets.[2]
Figure 1: Postulated signaling pathway for this compound.
Experimental Protocols for In Vitro Evaluation
To empirically test the hypothesized antineoplastic properties of this compound, a series of well-established in vitro assays are recommended. The following protocols are provided as a comprehensive guide for researchers.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver]) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.
-
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[2][12][13]
-
Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Anticipated Data and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| HCT116 | [Experimental Value] | [Experimental Value] |
| HepG2 | [Experimental Value] | [Experimental Value] |
Table 2: Effect of this compound on Cell Cycle Distribution in [Selected Cell Line]
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2x IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 3: Apoptosis Induction by this compound in [Selected Cell Line]
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2x IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion
While this compound is primarily known as a synthetic intermediate, its chemical structure, featuring the pharmacologically significant pyridine ring, warrants a thorough investigation into its own antineoplastic potential. This technical guide provides a robust framework for such an investigation. By systematically applying the detailed protocols for assessing cytotoxicity, cell cycle progression, and apoptosis, researchers can elucidate the anticancer properties of this compound. The findings from these studies could pave the way for the development of novel pyridine-based cancer therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website: [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website: [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio website: [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from Bio-protocol website: [Link]
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Molecules. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from MDPI website: [Link]
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Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 2-(2-Chloro-5-nitrophenyl)pyridine in Cancer Cells
Abstract
The pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. Among these, 2-(2-Chloro-5-nitrophenyl)pyridine has emerged as a compound of interest due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive exploration of the putative mechanisms underlying the anticancer action of this compound. While direct, in-depth studies on this specific molecule are nascent, this document synthesizes current knowledge from related pyridine derivatives to propose and elaborate on its potential molecular targets and effects on critical cellular signaling pathways. We will delve into hypothesized interactions with DNA replication machinery, potential inhibition of key oncogenic kinases, and the induction of apoptotic pathways. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate these proposed mechanisms, thereby paving the way for the rational design of future cancer therapeutics based on this chemical scaffold.
Introduction: The Therapeutic Potential of Novel Pyridine Derivatives
Pyridine and its derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] Their unique structural and electronic properties allow for diverse chemical modifications, making them ideal candidates for targeted cancer therapy.[1] The introduction of specific substituents, such as chloro and nitro groups, can significantly enhance their cytotoxic potential.[3] this compound, a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂O₂, has demonstrated significant biological activity as an antineoplastic agent.[4] Preliminary studies suggest that its cytotoxic effects may stem from interference with fundamental cellular processes like DNA replication.[4] This guide will provide a structured overview of the current understanding and forward-looking hypotheses on the intricate mechanisms by which this compound exerts its anticancer effects.
Chemical Properties and Synthesis Overview
This compound is a light yellow to yellow solid organic compound. Its structure, featuring a pyridine ring linked to a chloronitrophenyl moiety, is key to its biological activity.[4] The presence of the electron-withdrawing nitro group and the halogen chlorine atom are thought to contribute to its reactivity and interaction with biological macromolecules.[3][4]
The synthesis of this compound can be achieved through several methods, with cross-coupling reactions being a common approach.[4] One established method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between a pyridine boronic acid derivative and a suitable chloronitrobenzene derivative. The purity of the final compound is critical for its biological activity, necessitating robust purification techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [5] |
| Molecular Weight | 234.64 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 879088-40-1 | [5] |
Proposed Mechanisms of Action in Cancer Cells
Based on the broader family of pyridine derivatives and related nitroaromatic compounds, we can postulate several interconnected mechanisms through which this compound may exert its anticancer effects.
Interference with DNA Replication and Integrity
A primary hypothesized mechanism of action for this compound is its ability to interfere with DNA replication processes.[4] This could occur through several avenues:
-
DNA Intercalation: The planar aromatic structure of the molecule may allow it to intercalate between DNA base pairs, disrupting the DNA helix and inhibiting the processes of replication and transcription.
-
Inhibition of DNA Repair Enzymes: Many anticancer agents function by inducing DNA damage. It is plausible that this compound could inhibit key DNA repair enzymes, such as topoisomerases or DNA gyrase, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): Nitroaromatic compounds are known to generate reactive oxygen species under certain conditions, which can lead to oxidative DNA damage and trigger apoptotic pathways.[3]
Inhibition of Key Signaling Pathways
Dysregulation of cellular signaling pathways is a hallmark of cancer. Pyridine derivatives have been shown to target multiple nodes within these pathways.
Several pyridine-urea derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key mediator of angiogenesis.[1][6][7] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, this compound could potentially starve tumors of their blood supply, leading to growth arrest.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Pyridine derivatives have been shown to induce apoptosis through various mechanisms, including:
-
Cell Cycle Arrest: Some imidazo[1,2-a]pyridine compounds have been shown to cause cell cycle arrest, often at the G2/M phase, by modulating the levels of proteins like p53 and p21.[8]
-
Activation of Caspases: The activation of the caspase cascade is a central event in apoptosis. Treatment with novel imidazo[1,2-a]pyridines has been linked to the activation of caspase-7 and caspase-8.[8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. A shift towards pro-apoptotic proteins can trigger apoptosis.
Caption: Hypothesized induction of apoptosis and cell cycle arrest.
Experimental Validation Protocols
To elucidate the precise mechanism of action of this compound, a series of well-established in vitro assays are recommended.
Cell Viability and Cytotoxicity Assays
The initial step is to quantify the cytotoxic effects of the compound on a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
DNA Damage and Repair Assays
To investigate the effect on DNA integrity, the following assays can be employed.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat cancer cells with varying concentrations of the compound for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA, then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The length of the "comet tail" is proportional to the amount of DNA damage.
Western Blot Analysis for Signaling Pathway Proteins
To determine the effect on specific signaling proteins, Western blotting is the gold standard.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-VEGFR2, total VEGFR2, p53, p21, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin).
-
Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A simplified workflow for Western blot analysis.
Conclusion and Future Directions
This compound holds promise as a scaffold for the development of novel anticancer agents. While its precise mechanism of action is still under investigation, evidence from related pyridine derivatives suggests a multi-faceted approach involving interference with DNA replication and the modulation of key oncogenic signaling pathways, including VEGFR-2 and apoptotic pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the molecular intricacies of its cytotoxic effects. Future research should focus on identifying its direct molecular targets through techniques such as affinity chromatography and mass spectrometry. Furthermore, in vivo studies in animal models are crucial to validate its therapeutic efficacy and safety profile, ultimately paving the way for its potential clinical translation.
References
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An In-Depth Technical Guide to the Crystallographic Data of 2-(2-Chloro-5-nitrophenyl)pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the crystallographic data of analogues of 2-(2-Chloro-5-nitrophenyl)pyridine. While experimental crystallographic data for this compound itself is not publicly available, a detailed analysis of its close analogues offers critical insights into the structural features that govern its chemical behavior and biological activity. This document is structured to provide not just data, but a causal understanding of the experimental choices and the implications of the structural findings, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Significance of Substituted Nitrophenylpyridines
Substituted pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a nitrophenyl group, particularly with halogen substituents, creates molecules with unique electronic and steric properties, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound and its analogues are of particular interest due to their potential applications in the development of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for predicting their physicochemical properties. X-ray crystallography provides the most definitive method for elucidating these structures, revealing crucial information about conformation, intermolecular interactions, and crystal packing, which in turn influence solubility, stability, and bioavailability.
Methodology: From Synthesis to Structure Determination
The protocols described herein are designed to be self-validating, providing a clear rationale for each step. The synthesis and crystallographic analysis of these compounds require careful control of reaction conditions and crystallization techniques to yield high-quality single crystals suitable for X-ray diffraction.
Synthesis of Halogenated Nitropyridine Analogues
The synthesis of the key analogues, 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine, typically involves the nitration of the corresponding 2-halopyridine or the halogenation of a nitropyridine precursor. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine
This protocol is adapted from established methods for the synthesis of nitropyridine derivatives[1][2].
-
Step 1: Nitration of 2-Aminopyridine.
-
In a flask equipped with a stirrer and cooled in an ice bath (<10°C), slowly add 2-aminopyridine (60.2 g, 0.639 mol) to concentrated sulfuric acid (150 mL).
-
Once dissolved, and while maintaining the temperature below 30°C, add a mixture of concentrated sulfuric acid (95 mL) and fuming nitric acid (95 mL, 2.37 mol) dropwise.
-
After the addition is complete, stir the mixture at 25-30°C for 40 minutes, then heat to 55-65°C for 11 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine is consumed.
-
Pour the reaction mixture onto crushed ice (1000 g) and neutralize to pH 5.5-6.0 with a 50 wt.% aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and wash with ice water to obtain 2-amino-5-nitropyridine.
-
-
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine.
-
Dissolve the 2-amino-5-nitropyridine from the previous step in a 15 wt.% aqueous hydrochloric acid solution.
-
Cool the solution to -5 to 0°C and add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir for an additional 45 minutes at 0-5°C.
-
The resulting 2-hydroxy-5-nitropyridine can be isolated by filtration.
-
-
Step 3: Chlorination to 2-Chloro-5-nitropyridine.
-
In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), phosphorus oxychloride (380 g), and phosphorus pentachloride (110.1 g, 0.54 mol).
-
Heat the mixture at 60°C for 16 hours with stirring[2].
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-chloro-5-nitropyridine[2].
-
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization method is critical. For nitropyridine derivatives, slow evaporation and solvent diffusion are often successful techniques.
Experimental Protocol: Single Crystal Growth
-
Purity: The starting material must be of high purity (>98%). Recrystallization from a suitable solvent such as ethanol or isopropanol may be necessary[2].
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal. For the title analogues, solvents like ethyl acetate, chloroform, or methanol are good starting points.
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
-
Solvent Diffusion Method:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Carefully layer a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent) on top of the solution.
-
The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth at the interface.
-
X-ray Data Collection and Structure Refinement
Single crystals are mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters, space group, and atomic coordinates. Structure solution and refinement are typically performed using software packages such as SHELX or Olex2.
Crystallographic Data and Structural Analysis of Analogues
As previously noted, experimental crystallographic data for this compound is not available in the public domain. However, a detailed examination of the crystal structures of its close analogues, 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, and 2-chloro-3-nitropyridine, provides invaluable insights into the likely structural features of the target compound.
| Parameter | 2-Chloro-5-nitropyridine | 2-Bromo-5-nitropyridine | 2-Chloro-3-nitropyridine |
| CCDC No. | 774285 | 989200 | 777937 |
| Formula | C₅H₃ClN₂O₂ | C₅H₃BrN₂O₂ | C₅H₃ClN₂O₂ |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | P2₁2₁2₁ | P2₁/n |
| a (Å) | 3.7599(8) | 3.863(1) | 7.613(1) |
| b (Å) | 5.8641(13) | 11.603(4) | 11.018(2) |
| c (Å) | 7.0189(15) | 14.920(5) | 7.527(2) |
| α (°) | 84.687(3) | 90 | 90 |
| β (°) | 89.668(3) | 90 | 90.87(3) |
| γ (°) | 76.020(3) | 90 | 90 |
| V (ų) | 149.50(6) | 668.7(4) | 631.5(2) |
| Z | 1 | 4 | 4 |
Molecular Geometry and Conformation
The crystal structure of 2-chloro-5-nitropyridine reveals that the molecule is nearly planar, with a root-mean-square deviation of 0.090 Å for the non-hydrogen atoms. This planarity is a common feature in many pyridine derivatives and is influenced by the sp² hybridization of the ring atoms. In contrast, the nitro group in 2-chloro-3-nitropyridine is twisted by 38.5(2)° with respect to the pyridine ring, likely due to steric hindrance from the adjacent chlorine atom. This torsional angle is a critical parameter as it can significantly impact the molecule's electronic properties and its ability to engage in intermolecular interactions.
For the target molecule, this compound, the presence of the 2-chlorophenyl substituent at the 2-position of the pyridine ring is expected to induce a non-planar conformation due to steric repulsion between the ortho-chloro substituent and the pyridine ring. The dihedral angle between the pyridine and phenyl rings will be a key determinant of the molecule's overall shape and its potential to interact with biological targets.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 2-chloro-5-nitropyridine, adjacent molecules are linked by short Cl···O contacts of 3.068(4) Å, forming chains. These chains are further stabilized by non-classical C-H···O hydrogen bonds, resulting in a layered structure. The crystal packing in 2-chloro-3-nitropyridine is also stabilized by C-H···N and C-H···O hydrogen bonds.
The nature and strength of these intermolecular interactions are highly dependent on the position and type of substituents. The substitution of chlorine with bromine in 2-bromo-5-nitropyridine, for instance, is likely to introduce Br···O or Br···N interactions, which will influence the crystal packing. A comparative analysis of these halogenated analogues demonstrates that subtle changes in the substitution pattern can lead to significant differences in the supramolecular architecture. This has profound implications for the material's physical properties, such as melting point and solubility.
Structure-Activity Relationship (SAR) and Implications for Drug Design
The crystallographic data of these analogues provide a structural basis for understanding their potential biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shown that both electronic and steric factors play a crucial role in their efficacy.
The presence and position of electron-withdrawing groups like the nitro and chloro substituents significantly influence the electronic distribution within the molecule, which can affect its ability to bind to target proteins. For instance, the planarity or non-planarity of the molecule, as determined by the dihedral angles between the rings, can impact how the molecule fits into a binding pocket.
The intermolecular interactions observed in the crystal structures, such as hydrogen bonds and halogen bonds, provide a blueprint for the types of interactions the molecule can form with biological macromolecules. For example, the ability to form hydrogen bonds with amino acid residues in a protein's active site is often a key determinant of a drug's potency.
By analyzing the crystal structures of a series of analogues, researchers can build predictive models that correlate specific structural features with biological activity. This information is invaluable for the rational design of new, more potent, and selective drug candidates. The comparative analysis of the chloro and bromo analogues, for example, can shed light on the role of halogen bonding in ligand-receptor interactions.
Conclusion
While the crystal structure of this compound remains to be determined, this in-depth technical guide has demonstrated that a wealth of information can be gleaned from the crystallographic analysis of its close analogues. The detailed methodologies for synthesis and crystallization provide a practical framework for researchers working with this class of compounds. The comparative analysis of the crystal structures of 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, and 2-chloro-3-nitropyridine highlights the profound impact of substituent identity and position on molecular conformation and crystal packing. These structural insights, when coupled with SAR data, provide a powerful tool for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
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2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem. (URL: [Link])
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2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem. (URL: [Link])
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A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals – 2-Amino-3-nitro-5-halo (halo = Cl, Br, or I) pyridine - ResearchGate. (URL: [Link])
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (URL: [Link])
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Quantitative structure–activity relationship - Wikipedia. (URL: [Link])
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. (URL: [Link])
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The Isoxazoline and Oxadiazole Cores: Scaffolds of Opportunity in Medicinal and Agrochemical Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel, effective, and safe therapeutic and crop protection agents has led scientists to explore the vast chemical space of heterocyclic compounds. Among these, the isoxazoline and oxadiazole cores have emerged as privileged scaffolds, demonstrating remarkable versatility and a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the burgeoning potential of isoxazoline and oxadiazole derivatives in medicinal chemistry and agrochemicals. We will delve into the fundamental chemistry, mechanisms of action, structure-activity relationships (SAR), and key synthetic strategies that underpin their success. Through a synthesis of current literature and field-proven insights, this document aims to equip researchers with the foundational knowledge and practical methodologies to leverage these powerful heterocyclic cores in their own discovery and development programs.
Introduction: The Rise of N,O-Heterocycles in Bioactive Compound Design
Nitrogen- and oxygen-containing heterocyclic compounds are cornerstones of modern drug discovery and agrochemical development.[1] Their rigid, three-dimensional structures and capacity for diverse intermolecular interactions allow them to bind to biological targets with high affinity and specificity. The isoxazoline and oxadiazole cores, five-membered heterocycles, embody these desirable characteristics, offering a unique combination of metabolic stability, tunable physicochemical properties, and synthetic accessibility.[2][3]
The isoxazoline ring, a dihydro derivative of isoxazole, has gained significant traction for its potent insecticidal and acaricidal properties, while also showing promise in a range of therapeutic areas.[3][4][5] Similarly, the oxadiazole scaffold, with its various isomers (1,2,4- and 1,3,4-oxadiazole being the most prominent), is a well-established pharmacophore in medicinal chemistry and is increasingly being explored for its utility in crop protection.[1][6][7] This guide will explore the distinct yet complementary applications of these two powerful heterocyclic systems.
The Isoxazoline Core: A Modern Solution for Pest Control and Beyond
The isoxazoline scaffold has rapidly become a dominant force in the animal health market for controlling ectoparasites and is an emerging area of interest in crop protection and human medicine.[3][4][8]
Mechanism of Action in Invertebrates: A Potent Neurotoxin
The primary mechanism of action for isoxazoline-based insecticides and acaricides is the non-competitive antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates.[4][9][10][11]
-
GABA Receptor Antagonism: In insects and ticks, GABA is a major inhibitory neurotransmitter in the peripheral nervous system.[4] Isoxazolines bind to a unique site on the GABA receptor, blocking the influx of chloride ions into the neuron.[9][11]
-
Consequences of Blockade: This disruption of the normal inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in paralysis and ultimately the death of the parasite.[9][10][11]
A key advantage of isoxazolines is their high selectivity for invertebrate GABA receptors over their mammalian counterparts, which contributes to their favorable safety profile in veterinary medicine.[9][11][12]
Caption: Mechanism of action of isoxazoline insecticides on invertebrate GABA receptors.
Applications in Agrochemicals
The success of isoxazolines in animal health has spurred significant research into their application for crop protection.[3][4][13] Numerous isoxazoline-containing compounds are now marketed as pesticides.[3][13] Their novel mode of action makes them particularly valuable for managing resistance to older classes of insecticides.[8][14] Research is ongoing to develop isoxazoline derivatives with activity against a broader range of agricultural pests, including herbicides and fungicides.[3][8]
Potential in Medicinal Chemistry
Beyond their antiparasitic effects, isoxazoline derivatives have demonstrated a wide array of pharmacological activities, making them attractive scaffolds for drug discovery.[5][15][16] These activities include:
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[5][17]
-
Anti-inflammatory: Showing potential in modulating inflammatory pathways.[5][18]
-
Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[5][8][15][16]
-
Antiviral and Antidepressant properties. [5]
The development of isoxazoline-based therapeutics is an active area of research, with efforts focused on optimizing their potency, selectivity, and pharmacokinetic profiles for human use.[15]
Synthetic Strategies for Isoxazoline Cores
The construction of the isoxazoline ring is well-established in organic chemistry, with two primary strategies dominating the field:
-
1,3-Dipolar Cycloaddition: This is a highly versatile and widely used method involving the reaction of a nitrile oxide with an alkene.[4][19] This approach allows for a high degree of control over the substitution pattern of the resulting isoxazoline.
-
Hydroxylamine and α,β-Unsaturated Carbonyls: The reaction between hydroxylamine and an α,β-unsaturated carbonyl compound provides an alternative and effective route to isoxazoline synthesis.[4]
-
Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from an aldoxime precursor using a suitable oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T) in the presence of a base (e.g., triethylamine).
-
Cycloaddition Reaction: The generated nitrile oxide is then reacted with the desired alkene in an appropriate solvent (e.g., dichloromethane or toluene) at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired isoxazoline derivative.
The Oxadiazole Core: A Versatile Bioisostere and Pharmacophore
The oxadiazole ring system is a prominent feature in a multitude of clinically used drugs and agrochemicals.[6][7][20] Its isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, offer distinct electronic and steric properties that can be leveraged in molecular design.
Oxadiazoles as Bioisosteres
A key application of the oxadiazole core is its use as a bioisosteric replacement for ester and amide functionalities.[2][21][22] This substitution can confer several advantages:
-
Enhanced Metabolic Stability: Oxadiazole rings are generally more resistant to hydrolytic cleavage by esterases and amidases compared to their acyclic counterparts, leading to improved pharmacokinetic profiles.[21]
-
Modulation of Physicochemical Properties: The incorporation of an oxadiazole can influence a molecule's lipophilicity, solubility, and hydrogen bonding capacity, allowing for fine-tuning of its drug-like properties.[21]
-
Improved Target Engagement: The rigid nature of the oxadiazole ring can lock the molecule into a more favorable conformation for binding to its biological target.
Caption: The 1,3,4-oxadiazole as a bioisostere for amide and ester groups.
Broad-Spectrum Biological Activity in Medicinal Chemistry
Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole exhibit an impressively wide range of pharmacological activities.[2][6][7][20][23][24] This has led to their incorporation into drugs for various diseases.[6][7] Notable examples include:
-
Antimicrobial: Oxadiazoles have shown potent activity against a variety of bacterial and fungal pathogens, including resistant strains like MRSA.[6][25][26][27]
-
Anticancer: Numerous oxadiazole-containing compounds have been investigated for their antitumor properties, acting through various mechanisms.[6][7][20]
-
Anti-inflammatory and Analgesic: These compounds have demonstrated efficacy in models of inflammation and pain.[6][7]
-
Antiviral: The HIV integrase inhibitor Raltegravir is a prominent example of a successful drug featuring a 1,3,4-oxadiazole core.[7]
-
Antitubercular and Antidiabetic activities. [6]
Structure-Activity Relationship (SAR) of Oxadiazole Antibacterials
Extensive SAR studies have been conducted on oxadiazole derivatives to optimize their antibacterial potency.[25][26][27][28][29] For a class of oxadiazoles targeting penicillin-binding proteins in Gram-positive bacteria, key findings include:
-
Substitutions at the 5-position of the 1,2,4-oxadiazole ring are crucial for activity. [26]
-
A diphenyl ether moiety at the 3-position is generally well-tolerated. [26]
-
The introduction of hydrogen-bond-donating substituents can decrease antimicrobial activity. [25]
| Compound | Modification | MIC against MRSA (μg/mL) | Reference |
| Lead Compound 8 | 4-chloropyrazole at ring A | 0.5 - 4 | [27] |
| 72c | Optimized substitutions | Better activity than compound 8 | [25][27] |
| 79a | 4-phenol at ring D | 16 | [25] |
| 88a | 2-benzyl alcohol | Inactive | [25] |
Table 1: SAR Data for Oxadiazole Antibacterials.
Applications in Agrochemicals
The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are increasingly being utilized in the development of new agrochemicals.[1][7][22] They have been incorporated into compounds with:
Prominent examples include tioxazafen and flufenoxadiazam, which feature the 1,2,4-oxadiazole core.[1]
Synthetic Pathways to the Oxadiazole Core
A variety of synthetic methods are available for the construction of 1,3,4- and 1,2,4-oxadiazole rings.
A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines.[7][20]
-
Hydrazone Formation: A carboxylic acid hydrazide is condensed with an aromatic aldehyde in a suitable solvent like ethanol to form the corresponding N-acylhydrazone intermediate.[30]
-
Oxidative Cyclization: The N-acylhydrazone is then subjected to oxidative cyclization. A common method involves using reagents like phosphoryl oxychloride (POCl₃) or a combination of iodine and potassium carbonate with hydrogen peroxide.[7][30] The reaction mixture is typically heated to reflux for several hours.
-
Isolation and Purification: After completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization from an appropriate solvent (e.g., methanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[7][30]
These are often prepared through the cyclization of amidoximes with various precursors.[2]
Future Perspectives and Conclusion
The isoxazoline and oxadiazole cores have firmly established themselves as scaffolds of significant interest in both medicinal chemistry and agrochemicals. Their proven track record in delivering potent and selective bioactive compounds, coupled with their synthetic tractability, ensures their continued prominence in discovery and development pipelines.
For isoxazolines, the future lies in expanding their application beyond ectoparasite control in animals to broader crop protection uses and the development of novel human therapeutics.[3][13][31][32] The challenge will be to fine-tune their structures to achieve the desired selectivity and safety profiles for these new applications.
For oxadiazoles, their role as a versatile bioisostere and a privileged pharmacophore will continue to be exploited.[2][6] The exploration of new substitution patterns and the synthesis of novel hybrid molecules incorporating the oxadiazole moiety will undoubtedly lead to the discovery of new lead compounds for a wide range of diseases and agricultural challenges.[7]
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- 18. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
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- 30. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 31. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Chloro-5-nitrophenyl)pyridine is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and materials science sectors.[1] Its structural motif, a substituted biaryl system, is a common feature in many biologically active molecules.[2][3] The purity of this compound is critical for the success of subsequent synthetic steps, making a reliable and well-characterized synthetic protocol essential. This document provides a comprehensive guide to the synthesis of this compound from 2-chloropyridine and (2-chloro-5-nitrophenyl)boronic acid using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is widely favored for its mild reaction conditions, high functional group tolerance, and the stability of the reagents involved.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.[4][5]
The key steps are:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloropyridine), forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent ((2-chloro-5-nitrophenyl)boronic acid) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | 113.54 | Sigma-Aldrich |
| (2-Chloro-5-nitrophenyl)boronic acid | 867333-29-7 | C₆H₅BClNO₄ | 201.37 | Alfa Chemistry |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 224.51 | Sigma-Aldrich |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | C₁₈H₃₃P | 280.43 | Sigma-Aldrich |
| Potassium phosphate, tribasic (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous, ≥99.8%) | 123-91-1 | C₄H₈O₂ | 88.11 | Sigma-Aldrich |
Equipment
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
TLC plates and developing chamber
Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine (1.0 mmol, 1.0 eq.), (2-chloro-5-nitrophenyl)boronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium phosphate, tribasic (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[6]
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloropyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7] It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure.[] It is a combustible liquid.[7]
-
(2-Chloro-5-nitrophenyl)boronic acid: May cause skin, eye, and respiratory irritation.[9]
-
Palladium(II) acetate: May cause an allergic skin reaction and causes serious eye damage. It is very toxic to aquatic life with long-lasting effects.[10]
-
Tricyclohexylphosphine: Air and moisture sensitive. It can cause skin and eye irritation.[11]
-
Potassium phosphate, tribasic: Causes serious eye irritation.[12]
-
1,4-Dioxane: Flammable liquid and vapor. It is a suspected human carcinogen and can cause eye and respiratory tract irritation.[13][14]
Always consult the Safety Data Sheet (SDS) for each chemical before use for comprehensive safety information.[9][15][16]
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS: 879088-40-1) should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (234.64 g/mol ).[1]
-
Melting Point: To assess purity.
The final product is typically a light yellow to yellow solid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, poor quality reagents, insufficient heating, or moisture. | Ensure anhydrous conditions, use fresh reagents and solvents, degas the solvent, and verify the reaction temperature. Consider a different ligand or palladium source. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS. |
| Side Product Formation | Homocoupling of the boronic acid or decomposition of starting materials. | Optimize the stoichiometry of the reactants. A different base or solvent system may minimize side reactions. |
References
- 1. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Chloropyridine | 109-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]
- 12. Tripotassium phosphate - Wikipedia [en.wikipedia.org]
- 13. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 14. 1,4-Dioxane | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Palladium-catalyzed cross-coupling for 2-(2-Chloro-5-nitrophenyl)pyridine synthesis
Application Note & Protocol
Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable biaryl intermediate in pharmaceutical and materials science research. We detail a robust and reproducible protocol centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] This guide delves into the underlying catalytic mechanism, explains the critical role of each reaction component—from the palladium precatalyst and ligand to the base and solvent—and provides a detailed, step-by-step experimental procedure. The aim is to equip researchers with the technical knowledge and practical insights required to successfully implement and optimize this synthesis.
Introduction: The Significance of Biaryl Scaffolds and the Power of Cross-Coupling
The this compound scaffold is a key building block in the development of complex organic molecules. Its distinct electronic and structural features, arising from the combination of a pyridine ring and a substituted phenyl ring, make it a precursor for a wide range of functional materials and pharmacologically active compounds.
Traditionally, the formation of such aryl-aryl C-C bonds was synthetically challenging. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the field.[3][4] The Suzuki-Miyaura reaction, in particular, has become one of the most versatile and widely used methods due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][5][6] This application note will focus on leveraging this powerful reaction for the efficient synthesis of the target compound.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The synthesis of this compound is achieved by coupling an aryl halide with an organoboron reagent. For this specific target, the reaction involves coupling 2-chloropyridine with (2-chloro-5-nitrophenyl)boronic acid . The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition : The active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-chlorine bond of 2-chloropyridine. This forms a square-planar Pd(II) complex.[8]
-
Transmetalation : The organoboron reagent, activated by a base, transfers its organic group (the 2-chloro-5-nitrophenyl moiety) to the palladium center, displacing the chloride ion. The base is crucial for forming a boronate species, which enhances the nucleophilicity of the organic group and facilitates the transfer.[9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center—the pyridyl and the nitrophenyl groups—couple together, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Causality Behind Experimental Choices: Optimizing the Reaction
The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components. Each choice directly influences reaction efficiency, yield, and purity.
-
Palladium Precatalyst : While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more practical and cost-effective to use stable Pd(II) salts such as Pd(OAc)₂ or PdCl₂.[4] These precatalysts are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence the initial activation phase of the cycle.
-
Ligand Selection : The ligand is arguably the most critical component for challenging couplings, such as those involving electron-deficient or sterically hindered aryl chlorides.[10][11]
-
Why it Matters : Ligands stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate its electronic properties and steric environment.
-
Expert Choice : For coupling aryl chlorides, simple phosphines like PPh₃ are often ineffective. Sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are superior.[10][11][12] Their bulk promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition, and facilitates the final reductive elimination step.[12]
-
-
The Role of the Base : A base is essential for the transmetalation step.[9] It reacts with the boronic acid to form a more nucleophilic boronate anion [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the palladium center.
-
Common Choices : Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used, often in an aqueous solution to create a biphasic system.[1] The strength and solubility of the base can significantly affect the reaction rate and yield. Cs₂CO₃ is often effective but more expensive, while K₃PO₄ is a strong, reliable alternative.
-
-
Solvent System : The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature.
-
Inert Atmosphere : The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent oxidation and deactivation of the catalyst, ensuring reproducible results.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Careful adherence to the steps, particularly regarding the inert atmosphere and reagent quality, is essential for success.
Materials and Reagents
| Reagent | CAS | MW ( g/mol ) | Amount (mg) | mmol | Equivalents |
| (2-Chloro-5-nitrophenyl)boronic acid | 151169-75-4 | 201.41 | 242 | 1.2 | 1.2 |
| 2-Chloropyridine | 109-09-1 | 113.55 | 114 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 | 0.02 | 0.02 |
| SPhos (Ligand) | 657408-07-6 | 410.53 | 16.4 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, degassed) | 123-91-1 | - | 4.0 mL | - | - |
| Water (Degassed) | 7732-18-5 | - | 1.0 mL | - | - |
Note: The purity of the starting materials is critical. Use reagents with ≥98% purity to avoid side reactions and catalyst inhibition.
Equipment
-
10 mL oven-dried round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Septum
-
Reflux condenser
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Heating mantle with a temperature controller and oil bath
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Inert Atmosphere Setup : Assemble the round-bottom flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with Argon. Maintain a positive pressure of Argon throughout the reaction.
-
Reagent Addition : To the flask, add (2-chloro-5-nitrophenyl)boronic acid (242 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), and SPhos ligand (16.4 mg, 0.04 mmol).
-
Purging : Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Substrate Addition : Using syringes, add degassed 1,4-dioxane (4.0 mL), followed by 2-chloropyridine (114 mg, 1.0 mmol), and finally degassed water (1.0 mL).
-
Reaction Execution : Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.
-
Reaction Monitoring : Progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS. The disappearance of the 2-chloropyridine starting material indicates completion.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a light yellow solid.
Visualization of Workflow and Troubleshooting
Experimental Workflow
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality reagents. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base like Cs₂CO₃.3. Use freshly purchased or purified reagents. |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature too high.2. Presence of oxygen.3. Incorrect catalyst/ligand ratio. | 1. Lower the reaction temperature slightly (e.g., to 90°C).2. Improve degassing of solvents.3. Ensure Pd:Ligand ratio is ~1:2. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure glassware is dry.2. Monitor the reaction and stop it once the starting material is consumed. |
| Catalyst Decomposition (Black Precipitate) | 1. Ligand is not robust enough.2. Gross oxygen contamination. | 1. Switch to a more robust ligand (e.g., an NHC-based system).2. Re-evaluate inert atmosphere setup and solvent degassing procedures. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective and reliable method for the synthesis of this compound. Success relies on a solid understanding of the reaction mechanism and the function of each component. By carefully selecting an appropriate bulky phosphine ligand, a suitable base, and maintaining a strict inert atmosphere, researchers can achieve high yields of this valuable chemical intermediate. The protocol described herein provides a robust starting point for synthesis and optimization in both academic and industrial settings.
References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Janice, B., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Al-Tel, T. H., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Poater, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chen, W., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
-
Fleck, C., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
MDPI. (2018). Palladium-Catalyzed Reactions. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
PubChem. This compound. [Link]
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- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAr Reactions Involving 2-(2-Chloro-5-nitrophenyl)pyridine
Introduction: Strategic Importance of 2-(2-Chloro-5-nitrophenyl)pyridine in Synthesis
In the landscape of modern organic synthesis, the quest for efficient and robust methodologies for constructing complex molecular architectures is paramount. Nucleophilic Aromatic Substitution (SNAr) reactions represent a cornerstone of this endeavor, providing a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic systems.[1][2][3] The substrate, this compound, has emerged as a particularly valuable building block for researchers in drug discovery and materials science.[4] Its molecular architecture, featuring a pyridine ring linked to a chloronitrophenyl moiety, presents a unique electronic and steric environment, making it a versatile precursor for a diverse array of functionalized molecules.[4]
This compound, with the molecular formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol , is structurally primed for SNAr.[4][5][6] The presence of a strongly electron-withdrawing nitro group positioned para to the chlorine leaving group significantly activates the phenyl ring towards nucleophilic attack.[1][2][7][8] This activation is crucial for the reaction to proceed efficiently under relatively mild conditions.[7] The strategic placement of the pyridine ring further modulates the electronic properties of the molecule. This guide provides an in-depth exploration of the mechanistic underpinnings and practical execution of SNAr reactions utilizing this compound, offering detailed protocols for its reaction with common classes of nucleophiles. The application of this substrate is notable in the synthesis of kinase inhibitors and other biologically active compounds, including being a key intermediate for the hedgehog pathway inhibitor, Vismondegib.[9][10][11][12]
Mechanistic Deep Dive: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[8][13] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (the ipso-carbon).[14] This attack is the rate-determining step as it temporarily disrupts the aromaticity of the phenyl ring. The resulting intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[1][7][14] The stability of this complex is the lynchpin of the SNAr reaction. The electron-withdrawing nitro group plays a pivotal role by delocalizing the negative charge through resonance, thereby stabilizing the intermediate.[1][7][8] This stabilization is most effective when the electron-withdrawing group is located at the ortho or para position relative to the leaving group.[2][3][7]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[8]
Caption: A Generalized Workflow for SNAr Reactions.
Protocol 1: Reaction with Amine Nucleophiles
The reaction with primary and secondary amines is one of the most common applications of this substrate, leading to valuable N-aryl pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 eq)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq) or an organic base (e.g., Et₃N, DIPEA) (2.0-3.0 eq)
-
Anhydrous dipolar aprotic solvent (e.g., DMF, DMSO, NMP, DMAc) [14]
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile to the stirred solution.
-
Add the base. For less reactive amines, a stronger base like K₂CO₃ or Cs₂CO₃ is preferable. For reactions where the amine itself is a strong enough base, an excess of the amine can be used.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Reaction with Thiol Nucleophiles
Thiol nucleophiles react readily to form thioethers, which are important scaffolds in medicinal chemistry.
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base (e.g., K₂CO₃, NaOH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMAc, DMF, acetonitrile)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., K₂CO₃) in the anhydrous solvent. [15] 2. Slowly add the thiol to the suspension and stir for 20-30 minutes at room temperature to form the thiolate in situ.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate mixture.
-
Heat the reaction to a temperature between room temperature and 100 °C, depending on the reactivity of the thiol. [15] 5. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
-
Protocol 3: Reaction with Phenol/Alcohol Nucleophiles (O-Arylation)
The synthesis of diaryl ethers or alkyl aryl ethers via SNAr requires the generation of a more potent alkoxide or phenoxide nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Phenol or alcohol (1.2 - 1.5 eq)
-
Strong base (e.g., NaH, KHMDS, t-BuOK) (1.2 eq) [16] * Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol or alcohol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add this compound to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Once complete, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl or water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Summary of Reaction Conditions
The choice of nucleophile, base, solvent, and temperature is critical for a successful SNAr reaction. The following table provides a general guideline for optimizing these parameters.
| Nucleophile Class | Typical Nucleophiles | Recommended Bases | Common Solvents | Temperature Range (°C) | Key Considerations |
| Amines | Piperidine, Morpholine, Aniline | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP | 80 - 120 | Weaker nucleophiles (e.g., anilines) require higher temperatures and stronger bases. |
| Thiols | Thiophenol, Aliphatic thiols | K₂CO₃, NaOH, Et₃N | DMAc, DMF, ACN | 25 - 100 | Thiols are generally very reactive; reactions can often be run at lower temperatures. [15] |
| Phenols/Alcohols | Phenol, Substituted Phenols, Benzyl Alcohol | NaH, KHMDS, t-BuOK | THF, DMF | 60 - 100 | Requires a strong, non-nucleophilic base to deprotonate the alcohol/phenol. [16] |
Conclusion and Future Outlook
This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the nitro group allows for the efficient synthesis of a wide range of substituted biaryl compounds under accessible laboratory conditions. The protocols detailed herein provide a comprehensive framework for researchers to leverage this valuable building block in the synthesis of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science. [4]The continued exploration of new nucleophiles and catalytic systems for SNAr reactions will undoubtedly expand the synthetic utility of this and related heteroaromatic systems.
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Johnson, M. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Retrieved from [Link]
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ACS Publications. (2024, June 2). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
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Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]
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CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
NIH. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
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ResearchGate. (n.d.). SNAr reactions of 2. Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reactions on pi-deficient aromatic rings. Retrieved from [Link]
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ResearchGate. (2025, August 6). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
-
PubMed. (2015, June 25). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
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PubChem. (n.d.). 2-[(5-Chloro-2-nitrophenyl)thio]pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
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PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
PMC. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
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The Versatile Virtuoso: Harnessing 2-(2-Chloro-5-nitrophenyl)pyridine in Modern Synthetic Endeavors
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-(2-chloro-5-nitrophenyl)pyridine (CAS No. 879088-40-1) has emerged as a particularly valuable and versatile building block.[1] Its utility is anchored in a unique constellation of chemical features: a pyridine ring, which is a common motif in pharmacologically active compounds, linked to a phenyl ring bearing both a synthetically tractable chlorine atom and a powerful electron-withdrawing nitro group.
This specific arrangement of functional groups imparts a rich and tunable reactivity profile. The chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the nitro group profoundly influences the electronic landscape of the molecule. It activates the chlorophenyl ring for nucleophilic aromatic substitution (SNAr) and can itself be readily reduced to an amino group, opening pathways to a diverse array of further functionalizations.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will move beyond mere procedural descriptions to explore the underlying chemical principles, offering field-proven insights into protocol design and optimization. The methodologies detailed herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity required for successful implementation in a research and development setting. This compound is a key intermediate in the synthesis of important pharmaceuticals, including the Hedgehog pathway inhibitor Vismondegib, underscoring its significance in medicinal chemistry.[2]
Core Reactivity Profile: A Triad of Transformations
The synthetic utility of this compound is primarily exploited through three major classes of reactions. The strategic selection of reagents and conditions allows chemists to selectively address different points of reactivity on the molecule, making it a powerful tool for divergent synthesis.
Caption: Key reaction pathways for this compound.
Application I: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general alternative to classical methods.[3][4] This palladium-catalyzed cross-coupling reaction is exceptionally well-suited for substrates like this compound, where the electron-deficient nature of the aryl chloride facilitates the key oxidative addition step in the catalytic cycle.[5]
Mechanistic Rationale & Experimental Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6]
The choice of ligand is critical. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often employed.[7] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate the rate-limiting oxidative addition and the final reductive elimination steps. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for deprotonating the amine once it coordinates to the palladium center, thereby facilitating the formation of the key palladium-amido intermediate.[4][6]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Protocol: Synthesis of N-Aryl-2-(2-chloro-5-nitrophenyl)pyridine Derivatives
This protocol is a representative procedure adapted from established methods for the amination of electron-deficient aryl chlorides.[8][9]
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 234.6 mg | The limiting reagent. |
| Primary/Secondary Amine | 1.2 | 1.2 mmol | Ensure amine is pure and dry. |
| Pd₂(dba)₃ | 0.01 (1 mol% Pd) | 9.2 mg | Palladium precatalyst. |
| XPhos (or similar ligand) | 0.04 (4 mol%) | 19.1 mg | Bulky monophosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 1.5 | 144.2 mg | Strong, non-nucleophilic base. |
| Toluene (anhydrous) | - | 5-10 mL | Degas solvent before use. |
| Reaction Conditions | |||
| Temperature | - | 100 °C | |
| Atmosphere | - | Argon or Nitrogen | Essential to prevent catalyst oxidation. |
| Time | - | 4-24 h | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.
Application II: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group, ortho to the chlorine atom, makes the C-Cl bond highly susceptible to nucleophilic attack. This allows for facile displacement of the chloride by a range of nucleophiles under relatively mild conditions, often without the need for a metal catalyst.[10]
Mechanistic Rationale & Experimental Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the oxygen atoms of the nitro group. In the second, typically fast, step, the chloride leaving group is expelled, and aromaticity is restored.[10][11] The reaction rate is highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. Protic solvents like ethanol or isopropanol can facilitate the reaction, particularly with amine nucleophiles.[12]
Protocol: Synthesis of 2-(2-piperidino-5-nitrophenyl)pyridine
This protocol is adapted from a procedure for the reaction of amines with the closely related 2-chloro-5-nitropyridine.[12]
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 234.6 mg | The limiting reagent. |
| Piperidine | 1.1 | 93.7 mg (0.11 mL) | Nucleophile. |
| Ethanol | - | 5 mL | Solvent. |
| Reaction Conditions | |||
| Temperature | - | Reflux (~78 °C) | |
| Atmosphere | - | Air | Inert atmosphere is not typically required. |
| Time | - | 2-4 h | Monitor by TLC. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol (5 mL).
-
Nucleophile Addition: Add piperidine (1.1 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the consumption of the starting material using TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure 2-(2-piperidino-5-nitrophenyl)pyridine.
Application III: Reduction of the Nitro Group
A key synthetic transformation for this building block is the reduction of the nitro group to a primary amine. This opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and reductive amination. A Chinese patent outlines a robust method for this transformation as part of the synthesis of Vismondegib.[2]
Mechanistic Rationale & Experimental Causality
The reduction of an aromatic nitro group can be achieved using various methods, including catalytic hydrogenation or metal-acid systems. The patent describes a metal-acid reduction using iron powder in an ethanol/water mixture with a catalytic amount of hydrochloric acid. In this system, iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. The acidic medium facilitates the reaction. An alternative method also described is catalytic hydrogenation using Raney Nickel, where dihydrogen is the terminal reductant.[2]
Protocol: Synthesis of 2-(5-Amino-2-chlorophenyl)pyridine
This protocol is directly adapted from the experimental procedures described in Chinese patent CN111056994B.[2]
| Reagent/Parameter | Molar Ratio | Amount (for 0.1 mol scale) | Notes |
| This compound | 1.0 | 23.5 g | Starting material. |
| Ethanol | - | 150 g | Solvent. |
| Water | - | 50 g | Co-solvent. |
| Iron Powder | ~3.2 | 5.7 g | Reducing agent. |
| 35% Hydrochloric Acid | Catalytic | 1.0 g | Activates the reduction. |
| Reaction Conditions | |||
| Temperature | - | 80-85 °C (Reflux) | |
| Atmosphere | - | Air | |
| Time | - | 4 h |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL four-necked flask, combine this compound (23.5 g, 0.1 mol), ethanol (150 g), water (50 g), iron powder (5.7 g), and 35% hydrochloric acid (1.0 g).
-
Reaction: Heat the mixture to 80-85 °C and maintain at reflux for 4 hours.
-
Filtration: While the mixture is still hot, filter it to remove the iron oxides and any unreacted iron. Wash the filter cake with hot ethanol (20 g at 60-65 °C).
-
Isolation: Combine the filtrates and recover the ethanol under reduced pressure.
-
Crystallization: Cool the remaining aqueous solution to 0-5 °C to induce crystallization of the product.
-
Purification: Collect the solid product by filtration and dry the filter cake to obtain 2-(2-chloro-5-aminophenyl)pyridine. The reported yield for this procedure is 93.9%.[2]
Conclusion
This compound is a powerful and multifaceted building block for organic synthesis. Its well-defined points of reactivity allow for selective functionalization through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitro group reduction. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this synthon in their synthetic campaigns, accelerating the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.
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ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Organic Chemistry Portal (2021). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
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Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
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J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Al-Tel, T. H. (2011). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. Available at: [Link]
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Wiley Analytical Science (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]
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Khan, K. M., et al. (2018). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
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Journal of Chemical Education (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Available at: [Link]
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-
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Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 2-(2-Chloro-5-nitrophenyl)pyridine
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the coupling of 2-(2-Chloro-5-nitrophenyl)pyridine with various aryl- and heteroarylboronic acids. We delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents specifically tailored for this electron-deficient heteroaryl chloride. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust starting point for synthesis and a guide for optimization and troubleshooting to facilitate the generation of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2][3]
Introduction: The Strategic Importance of the Substrate
The target substrate, this compound, presents a unique set of challenges and opportunities in cross-coupling chemistry. As a structural motif, the resulting 2-aryl(heteroaryl)-5-nitrophenyl)pyridine core is of significant interest in medicinal chemistry. The successful coupling of this substrate requires a nuanced understanding of its electronic and steric properties.
-
The Aryl Chloride Challenge: The carbon-chlorine bond is significantly stronger than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[4][5] Overcoming this hurdle necessitates the use of highly active catalyst systems.
-
Electronic Activation: The presence of a strongly electron-withdrawing nitro group (-NO₂) para to the C-Cl bond decreases the electron density on the aromatic ring. This electronic deficit renders the carbon atom of the C-Cl bond more electrophilic, thereby facilitating the oxidative addition of the Pd(0) catalyst.[6][7]
-
Heteroaromatic Considerations: The pyridine nitrogen can potentially coordinate with the palladium center, which may influence catalyst activity. Furthermore, the steric environment ortho to the pyridine ring demands a carefully selected ligand to ensure efficient coupling.[4]
This guide addresses these factors by presenting a protocol built on modern catalyst systems designed for challenging substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding this cycle is critical for rational troubleshooting and optimization. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound, forming a Pd(II) intermediate. This is typically the slowest step for aryl chlorides.[5]
-
Transmetalation: The organic group from the activated boronic acid (the boronate anion, formed by reaction with a base) is transferred to the palladium center, displacing the halide.[9][10] The base is crucial for this step, forming a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Recommended Protocol for Suzuki Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents | Purpose |
| This compound | 234.63 g/mol | 235 mg | 1.0 | Aryl Halide |
| Arylboronic Acid | Varies | 1.2 mmol | 1.2 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 g/mol | 18.3 mg (2 mol % Pd) | 0.01 | Palladium Precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 g/mol | 32.8 mg (8 mol %) | 0.08 | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 g/mol | 425 mg | 2.0 | Base |
| 1,4-Dioxane, anhydrous | - | 8.0 mL | - | Solvent |
| Deionized Water | - | 2.0 mL | - | Co-solvent |
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).[12]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[12][13]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8.0 mL) followed by deionized water (2.0 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[13]
Parameter Optimization and Troubleshooting
The success of a challenging Suzuki coupling often relies on fine-tuning the reaction conditions. The following table provides guidance on key parameters.
| Parameter | Standard Condition | Rationale & Optimization Tips |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Rationale: Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential for activating the C-Cl bond and promoting reductive elimination.[14] Optimization: If the reaction is sluggish, consider using a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3) for more reliable initiation.[13] N-Heterocyclic Carbene (NHC) based catalysts (e.g., PEPPSI-IPr) are also excellent alternatives for aryl chlorides.[6][15] |
| Base | K₃PO₄ | Rationale: A moderately strong, non-nucleophilic base is required to form the boronate species without causing significant side reactions like ester hydrolysis if present.[11] Optimization: For stubborn couplings, Cesium Carbonate (Cs₂CO₃) can be more effective due to its higher solubility and basicity.[12] Potassium Fluoride (KF) can be used for base-sensitive substrates.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Rationale: A polar aprotic solvent helps dissolve the organic components, while water aids in dissolving the inorganic base and facilitates transmetalation.[7][16] Optimization: Other common solvent systems include Toluene/H₂O, THF/H₂O, or DMF/H₂O. Anhydrous conditions can sometimes be beneficial if protodeboronation of the boronic acid is a major side reaction.[12] |
| Temperature | 100 °C | Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides. Optimization: Start at 80 °C and increase to 100-110 °C if the reaction is slow. Microwave irradiation can dramatically reduce reaction times.[17] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand for C-Cl bond activation.3. Poor quality reagents. | 1. Ensure rigorous degassing and use of an inert atmosphere.[13]2. Switch to a more electron-rich ligand (e.g., XPhos, RuPhos) or an NHC-based catalyst system.[2][12]3. Use fresh, high-purity reagents and anhydrous solvents. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (excess water, strong base). | 1. Use the boronic acid pinacol ester instead.2. Minimize water content or switch to an anhydrous solvent system with a base like KF.[10]3. Use a milder base (e.g., K₂CO₃).[8] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species which promotes homocoupling. | Improve degassing procedure. Ensure a true Pd(0) source is effectively generated in situ.[6] |
| Dehalogenation of Starting Material | Side reaction where the aryl chloride is reduced. | This can be promoted by certain ligands and bases. Try altering the ligand or using a milder base. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood, away from ignition sources.
-
Bases: Anhydrous potassium phosphate is corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: When working with Schlenk lines and inert gases, ensure glassware is free of defects to prevent implosion under vacuum.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that a suitable catalyst system is employed. The protocol detailed herein, utilizing a bulky, electron-rich phosphine ligand, offers a reliable method for accessing valuable biaryl compounds. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively troubleshoot and optimize this reaction for a wide range of coupling partners, accelerating progress in drug discovery and materials science.
References
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 6, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. Retrieved January 6, 2026, from [Link]
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Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
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The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 6, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie. Retrieved January 6, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). Canadian Journal of Chemistry. Retrieved January 6, 2026, from [Link]
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The iron-catalysed Suzuki coupling of aryl chlorides. (2024). Nature Catalysis. Retrieved January 6, 2026, from [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2005). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2007). ResearchGate. Retrieved January 6, 2026, from [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. Retrieved January 6, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
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Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 6, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008). Organic Letters. Retrieved January 6, 2026, from [Link]
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2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols for 2-(2-Chloro-5-nitrophenyl)pyridine in Crop Protection
Introduction: The Strategic Importance of the Phenylpyridine Scaffold
In the landscape of modern agrochemical research, the discovery of novel core structures is a critical driver of innovation. The phenylpyridine scaffold has emerged as a privileged structural motif, forming the backbone of numerous active ingredients across herbicidal, insecticidal, and fungicidal domains.[1] 2-(2-Chloro-5-nitrophenyl)pyridine (CAS No. 879088-40-1) is a key chemical intermediate, valued for its well-defined reactivity that allows for the strategic introduction of diverse functionalities. Its high purity, typically ≥98.0%, is paramount for predictable outcomes in multi-step synthetic pathways, ensuring the integrity of the final active compounds.
This document serves as a comprehensive technical guide for researchers and development scientists. It outlines the application of this compound as a foundational building block for the synthesis of next-generation crop protection agents and provides detailed protocols for the evaluation of these derived compounds.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 879088-40-1 | [2] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [2] |
| Molecular Weight | 234.64 g/mol | [2] |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥97-98% | |
| Storage | Sealed in dry, room temperature conditions |
Synthetic Utility and Derivatization Potential
The reactivity of this compound is governed by its distinct functional groups: the chloro, nitro, and pyridine moieties. These sites offer multiple avenues for chemical modification, making it a versatile precursor for a diverse library of potential agrochemicals.
A primary synthetic route involves nucleophilic aromatic substitution at the chlorine-bearing carbon, facilitated by the electron-withdrawing effect of the adjacent nitro group and pyridine ring. This allows for the introduction of various ether and amine linkages, which are common in many commercial pesticides.
Caption: Synthetic pathways from this compound.
PART 1: Application in Herbicide Development
Derivatives of phenylpyridine are prominent in the development of herbicides, particularly those targeting protoporphyrinogen oxidase (PPO).[3][4]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways within plant chloroplasts.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5]
Herbicides derived from phenylpyridine scaffolds can act as potent PPO inhibitors. By blocking the PPO enzyme, they cause an accumulation of PPGIX in the chloroplast.[5] This excess PPGIX leaks into the cytoplasm where it is rapidly oxidized by non-enzymatic processes, leading to the formation of triplet-state PPIX. In the presence of light and oxygen, this molecule generates highly reactive singlet oxygen radicals.[6] These radicals initiate a cascade of lipid peroxidation, destroying cell membrane integrity and leading to rapid cellular leakage, necrosis (browning), and weed death.[5]
Caption: Mechanism of PPO-inhibiting herbicides derived from phenylpyridines.
Protocol: Whole-Plant Greenhouse Bioassay for Herbicidal Activity
This protocol is designed to assess the post-emergence herbicidal efficacy of novel compounds derived from this compound.[7][8]
1. Seed Germination and Seedling Preparation: a. Select weed species for testing (e.g., broadleaf weeds like Abutilon theophrasti and grass weeds like Setaria viridis). b. Germinate seeds in plastic dishes containing 0.6% (w/v) agar supplemented with 0.1% potassium nitrate (KNO₃) to break dormancy.[7] c. Transplant seedlings at a consistent growth stage (e.g., two- to three-leaf stage for grasses, two- to four-leaf for broadleaves) into pots filled with a sterile soil mix.[9] d. Allow seedlings to acclimate in the greenhouse for 3-5 days under controlled conditions (e.g., 25°C day/18°C night, 16h photoperiod).
2. Herbicide Application: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. b. Create a dilution series to achieve the desired application rates (e.g., 37.5, 75, 150 g a.i./ha). A discriminating dose, which causes at least 80% control of a known susceptible population, should be determined in preliminary experiments.[9][10] c. Include a known susceptible and, if available, a resistant biotype as controls.[9] Also include an untreated control (solvent + surfactant only) and a commercial standard (e.g., a known PPO inhibitor). d. Apply the herbicide solutions evenly to the plants using a laboratory track sprayer calibrated to deliver a consistent volume.
3. Data Collection and Analysis: a. Visually assess plant injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (plant death). b. At 21 DAT, harvest the above-ground biomass for each pot. c. Determine the fresh weight of the biomass. Dry the biomass at 60°C for 72 hours and record the dry weight. d. Calculate the percent inhibition or growth reduction relative to the untreated control. e. Use the data to calculate the ED₅₀ (effective dose required to cause 50% growth reduction) for each compound and weed species.
PART 2: Application in Insecticide Development
The pyridine ring is a core component of many successful insecticides, including the highly effective neonicotinoid class.[1][11] By modifying this compound, novel analogues can be synthesized and screened for insecticidal activity.
Potential Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Many pyridine-based insecticides function as agonists of the insect nicotinic acetylcholine receptor (nAChR).[11] These receptors are critical for neurotransmission in the insect central nervous system. The insecticide binds to the nAChR, mimicking the action of the natural neurotransmitter acetylcholine but without being broken down by acetylcholinesterase. This leads to a persistent and irreversible opening of the ion channel, causing continuous stimulation of nerve cells. The resulting overstimulation leads to paralysis and death of the insect.
Protocol: Laboratory Bioassay for Insecticidal Efficacy Against Sucking Pests
This protocol describes a systemic uptake and contact bioassay to evaluate the efficacy of test compounds against aphids (Aphis craccivora), a common sucking pest.[12][13]
1. Insect Rearing: a. Maintain a healthy, age-synchronized culture of aphids on a suitable host plant (e.g., cowpea seedlings) in a controlled environment.
2. Preparation of Test Solutions: a. Dissolve the technical grade test compound (95-99% purity) in a suitable solvent like acetone to prepare a stock solution.[12] b. Prepare a series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 ppm) in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
3. Leaf-Dip Bioassay: a. Excise leaves from the host plant and dip them into the respective test solutions for 10-15 seconds with gentle agitation. b. Allow the leaves to air-dry completely on a clean surface. c. Place the treated leaves, petiole down, into a small vial of water or a water-saturated cotton ball to maintain turgor. Place this setup inside a ventilated petri dish. d. Introduce a known number of adult aphids (e.g., 20-25) onto each treated leaf using a fine paintbrush. e. Seal the petri dishes and incubate under controlled conditions.
4. Data Collection and Analysis: a. Record aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead. b. Use the mortality data to calculate the LC₅₀ (lethal concentration required to kill 50% of the population) for each compound. Probit analysis is a standard statistical method for this calculation.[12]
PART 3: Application in Fungicide Development
While less common than herbicidal or insecticidal applications for this specific scaffold, pyridine derivatives have demonstrated a range of antifungal activities against plant pathogens.[14] This makes this compound a viable starting point for novel fungicide discovery programs.
Potential Mechanisms of Action
The fungicidal activity of pyridine derivatives can arise from various mechanisms, including:
-
Disruption of Respiration: Inhibition of mitochondrial electron transport chain components.
-
Inhibition of Biosynthesis Pathways: Targeting sterol, cell wall, or protein synthesis.[15]
-
Membrane Disruption: Direct interaction with and destabilization of fungal cell membranes.[15]
Protocol: In Vitro Antifungal Screening by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of test compounds against key plant pathogenic fungi, such as Botrytis cinerea or Fusarium solani.[16][17]
1. Preparation of Fungal Inoculum: a. Grow the target fungus on a suitable medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
2. Microdilution Assay: a. Perform the assay in sterile 96-well microtiter plates. b. Prepare serial dilutions of the test compound in a suitable liquid medium (e.g., Potato Dextrose Broth, PDB). c. Add 100 µL of each compound dilution to the wells. d. Add 100 µL of the standardized fungal spore suspension to each well. e. Include positive (commercial fungicide), negative (no compound), and solvent controls. f. Seal the plates and incubate at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
3. Data Collection and Analysis: a. Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth (mycelial turbidity) compared to the negative control.[17] The assessment can be done visually or with a microplate reader measuring absorbance.
Caption: General workflow for screening novel crop protection compounds.
Conclusion and Future Directions
This compound represents a strategically important starting material for the discovery of novel crop protection agents. Its versatile chemistry allows for the creation of diverse molecular libraries with potential herbicidal, insecticidal, and fungicidal properties. The protocols detailed herein provide a robust framework for the synthesis and systematic evaluation of these derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of lead compounds identified through these screening funnels, ultimately contributing to the development of more effective and sustainable agricultural solutions.
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Abdel-Raheem, S. A. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]
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Yang, X., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(3), 1431. [Link]
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Baur, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(29), 8037-8046. [Link]
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Baur, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. ResearchGate. [Link]
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- 2. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hracglobal.com [hracglobal.com]
- 9. bioone.org [bioone.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. entomoljournal.com [entomoljournal.com]
- 13. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 17. ifyber.com [ifyber.com]
Synthesis of Vismode gib Intermediate: 2-(2-Chloro-5-nitrophenyl)pyridine
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine, a critical intermediate in the production of Vismode gib (Erivedge®).[1] Vismode gib is a first-in-class Hedgehog (Hh) signaling pathway inhibitor approved by the FDA for the treatment of advanced basal cell carcinoma (BCC).[2][3][4][5] The aberrant activation of the Hh pathway is a known driver in the pathogenesis of BCC.[5] The reliable synthesis of high-purity intermediates is therefore paramount for the consistent production of this targeted therapeutic agent. This guide details a robust and scalable protocol based on the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into experimental choices, process validation, and safety considerations. An alternative nitration-based approach is also discussed.
Introduction and Strategic Overview
This compound (CAS No. 879088-40-1) is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol .[6][7] Its structure, featuring a pyridine ring linked to a chloro- and nitro-substituted phenyl ring, makes it a versatile building block in medicinal chemistry. Its primary significance lies in its role as a late-stage intermediate for Vismode gib, where its subsequent reduction and amidation lead to the final active pharmaceutical ingredient (API).
The synthesis of 2-arylpyridines can be approached through several methods. The most prominent and versatile strategy for constructing the C(sp²)-C(sp²) bond between the two aromatic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This method is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[9]
This application note will focus on a Suzuki-Miyaura protocol, coupling a suitable pyridine electrophile with a phenylboronic acid derivative. This approach offers superior control and predictability compared to other methods. We will also present a direct nitration method as a feasible alternative.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 879088-40-1 | [7] |
| Molecular Formula | C₁₁H₇ClN₂O₂ | [6] |
| Molecular Weight | 234.64 g/mol | [7] |
| Appearance | Light yellow to yellow solid | |
| Boiling Point | 360.2 ± 32.0 °C at 760 mmHg | [6][10] |
| Purity (Typical) | ≥97-98% |
Primary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of the target compound from 2-bromopyridine and (2-chloro-5-nitrophenyl)boronic acid. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The reaction is typically catalyzed by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency. Dichlorobis(triphenylphosphine)palladium(II) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common, robust catalysts for this transformation.[8][11][12][13] The base (e.g., Na₃PO₄, K₂CO₃) is essential for the transmetalation step, activating the boronic acid component.
Diagram 1: Suzuki-Miyaura reaction scheme.
| Reagent | MW ( g/mol ) | Molar Eq. | Example Quantity | Purity |
| 2-Bromopyridine | 158.00 | 1.0 | 1.58 g (10 mmol) | ≥98% |
| (2-Chloro-5-nitrophenyl)boronic acid | 201.41 | 1.2 | 2.42 g (12 mmol) | ≥97% |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 245 mg (0.3 mmol) | Catalyst Grade |
| Sodium Phosphate (Na₃PO₄) | 163.94 | 3.0 | 4.92 g (30 mmol) | ≥98% |
| 1,4-Dioxane | 88.11 | - | 80 mL | Anhydrous |
| Water | 18.02 | - | 20 mL | Degassed, DI |
| Ethyl Acetate | 88.11 | - | As needed | ACS Grade |
| Brine (Saturated NaCl) | - | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
| Silica Gel | - | - | As needed | 60 Å, 230-400 mesh |
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromopyridine (1.58 g, 10 mmol), (2-chloro-5-nitrophenyl)boronic acid (2.42 g, 12 mmol), sodium phosphate (4.92 g, 30 mmol), and Pd(dppf)Cl₂ (245 mg, 0.3 mmol).
-
Scientist's Note: It is crucial to use an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium catalyst, which would otherwise lead to lower yields and incomplete reactions.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (80 mL) and degassed deionized water (20 mL) to the flask.
-
Bubble nitrogen gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. The presence of oxygen can interfere with the catalytic cycle.[9]
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexane. The reaction is generally complete within 4-8 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Rationale: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Load the crude product (dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica).
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 25%).
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a light yellow solid.
-
A typical yield for this reaction is in the range of 75-89%.
-
Alternative Protocol: Electrophilic Nitration
This method provides a more direct route if the precursor, 2-(2-chlorophenyl)pyridine, is readily available. It relies on the electrophilic aromatic substitution of a nitro group onto the electron-rich phenyl ring.
-
Setup: In a round-bottom flask cooled in an ice/salt bath (0-4 °C), add 2-(2-chlorophenyl)pyridine (1 equivalent) to concentrated sulfuric acid (96%).[10]
-
Nitration: Add potassium nitrate (KNO₃, ~1.05 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature does not exceed 5 °C.[10]
-
Scientist's Note: This reaction is highly exothermic. Slow, portion-wise addition of the nitrating agent is critical to control the temperature and prevent runaway reactions or undesirable side products.
-
-
Reaction: Stir the mixture at low temperature for approximately 2 hours.[10]
-
Quenching & Neutralization: Carefully pour the reaction mixture onto a large volume of crushed ice. Neutralize the resulting slurry to a pH of ~9 using a base like potassium carbonate (K₂CO₃).[10]
-
Extraction & Purification: Extract the product with ethyl acetate. The subsequent work-up and purification steps are similar to those described in the Suzuki protocol (Section 2.3, steps 4-6).[10]
Workflow Visualization and Safety
Sources
- 1. API SYNTHESIS INTERNATIONAL: VISMODEGIB [apisynthesisint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vismodegib: an inhibitor of the Hedgehog signaling pathway in the treatment of basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 879088-40-1 [smolecule.com]
- 7. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Note & Protocol: Regioselective Nitration of 2-(2-Chlorophenyl)pyridine
Document ID: AN-NCP-202601
Abstract: This document provides a comprehensive guide for the electrophilic nitration of 2-(2-chlorophenyl)pyridine. It outlines the underlying mechanistic principles, including the directing effects of the heterocyclic and substituted aromatic moieties, and presents a detailed, field-proven laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science.
Scientific Foundation & Mechanistic Rationale
The nitration of 2-(2-chlorophenyl)pyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The successful execution and interpretation of this synthesis hinge on understanding the electronic interplay between the two aromatic rings and the reaction conditions.
Generation of the Electrophile: The Nitronium Ion
The reaction is typically performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[1]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium lies far to the right, ensuring a sufficient concentration of the nitronium ion to drive the electrophilic attack on the aromatic substrate.
Regioselectivity: Directing Effects in a Bifunctional System
The key challenge and point of interest in this synthesis is predicting the position of nitration. The substrate contains two aromatic rings with distinct electronic properties:
-
The Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. Under the strongly acidic conditions of nitration, the nitrogen atom is protonated to form the pyridinium cation. This positive charge makes the pyridine ring exceptionally deactivated towards attack by the electrophilic nitronium ion.[2] Therefore, substitution on the pyridine ring is highly disfavored.
-
The 2-Chlorophenyl Ring: This ring is the effective site of nitration. Its reactivity and the position of attack are governed by two substituents:
-
Chlorine Atom: The chlorine atom is a deactivating substituent due to its inductive electron withdrawal. However, through resonance, its lone pairs can stabilize the cationic intermediate (the sigma complex) formed during ortho or para attack. Consequently, chlorine is an ortho, para-director.[3][4]
-
Pyridinium Group: The positively charged pyridinium group is strongly electron-withdrawing and acts as a meta-director on the phenyl ring.
-
The final regiochemical outcome is a result of these combined effects. The nitration will occur on the chlorophenyl ring. The chlorine directs ortho and para to itself, while the pyridinium group directs meta to the point of attachment. The most probable sites of nitration are therefore the 3'- and 5'-positions of the chlorophenyl ring. Kinetic and steric considerations often favor substitution at the 5'-position (para to the chlorine and meta to the pyridinium group), which is less sterically hindered. A kinetic study of the nitration of the parent 2-phenylpyridine confirms that substitution occurs exclusively on the phenyl ring.[5]
Caption: High-level overview of the electrophilic nitration mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and assumes adherence to all standard safety procedures.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-(2-Chlorophenyl)pyridine | >98% Purity | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Fisher Scientific |
| Nitric Acid (HNO₃) | ACS Grade, 70% | VWR |
| Deionized Water | N/A | In-house |
| Crushed Ice | N/A | In-house |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Ethanol (for recrystallization) | Reagent Grade, 95% | Pharmco-Aaper |
| Round-bottom flask (100 mL) | Borosilicate Glass | Pyrex |
| Dropping funnel (50 mL) | Borosilicate Glass | Kimble |
| Magnetic stirrer and stir bar | N/A | IKA |
| Ice-salt bath | N/A | N/A |
| Buchner funnel and filter flask | N/A | CoorsTek |
| pH paper | N/A | Whatman |
| Thermometer (-10 to 110 °C) | N/A | N/A |
Critical Safety Precautions
Nitration reactions are highly exothermic and involve extremely corrosive and oxidizing materials.[6] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[7][8]
-
Fume Hood: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes (NOx).[9]
-
Acid Handling: Always add acid slowly to other liquids while cooling. Never add water to concentrated acid. The mixing of nitric and sulfuric acids is highly exothermic and must be done with extreme care in an ice bath.[10]
-
Thermal Runaway: The reaction generates significant heat. Poor temperature control can lead to a runaway reaction, causing rapid gas evolution and potential explosion.[6]
-
Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.[9]
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the nitration of 2-(2-chlorophenyl)pyridine.
1. Preparation of the Nitrating Mixture (to be done in an ice bath): a. To a clean, dry 50 mL flask, add 10 mL of concentrated sulfuric acid. b. Begin cooling the flask in an ice-salt bath. c. Slowly, drop-by-drop, add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. The temperature must be kept below 10 °C. d. Once the addition is complete, keep the nitrating mixture in the ice bath until use.
2. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 2-(2-chlorophenyl)pyridine in 15 mL of concentrated sulfuric acid. This step may be slightly exothermic; allow the solution to cool to room temperature if necessary. b. Cool the flask in an ice-salt bath until the internal temperature is between 0 and 5 °C.
3. Nitration Reaction: a. Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-45 minutes. b. Crucially, monitor the temperature continuously and maintain it below 10 °C throughout the addition. Adjust the addition rate as needed to control the exotherm. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. d. Remove the ice bath and let the reaction stir at ambient temperature for 2 hours to ensure completion.
4. Work-up and Isolation: a. In a 500 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of deionized water. b. Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. A precipitate should form. c. Allow the slurry to stir until all the ice has melted. d. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Continue adding until the effervescence ceases and the pH of the solution is approximately 7. e. Collect the crude product by vacuum filtration using a Buchner funnel. f. Wash the solid precipitate thoroughly with several portions of cold deionized water (3 x 50 mL).
5. Purification: a. Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. b. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. c. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
6. Characterization: a. Determine the melting point of the dried product. b. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and identify the position of the nitro group.
References
- Vertex AI Search. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide. RSC Publishing.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing.
- Chemistry LibreTexts. (2019). 13.2.2.4 Directing Effects.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: Comprehensive Analytical Characterization of 2-(2-Chloro-5-nitrophenyl)pyridine
Abstract
This application note provides a comprehensive guide to the analytical characterization of 2-(2-Chloro-5-nitrophenyl)pyridine (CAS 879088-40-1), a key intermediate in the synthesis of agrochemicals and potential pharmaceutical agents. Ensuring the purity and structural integrity of this molecule is paramount for the quality, safety, and efficacy of the final products. This document outlines detailed protocols for identity confirmation, purity assessment, and impurity profiling using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for robust and reliable characterization.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol . Its structure, featuring a 2-chlorophenyl group attached to a pyridine ring with a nitro substituent, makes it a versatile building block in organic synthesis. The compound typically appears as a light yellow to yellow solid.
The synthesis of this compound often involves a palladium or nickel-catalyzed cross-coupling reaction between a 2-chloropyridine derivative and a 5-nitrobenzene derivative. An alternative pathway involves the nitration of 2-(2-chlorophenyl)pyridine.[1] These synthetic routes necessitate a thorough analytical strategy to identify and quantify potential impurities, including unreacted starting materials, catalysts, and reaction by-products. Given its role in sensitive applications like pharmaceutical development, achieving high purity (typically ≥98.0%) is critical.
This guide explains the causality behind the selection of each analytical technique and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.
Strategic Analytical Workflow
A comprehensive characterization of this compound requires the integration of multiple analytical techniques to assess different aspects of the molecule's identity and purity. The proposed workflow ensures a holistic evaluation, from structural confirmation to the quantification of trace impurities.
Caption: Strategic workflow for comprehensive analysis.
Identity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. This combination allows for the definitive confirmation of the this compound structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H NMR signals and assign peaks based on chemical shifts, coupling constants (J-values), and multiplicities. Assign ¹³C peaks based on chemical shifts and comparison with predicted spectra.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying volatile impurities.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a GC-grade solvent like acetone or dichloromethane.[2] Further dilute to a working concentration of approximately 10-100 µg/mL.
-
Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Conditions (Based on methods for related compounds):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Data Analysis: Confirm the molecular ion peak ([M]⁺) corresponding to the molecular weight (234.64 g/mol ). Analyze the fragmentation pattern to confirm structural motifs. For example, fragments corresponding to the loss of NO₂, Cl, or the pyridine/phenyl rings would be expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is a rapid and non-destructive technique for confirming the presence of key structural elements.
Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands. For this compound, key expected peaks include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[3]
-
~1590-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group (NO₂).
-
~800-700 cm⁻¹: C-Cl stretching.
-
Out-of-plane C-H bending bands characteristic of the substitution patterns on both aromatic rings.
-
Purity, Assay, and Impurity Profiling
High-Performance Liquid Chromatography (HPLC/UPLC)
Rationale: HPLC is the workhorse for purity determination and assay in the pharmaceutical and chemical industries. A properly developed reversed-phase HPLC method can separate the main compound from its non-volatile impurities, allowing for accurate quantification.
Protocol: Reversed-Phase HPLC for Purity and Assay
-
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Instrumentation: An HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Method):
-
Column: C18 stationary phase, e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 30-40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or determined by PDA analysis at the absorbance maximum.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks.
-
Assay (Quantitative): Use a certified reference standard to create a calibration curve. Calculate the concentration of the sample against the curve.
-
Impurity Profiling: Identify and quantify any peaks exceeding the reporting threshold (e.g., 0.05%).
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with Acid | Acetonitrile is a common organic modifier. Acid (formic or phosphoric) improves peak shape for the basic pyridine moiety.[5] |
| Detection | UV at 254 nm | Aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Identification of Potential Impurities
Based on the known synthesis routes[3][1], a logical impurity profile can be predicted. The analytical methods should be capable of separating and detecting these species.
Caption: Potential impurities from synthesis routes.
Conclusion
The analytical characterization of this compound is essential for ensuring its quality and suitability as a synthetic intermediate. This application note provides a robust, multi-technique approach for its comprehensive analysis. The detailed protocols for NMR, GC-MS, FTIR, and HPLC serve as a validated starting point for researchers and quality control laboratories. By combining these methods, scientists can confidently confirm the identity, structure, purity, and impurity profile of this important chemical compound, thereby ensuring the integrity of their research and the quality of downstream products.
References
-
SIELC Technologies. (2018, May 16). Separation of Pyridine, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Understanding this compound in Synthesis. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Available at: [Link]
Sources
Scale-Up Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine for Industrial Use: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloro-5-nitrophenyl)pyridine, with the Chemical Abstracts Service (CAS) number 879088-40-1, is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a substituted phenyl ring linked to a pyridine moiety, makes it a versatile building block for more complex chemical entities.[1] The efficient and cost-effective synthesis of this compound at an industrial scale is therefore of significant interest. This document provides a detailed guide to the scale-up synthesis of this compound, with a focus on practical, scalable, and safe industrial protocols.
The purity of this compound is paramount in its applications, as impurities can lead to undesirable side reactions and affect the quality of the final product. Therefore, the synthetic route and purification methods must be carefully selected and optimized to ensure a high-purity product (typically ≥98.0%).
This guide will primarily focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds in industrial settings.[2] An alternative multi-step synthesis will also be discussed to provide a comparative perspective on different manufacturing strategies.
Recommended Industrial Synthesis Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the preferred method for the industrial synthesis of this compound due to its high efficiency, functional group tolerance, and scalability.[2] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Materials
| Reagent/Material | CAS Number | Key Considerations |
| 2-Chloropyridine | 109-09-1 | Starting material. Purity should be >99%. |
| 2-Chloro-5-nitrophenylboronic acid or its pinacol ester | 1235220-00-0 (pinacol ester) | The boronic acid derivative. The pinacol ester is often preferred for its stability. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 14221-01-3 (Pd(PPh₃)₄), 72287-26-4 (PdCl₂(dppf)) | Catalyst selection is crucial for reaction efficiency. Catalyst loading is typically in the range of 0.1-1 mol%.[4] |
| Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) | 584-08-7 (K₂CO₃), 7778-53-2 (K₃PO₄), 497-19-8 (Na₂CO₃) | An inorganic base is required for the transmetalation step. |
| Solvent (e.g., Toluene, Dioxane, THF/Water mixtures) | 108-88-3 (Toluene), 123-91-1 (Dioxane), 109-99-9 (THF) | Solvent choice affects reaction rate and product solubility. |
Industrial Scale-Up Protocol for Suzuki-Miyaura Coupling
This protocol is designed for a kilogram-scale synthesis of this compound.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 2-chloropyridine (1.0 equivalent) and 2-chloro-5-nitrophenylboronic acid pinacol ester (1.1 equivalents).
-
Add the chosen solvent (e.g., toluene, approximately 10 volumes relative to 2-chloropyridine).
2. Reagent Addition:
-
Under a nitrogen blanket, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents) as a solid or an aqueous solution.
3. Reaction:
-
Heat the reaction mixture to 80-100 °C with efficient stirring.
-
Monitor the reaction progress by HPLC or GC until the starting materials are consumed (typically 4-8 hours).
4. Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the base.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
-
Alternatively, for higher purity, column chromatography can be employed, although this is less common for large-scale industrial production.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: A streamlined workflow for the industrial synthesis of this compound.
Alternative Synthetic Route: Multi-Step Synthesis
Reaction Steps
-
Nitration of 2-aminopyridine: 2-aminopyridine is nitrated to form 2-amino-5-nitropyridine.
-
Diazotization and Hydrolysis: The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazonium salt intermediate to yield 2-hydroxy-5-nitropyridine.[5]
-
Chlorination: The hydroxyl group is then replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride to give 2-chloro-5-nitropyridine.
-
Coupling or further modification: This intermediate can then be coupled with a suitable phenyl derivative.
While this route avoids the use of palladium catalysts, it is generally longer and may involve harsher reaction conditions and more challenging purifications.
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Multi-Step Synthesis |
| Number of Steps | Typically one step from advanced intermediates. | Multiple steps. |
| Yield | Generally high (often >80%).[6] | Variable, with potential for yield loss at each step. |
| Catalyst | Palladium-based, which can be costly and requires removal from the final product. | May use less expensive reagents, but can involve stoichiometric amounts of hazardous materials. |
| Reaction Conditions | Generally mild. | Can involve harsh conditions (e.g., strong acids, high temperatures). |
| Scalability | Well-established for industrial scale-up.[6] | Can be more complex to scale up due to multiple unit operations. |
| Waste Generation | Can generate significant salt waste from the base. | Can generate more diverse and potentially hazardous waste streams. |
Quality Control and Analytical Protocols
Ensuring the purity of this compound is critical. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.
-
Gas Chromatography (GC): GC can be used as an orthogonal technique to HPLC for purity analysis, especially for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
Safety and Handling
General Precautions:
-
All operations should be carried out in a well-ventilated area or in a fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Emergency eyewash stations and safety showers should be readily accessible.
Specific Hazards of Key Reagents:
-
2-Chloropyridine: Toxic by inhalation, in contact with skin, and if swallowed.[7] It is also irritating to the eyes, respiratory system, and skin.
-
2-Chloro-5-nitrophenylboronic acid and its esters: May cause skin and eye irritation. Handle with care and avoid inhalation of dust.
-
Palladium Catalysts: Can be toxic and should be handled with care.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the industrial-scale synthesis of this compound. Careful selection of the catalyst, base, and solvent, along with optimized reaction conditions and purification procedures, are essential for achieving high yields and purity. While multi-step synthetic routes exist, the Suzuki-Miyaura coupling generally offers a more direct and scalable approach for the commercial production of this important chemical intermediate. Adherence to strict safety protocols and rigorous quality control are paramount throughout the manufacturing process.
References
- Yehorov, D. V.; Subota, A. I. The synthesis of diverse annulated pyridines with 6-membered functionalized saturated cycles for medical chemistry research. Journal of Organic and Pharmaceutical Chemistry2023, 21 (3), 23–30.
- Cartagenova, D.; et al. Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Research Collection, 2021.
-
ResearchGate. Multistep Synthesis and Pyridines. [Link] (accessed Jan 6, 2026).
-
ResearchGate. Various routes for the synthesis of functionalized pyridines. [Link] (accessed Jan 6, 2026).
- He, Z.; et al. Synthesis of Multisubstituted Pyridines. Org. Lett.2010, 12 (11), 2686–2689.
-
Wikipedia. 2-Chloropyridine. [Link] (accessed Jan 6, 2026).
- Hagui, W.; Soulé, J.-F. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules2022, 27 (22), 7904.
- Reyes, A. A.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Adv.2020, 10 (28), 16447–16451.
- Gildner, P. G.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2008, 10 (24), 5649–5652.
- Ge, C.; et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.2016, 18 (16), 4465–4471.
- An, H. J.; et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal. Biochem.1995, 231 (1), 141–146.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Understanding this compound in Synthesis. [Link] (accessed Jan 6, 2026).
-
National Toxicology Program. 2-Chloropyridine. [Link] (accessed Jan 6, 2026).
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link] (accessed Jan 6, 2026).
- Belnome, F.; et al. Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. Chem. Eur. J.2023, 29 (50), e202301389.
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link] (accessed Jan 6, 2026).
- MacQueen, P. M.; et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022, 26 (8), 2291–2307.
-
PubChem. This compound. [Link] (accessed Jan 6, 2026).
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (accessed Jan 6, 2026).
- ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. J. Org. Chem.2022, 87 (23), 15205–15218.
-
ResearchGate. A preparation of 2-chloropyridine. [Link] (accessed Jan 6, 2026).
-
PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link] (accessed Jan 6, 2026).
- Google Patents. CN101768113A - Method for purifying intermediate of aripiprazole. (accessed Jan 6, 2026).
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link] (accessed Jan 6, 2026).
-
Semantic Scholar. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link] (accessed Jan 6, 2026).
-
ResearchGate. Synthesis of the cross-coupling partners for the Suzuki–Miyaura reaction. Reagents and conditions. [Link] (accessed Jan 6, 2026).
- Google Patents.
-
SciSpace. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. [Link] (accessed Jan 6, 2026).
Sources
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- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine
Introduction: The synthesis of 2-(2-chloro-5-nitrophenyl)pyridine (CAS 879088-40-1), a key intermediate in the development of agrochemicals and pharmaceuticals, presents unique challenges for the modern chemist.[1][2] While transition-metal catalyzed cross-coupling reactions are the most common routes, achieving high yields requires a nuanced understanding of the interplay between catalysts, ligands, bases, and the inherent reactivity of the pyridine core. The electron-deficient nature of the pyridine ring and the coordinating ability of its nitrogen atom can often lead to catalyst inhibition and undesirable side reactions.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction conditions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
Section 1: Troubleshooting Common Issues
This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
A1: Low yield in a Suzuki-Miyaura coupling for this target is a frequent issue stemming from several interdependent factors. A systematic approach is crucial for diagnosis.
-
Reagent Quality and Purity: The purity of your starting materials is non-negotiable. Boronic acids, in particular, can degrade during storage, leading to the formation of boroxines which are less reactive. Ensure your 2-chloropyridine or (2-chloro-5-nitrophenyl)boronic acid is of high purity (≥98.0%).
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed. Failure to maintain an inert atmosphere is a leading cause of catalyst decomposition and reaction failure.
-
Catalyst System (Precursor & Ligand): The choice of palladium precursor and, more importantly, the ligand is critical. For challenging substrates like pyridines, the catalytic system must be robust.[4]
-
Palladium Precursor: While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(dppf)Cl₂ are often more effective and air-stable.[6][7]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For pyridine substrates, bulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition by the pyridine nitrogen.[8][9]
-
-
Base Selection: The base activates the boronic acid for transmetalation.[10] If the base is too weak, this step will be inefficient. If it is too strong, it may cause degradation of your starting materials or product, especially given the presence of a nitro group.[11]
-
Solvent and Temperature: The solvent must solubilize all components of the reaction. Common choices include dioxane, THF, or toluene, often with an aqueous component to aid in dissolving the base.[12] The reaction temperature must be high enough to promote catalyst turnover but not so high that it causes thermal decomposition of reagents or the catalyst.
A logical workflow for troubleshooting this issue is presented below.
Sources
- 1. Buy this compound | 879088-40-1 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-(2-Chloro-5-nitrophenyl)pyridine by Recrystallization
Welcome to the Technical Support Center for the purification of 2-(2-Chloro-5-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this key synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions to navigate common challenges and optimize your purification process.
Introduction
This compound (CAS 879088-40-1) is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even minor impurities can compromise the yield and efficacy of subsequent reactions.[2] Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3] This guide provides a comprehensive resource for achieving high-purity this compound through a well-executed recrystallization protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Q: My dissolved compound separates as an oily layer upon cooling, not as solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This is often because the solution becomes supersaturated at a temperature above the melting point of the solute, or because the solute's solubility in the chosen solvent is too high. For this compound, with its predicted high boiling point, this is more likely due to solvent choice and cooling rate.[6]
Causality & Solutions:
-
High Solute Concentration: The concentration of the compound in the hot solvent may be too high.
-
Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.[7]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered arrangement of a crystal lattice.
-
Solution: Insulate the flask to ensure slow cooling. Allow it to cool to room temperature undisturbed before moving to an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hotplate.[7]
-
-
Inappropriate Solvent: The chosen solvent may be too "good" a solvent for your compound, even at lower temperatures. The polarity of this compound, with its nitro and chloro groups, suggests that highly polar solvents might lead to oiling out.
-
Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol or acetone) and then add a "poor" solvent (e.g., water or hexane) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness, then cool slowly. Common solvent pairs for polar aromatic compounds include ethanol-water and acetone-hexane.[8][9]
-
Issue 2: Poor or No Crystal Formation Upon Cooling.
Q: I've cooled the solution, but very few or no crystals have formed. What should I do?
A: The absence of crystallization upon cooling is a common issue, typically arising from the solution not being sufficiently saturated or from kinetic barriers to nucleation.[7][10]
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause. If too much solvent is used, the solution will not become saturated upon cooling.[7][11]
-
Solution: Gently boil off some of the solvent to increase the concentration of the solute. Once you observe initial crystal formation or cloudiness at the boiling point, add a minimal amount of hot solvent to redissolve, and then allow it to cool again.[11]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature, but lacks a nucleation site to initiate crystal growth.[7][10]
-
Solution 1: Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[6][10]
-
Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[6][10]
-
Solution 3: Extreme Cooling: If other methods fail, cooling the flask in a dry ice/acetone bath can sometimes induce crystallization. However, this rapid cooling may trap impurities.[8]
-
Issue 3: The Recrystallized Product is Still Impure.
Q: I've completed the recrystallization, but analytical data (e.g., melting point, NMR) shows that the product is not pure. Why?
A: Impurities can be carried through the recrystallization process if the chosen solvent does not effectively differentiate between the product and the impurities, or if the crystallization process itself is too rapid.
Causality & Solutions:
-
Ineffective Solvent: The impurities may have similar solubility profiles to this compound in the chosen solvent.
-
Solution: Perform small-scale solubility tests with a range of solvents to find one that either leaves the impurities insoluble in the hot solvent (allowing for hot filtration) or keeps them dissolved in the cold solvent. Given the aromatic and polar nature of the target compound, consider solvents like ethanol, isopropanol, or ethyl acetate.[4][8]
-
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[11]
-
Solution: Repeat the recrystallization process, but ensure a slower cooling rate. Using a slightly larger volume of solvent can also help to slow down crystal growth.[11]
-
-
Colored Impurities: The presence of color in a supposedly light-yellow product indicates persistent impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored, highly polar impurities. Use sparingly, as it can also adsorb some of your product.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, which is a moderately polar molecule due to the pyridine ring, nitro group, and chloro substituent, you should start with moderately polar solvents.
Solvent Selection Protocol:
-
Place a small amount of your crude compound (approx. 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and a hexane/ethyl acetate mixture).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show room temperature solubility. An ideal solvent will completely dissolve the compound at its boiling point.
-
Cool the solutions that showed good solubility at high temperatures. The best solvent will yield a large quantity of crystals upon cooling.
Based on the structure, ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethyl acetate/hexane , can also be effective for tuning the polarity.[12]
Q2: What is the optimal temperature for dissolving the crude product?
A2: The optimal temperature is the boiling point of the chosen solvent. This ensures the maximum solubility of your compound and allows you to use the minimum amount of solvent, which is crucial for good recovery.[10] Always use boiling chips or a stir bar to ensure smooth boiling.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several methods can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials from the synthesis (e.g., 2-chloropyridine and 5-nitrobenzene derivatives), byproducts from side reactions, or residual solvents.[1] The nature of the impurities will depend on the synthetic route used.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests.
1. Solvent Selection:
- Based on the polarity of the target molecule, ethanol is a good starting choice. Perform a small-scale test to confirm its suitability.
2. Dissolution:
- Place the crude this compound into an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.
- Heat the mixture to a gentle boil on a hot plate while stirring.
- Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent to ensure good recovery.
3. Hot Filtration (if necessary):
- If there are insoluble impurities (e.g., dust, solid byproducts) or if activated charcoal was used, perform a hot gravity filtration.
- Pre-heat a stemless funnel and a new Erlenmeyer flask.
- Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.
4. Crystallization:
- Cover the flask containing the hot, clear solution with a watch glass.
- Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Collection of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
6. Drying:
- Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.
7. Purity Assessment:
- Determine the melting point of the dried crystals and compare it to the literature value.
- Analyze the purity using TLC, HPLC, or NMR as required.
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Solvent Choice | Ethanol, Isopropanol, Ethyl Acetate/Hexane | Matches the polarity of the target compound. |
| Solvent Volume | Minimal amount required for dissolution at boiling point | Maximizes product recovery. |
| Cooling Rate | Slow and undisturbed | Promotes the formation of pure, well-defined crystals. |
| Final Cooling Temp. | 0-5 °C (Ice Bath) | Decreases the solubility of the product to maximize yield. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes surface impurities without significantly dissolving the product crystals. |
Visualizations
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. rubingroup.org [rubingroup.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine
Welcome to the technical support center for the synthesis of 2-(2-chloro-5-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important intermediate. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices and offering field-proven insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the primary byproducts associated with each?
There are two primary synthetic routes for this compound: Suzuki-Miyaura cross-coupling and electrophilic nitration . Each route has a distinct profile of common byproducts.
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Suzuki-Miyaura Cross-Coupling: This is a popular method involving the palladium-catalyzed reaction of a pyridine derivative with a phenylboronic acid derivative. A common implementation is the coupling of 2-chloropyridine with (2-chloro-5-nitrophenyl)boronic acid. The main byproducts to be aware of are:
-
Homocoupling Product: Dimerization of the boronic acid to form 2,2'-dichloro-5,5'-dinitrobiphenyl.
-
Dehalogenated Pyridine: Reduction of the starting 2-chloropyridine to pyridine.
-
Protodeboronation Product: Replacement of the boronic acid group on the phenyl ring with a hydrogen atom, leading to 1-chloro-4-nitrobenzene.
-
-
Electrophilic Nitration: This route typically involves the nitration of 2-(2-chlorophenyl)pyridine using a nitrating agent such as a mixture of nitric acid and sulfuric acid. The primary challenge and source of byproducts in this synthesis is controlling the regioselectivity of the nitration. Common byproducts include:
-
Regioisomers: Nitration at positions other than the desired C5 position on the phenyl ring (e.g., 3-nitro or 4-nitro isomers). Due to the directing effects of the chloro and pyridinyl substituents, a mixture of isomers can be expected.
-
Over-nitration Products: Introduction of more than one nitro group, although this is less common under controlled conditions.
-
Byproducts from Ring Opening: In some cases, harsh basic conditions can lead to the ring opening of the pyridine moiety[1].
-
-
Nucleophilic Aromatic Substitution (SNAr): A less common but viable route involves the reaction of 2-chloropyridine with a suitable nucleophile derived from 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group activates the phenyl ring for nucleophilic attack. Potential byproducts can include:
-
Other Substitution Products: If there are other leaving groups on either ring, or if the nucleophile can react at multiple sites, a mixture of products can be formed.
-
Hydrolysis Products: If water is present, hydrolysis of the chloro-substituents can occur, especially on the more activated nitrophenyl ring.
-
Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Route
Q2: I am observing a significant amount of the homocoupled biphenyl byproduct in my Suzuki-Miyaura reaction. How can I minimize this?
The formation of a homocoupled biphenyl byproduct, 2,2'-dichloro-5,5'-dinitrobiphenyl, is a common issue that arises from the self-coupling of the (2-chloro-5-nitrophenyl)boronic acid. This side reaction is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.
Root Cause Analysis:
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.
-
Incomplete Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leaving residual Pd(II) to promote homocoupling.
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, it provides a larger window for the competing homocoupling reaction to occur.
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique (at least three cycles).
-
Use a Pd(0) Catalyst Source: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.
-
Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step to form the product, thereby outcompeting the homocoupling pathway.
-
Control Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling more significantly than the desired cross-coupling.
Visualizing the Competing Pathways:
Caption: Figure 1: Competing pathways in Suzuki-Miyaura coupling.
Q3: My main byproduct is the dehalogenated starting material, pyridine. What are the key factors influencing this side reaction and how can I suppress it?
Dehalogenation, the replacement of the chlorine atom on 2-chloropyridine with a hydrogen atom, is another frequent side reaction. This typically occurs through the formation of palladium-hydride (Pd-H) species.
Root Cause Analysis:
-
Hydride Sources: Hydride species can be generated from various components in the reaction mixture, including:
-
Bases: Particularly strong alkoxide bases like sodium tert-butoxide (NaOtBu).
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide hydrides.
-
Reagents: Impurities in the boronic acid or other reagents.
-
-
Ligand Choice: The nature of the phosphine ligand is critical. While bulky, electron-rich ligands are generally beneficial, an inappropriate choice can sometimes favor dehalogenation.
Troubleshooting Protocol:
-
Base Selection: Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective choices that minimize the formation of hydride species[2].
-
Solvent Purity: Use high-purity, anhydrous aprotic solvents like toluene or 1,4-dioxane.
-
Ligand Optimization: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the desired reductive elimination at a faster rate than the competing dehalogenation pathway[3].
-
Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the dehalogenation side reaction[4].
Illustrative Data on Ligand and Base Effects:
| Ligand | Base | Desired Product Yield (%) | Dehalogenation (%) |
| PPh₃ | NaOtBu | 65 | 25 |
| P(t-Bu)₃ | K₃PO₄ | 88 | 8 |
| SPhos | K₃PO₄ | 95 | <2 |
Note: This data is illustrative and compiled from general trends reported in the literature for similar substrates. Actual results will vary.
Section 2: Electrophilic Nitration Route
Q4: I am getting a mixture of nitro-isomers from the nitration of 2-(2-chlorophenyl)pyridine. How can I improve the regioselectivity to favor the desired 5-nitro product?
Achieving high regioselectivity in the nitration of substituted biaryls can be challenging. The position of nitration is governed by the directing effects of the substituents on the aromatic rings.
Root Cause Analysis:
-
Directing Effects: In 2-(2-chlorophenyl)pyridine, the phenyl ring is activated towards electrophilic substitution compared to the electron-deficient pyridine ring. On the phenyl ring, the chlorine atom is an ortho-, para-director, while the pyridinyl group is generally a deactivating, meta-directing group. The interplay of these effects can lead to a mixture of isomers. The desired 5-nitro product results from para-nitration relative to the chlorine atom.
-
Reaction Conditions: The concentration of the nitrating agent, temperature, and reaction time can all influence the isomer distribution.
Troubleshooting Protocol:
-
Control of Reaction Temperature: Perform the nitration at a low temperature (e.g., 0-5 °C) to enhance selectivity. Nitration reactions are highly exothermic, and higher temperatures can lead to the formation of undesired isomers and byproducts.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 2-(2-chlorophenyl)pyridine to maintain a low concentration of the nitronium ion and control the reaction temperature.
-
Choice of Nitrating System: For highly selective nitrations, consider milder nitrating agents or the use of a solid acid catalyst like a zeolite, which can enhance para-selectivity through shape-selective catalysis[5].
Visualizing Directing Effects:
Sources
- 1. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Optimizing reaction conditions for 2-(2-Chloro-5-nitrophenyl)pyridine synthesis
Welcome to the technical support center for the synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine (CAS 879088-40-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The synthesis of this biaryl compound predominantly relies on transition-metal-catalyzed cross-coupling reactions. The two most common and effective strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A less common, but viable, alternative is the direct nitration of 2-(2-chlorophenyl)pyridine. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
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Suzuki-Miyaura Coupling: This method involves the reaction of a pyridine-containing boronic acid or ester with a chloro-nitrophenyl halide (or vice-versa). It is highly valued for its functional group tolerance and generally high yields.[1][2]
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Direct Nitration: This route starts with 2-(2-chlorophenyl)pyridine, which is then nitrated using a nitrating agent like potassium nitrate in sulfuric acid.[3] This can be a straightforward approach if the precursor is readily available.
-
Multi-step Synthesis: Another pathway begins with 2-amino-5-nitropyridine, which is converted to 2-hydroxy-5-nitropyridine and then chlorinated to 2-chloro-5-nitropyridine.[4][5][6] This intermediate can then be coupled with other reagents.
Caption: Primary synthetic routes to this compound.
Q2: How do I select the optimal catalyst and ligand for a cross-coupling reaction?
The choice of catalyst and ligand is critical for a successful reaction, especially when dealing with relatively unreactive aryl chlorides.
-
Catalyst: Palladium complexes are the most common choice. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent pre-catalysts that are reduced in situ to the active Pd(0) species.[7][8]
-
Ligand: For coupling with aryl chlorides, electron-rich and sterically bulky phosphine ligands are required to facilitate the oxidative addition step, which is often rate-limiting.[7] Ligands like XPhos, SPhos, or bulky biarylphosphine ligands developed by the Buchwald group are highly effective.[8] For Suzuki reactions, phosphine ligands increase the electron density on the palladium center and their bulkiness aids the final reductive elimination step.[1] N-heterocyclic carbenes (NHCs) are also emerging as powerful ligands for these transformations.[9]
Expert Tip: The ligand-to-palladium ratio is crucial. A 1:1 or 2:1 ratio is typical, but should be optimized for your specific substrates to prevent ligand-related side reactions or catalyst deactivation.
Q3: What is the function of the base in a Suzuki or Buchwald-Hartwig reaction?
The base plays multiple essential roles in the catalytic cycle:
-
Suzuki-Miyaura Coupling: The primary role is to activate the organoboron species. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium center.[9]
-
Buchwald-Hartwig Amination: The base is required to deprotonate the amine starting material, forming an amide that can then coordinate to the palladium complex.[7]
Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOt-Bu). The choice depends on the substrate's sensitivity to base and the solvent used. Inorganic bases like carbonates and phosphates are often preferred for their milder nature.[1]
Q4: What are the generally recommended solvents and reaction temperatures?
-
Solvents: Aprotic polar solvents are typically used to solubilize the reactants and catalyst complex. Toluene, dioxane, and tetrahydrofuran (THF) are the most common choices.[1] For green chemistry initiatives, running the reaction in water or biphasic water-organic systems has been shown to be effective, particularly for Suzuki couplings.[2]
-
Temperature: Reaction temperatures usually range from room temperature to over 100°C.[7] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants, products, or the catalyst. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| A. Inactive Catalyst | The active Pd(0) species is susceptible to oxidation. Improper handling, poor quality pre-catalyst, or insufficient ligand can lead to a low concentration of the active catalyst, thereby halting the catalytic cycle.[10] | Use a glovebox or proper inert atmosphere techniques (e.g., Schlenk line) to handle catalysts and ligands.Consider using pre-formed, air-stable Pd(II)-NHC pre-catalysts that activate reliably.[9]Perform a small-scale test reaction with a known, reliable substrate to confirm catalyst activity. |
| B. Incorrect Base or Suboptimal Conditions | The base may not be strong enough to deprotonate the amine (Buchwald-Hartwig) or form the boronate "ate" complex efficiently (Suzuki).[7][9] Alternatively, the temperature may be too low for the oxidative addition of the aryl chloride to occur at a reasonable rate. | For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu is often effective.Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum.Ensure the base is finely powdered and the reaction is stirred vigorously to overcome mass transfer limitations. |
| C. Poor Reagent Purity | The purity of the starting materials is paramount. Even small amounts of impurities can poison the catalyst or lead to side reactions, consuming reagents and lowering the yield of the desired product. High purity (≥98%) is recommended. | Source high-purity reagents from reputable suppliers.Purify starting materials if their quality is questionable.Use anhydrous solvents, as water can lead to protodeborylation in Suzuki couplings. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Scientific Explanation & Causality | Recommended Solution |
| A. Homocoupling of Boronic Acid | In Suzuki reactions, the boronic acid can couple with itself to form a symmetric biaryl impurity. This side reaction is often promoted by the presence of oxygen and high catalyst loadings. | Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent).Optimize the catalyst loading; lower concentrations (e.g., 0.5-2 mol%) are often sufficient and can reduce homocoupling.Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration. |
| B. Protodehalogenation | The aryl chloride starting material is converted to the corresponding de-chlorinated arene. This can occur if there are sources of hydride in the reaction or if the reductive elimination pathway is slow, allowing for side reactions like β-hydride elimination from catalyst intermediates. | Use anhydrous, high-purity solvents and reagents.Ensure the chosen ligand promotes rapid reductive elimination. Bulky, electron-rich ligands are generally effective.[7] |
| C. Reduction of the Nitro Group | The nitro group is susceptible to reduction, especially if the reaction is run for extended periods at high temperatures or if adventitious hydrogen sources are present. Some phosphine ligands can also act as reducing agents upon oxidation. | Minimize reaction time by monitoring for completion using TLC or GC/LC-MS.Ensure a strictly inert atmosphere to exclude hydrogen.If reduction is persistent, consider a different ligand or a lower reaction temperature. |
Exemplary Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
Materials:
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2-Chloro-5-nitrophenylboronic acid
-
2-Bromopyridine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Potassium Phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely ground K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 2-chloro-5-nitrophenylboronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and anhydrous, degassed toluene.
-
Reaction: Stir the mixture vigorously and heat to 100°C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a light-yellow solid.[3]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 879088-40-1 [smolecule.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(2-Chloro-5-nitrophenyl)pyridine
Welcome to the technical support center for the synthesis and purification of 2-(2-chloro-5-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chemical intermediate. High purity of this compound (CAS 879088-40-1) is paramount for the success of subsequent synthetic steps, as even minor impurities can lead to unwanted side reactions and complicate product isolation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: My purified product still contains starting materials (e.g., 2-chloropyridine or a boronic acid derivative) after column chromatography.
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Potential Cause 1: Inappropriate Solvent System for Chromatography. The polarity of your eluent may be too high, causing your product and the unreacted starting materials to co-elute.
-
Solution 1: Optimize the Eluent System. A common and effective eluent system for the purification of this compound is a mixture of hexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that provides good separation between your product and the starting materials. The goal is to have a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2]
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Potential Cause 2: Overloading the Column. Exceeding the capacity of your silica gel column can lead to poor separation.
-
Solution 2: Reduce the Sample Load. As a general rule, the amount of crude product loaded onto a silica gel column should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
Issue 2: I observe a significant amount of a non-polar impurity in my product.
-
Potential Cause: Homocoupling of the Boronic Acid. In Suzuki-Miyaura coupling reactions, the boronic acid can react with itself to form a biaryl byproduct. This is a common side reaction.[3]
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Solution: Careful Chromatographic Separation. Homocoupled byproducts are typically less polar than the desired cross-coupled product. A well-optimized gradient elution in your column chromatography, starting with a low polarity eluent, should effectively separate the non-polar homocoupled impurity from your product.
Issue 3: My product is contaminated with an impurity of similar polarity.
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Potential Cause 1: Dehalogenation of the Starting Material. The 2-chloropyridine starting material can undergo dehalogenation (replacement of the chlorine atom with a hydrogen atom) during the reaction.[3] This results in an impurity that has a similar polarity to the desired product, making separation by chromatography challenging.
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Solution 1: Recrystallization. If chromatography fails to provide adequate separation, recrystallization is an excellent alternative. For this compound, consider using ethanol or isopropanol as a recrystallization solvent. The principle of recrystallization relies on the slight differences in solubility between your product and the impurity.
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Potential Cause 2: Isomeric Impurities. Depending on the synthesis route of your starting materials, you may have isomeric impurities that are difficult to separate.
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Solution 2: High-Performance Liquid Chromatography (HPLC). For very challenging separations, preparative HPLC may be necessary to achieve high purity.
Issue 4: My final product has a grayish or black tint, indicating palladium contamination.
-
Potential Cause: Residual Palladium Catalyst. Palladium catalysts used in cross-coupling reactions can be difficult to remove completely and can contaminate the final product.
-
Solution 1: Filtration through Celite. After the reaction is complete, filtering the reaction mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[4]
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Solution 2: Use of Palladium Scavengers. There are commercially available silica-based or polymer-based scavengers with functional groups that can selectively bind to palladium, allowing for its removal by filtration.[4][5][6]
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Solution 3: Activated Carbon Treatment. Stirring the crude product in a suitable solvent with activated carbon can also effectively adsorb residual palladium.[5]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? Pure this compound is typically a light yellow to yellow solid. A significant deviation from this appearance may indicate the presence of impurities.
Q2: How can I effectively monitor the progress of my column chromatography? Thin Layer Chromatography (TLC) is the best method for monitoring your column. Collect fractions and spot them on a TLC plate. Visualize the spots under UV light, as aromatic compounds like your product and impurities are often UV-active.[2]
Q3: I suspect hydrolysis of my 2-chloropyridine starting material. What is the hydrolysis product and how do I remove it? Hydrolysis of 2-chloropyridine would lead to the formation of 2-hydroxypyridine. This impurity is significantly more polar than your desired product. During an aqueous workup, much of the 2-hydroxypyridine will partition into the aqueous layer. Any remaining 2-hydroxypyridine will have a very low Rf value on a silica gel TLC plate and will likely remain at the baseline during column chromatography with a hexane/ethyl acetate eluent system.
Q4: What is a good starting point for a recrystallization solvent for this compound? Based on the polarity of the molecule, alcohols like ethanol or isopropanol are good starting points for recrystallization. You may also explore solvent mixtures, such as ethanol/water or acetone/water, to achieve optimal crystallization.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Eluent:
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Prepare a series of hexane/ethyl acetate mixtures with varying polarities (e.g., 95:5, 90:10, 80:20 v/v).
-
Determine the optimal eluent system by running TLC plates of your crude product. The ideal system will show good separation between the product spot and any impurity spots.
2. Column Packing:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture you plan to use.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the least polar hexane/ethyl acetate mixture.
-
Collect fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent as the elution progresses.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
1. Solvent Selection:
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Place a small amount of your crude product in a test tube.
-
Add a small amount of a potential recrystallization solvent (e.g., ethanol, isopropanol) and heat the mixture.
-
A good solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the carbon.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Polarity |
| This compound | 234.64[7] | 360.2 ± 32.0[1] | Moderately Polar |
| 2-Chloropyridine | 113.54 | 148 | Less Polar |
| Homocoupled Boronic Acid Byproduct | Varies | Higher | Less Polar |
| Dehalogenated Product | 200.19 | Lower than product | Similar Polarity |
| 2-Hydroxypyridine | 95.09 | 281 | More Polar |
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Purification Strategy Overview
Caption: An overview of the multi-step purification strategy for this compound.
References
Stability issues of 2-(2-Chloro-5-nitrophenyl)pyridine under reaction conditions
Technical Support Center: 2-(2-Chloro-5-nitrophenyl)pyridine
A Guide to Navigating Stability and Reactivity Challenges in Synthesis
Welcome to the technical support guide for this compound (CAS 879088-40-1). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to address the stability issues that can arise under common reaction conditions, ensuring the success and reproducibility of your synthetic endeavors.
Section 1: Understanding the Inherent Reactivity of this compound
A thorough understanding of the molecule's structure is the first step in troubleshooting. Its reactivity is governed by the interplay of three key features, which can be both advantageous for desired transformations and problematic if not controlled.
Q1: What are the key structural features of this compound that influence its stability and reactivity?
A1: The molecule's behavior is dictated by a delicate electronic balance across three distinct domains:
-
The Pyridine Ring: The nitrogen atom makes the entire ring system electron-deficient (π-deficient). A critical consequence for catalysis is that the nitrogen's lone pair of electrons can act as a Lewis base, coordinating to and deactivating transition metal catalysts like palladium.[1][2]
-
The Activating Nitro Group (-NO₂): Positioned para to the C-Cl bond on the phenyl ring, the nitro group is a powerful electron-withdrawing group (EWG). This EWG strongly activates the aromatic system for nucleophilic aromatic substitution (SₙAr) by stabilizing the key negatively charged reaction intermediate (Meisenheimer complex).[3][4][5]
-
The 2-Chloro Substituent (-Cl): This atom is the primary leaving group. Its position on the electron-deficient pyridine ring, coupled with the activating effect of the nitro group, makes it susceptible to displacement by nucleophiles. However, as a substrate for palladium-catalyzed cross-coupling, the C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, often requiring more forcing conditions to achieve oxidative addition.[1][6]
Section 2: Troubleshooting in Nucleophilic Aromatic Substitution (SₙAr) Reactions
The high susceptibility of this molecule to SₙAr is a double-edged sword. While excellent for introducing nucleophiles at the C2 position, it is also the primary pathway for degradation and byproduct formation.
Q2: I am observing a significant amount of a hydroxylated or alkoxylated byproduct during my reaction. What is causing this and how can I prevent it?
A2: This is a classic case of unintended SₙAr with your solvent or base. The potent activation by the nitro group makes the C2 position highly electrophilic, and nucleophiles like water (hydrolysis) or alcohols (alcoholysis) can readily displace the chloride.[7][8] This is especially problematic under basic conditions, where hydroxide (OH⁻) or alkoxide (RO⁻) ions are even more potent nucleophiles.
The mechanism involves the nucleophilic attack at the C2 carbon, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[4][5]
To mitigate this, rigorous control over reaction conditions is paramount.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Use anhydrous, aprotic solvents (e.g., Dioxane, THF, Toluene, DMF, DMSO). | Prevents the solvent from acting as a nucleophile. Water and alcohols are common culprits for byproduct formation.[8] |
| Base | Select non-nucleophilic, hindered bases (e.g., Cs₂CO₃, K₃PO₄, or organic bases like DBU, DIPEA). | Strong, nucleophilic bases like NaOH, KOH, or NaOMe will directly compete with your desired nucleophile, leading to significant byproduct formation.[9] |
| Atmosphere | Maintain a strictly inert atmosphere (Nitrogen or Argon). | Prevents the introduction of atmospheric moisture into the reaction. |
| Temperature | Keep the temperature as low as reasonably possible while still enabling the desired reaction. | Higher temperatures increase the rate of all reactions, including the undesired hydrolysis or alcoholysis. |
Experimental Protocol 1: General Procedure for SₙAr with an Amine under Anhydrous Conditions
-
To a flame-dried flask under an argon atmosphere, add this compound (1.0 equiv).
-
Add anhydrous cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Add the desired amine nucleophile (1.2 equiv).
-
Add anhydrous, degassed 1,4-dioxane via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product via column chromatography.
Section 3: Troubleshooting in Palladium-Catalyzed Cross-Coupling Reactions
Using the C-Cl bond as a handle for cross-coupling reactions like Suzuki-Miyaura is a primary application for this substrate. However, success hinges on overcoming several stability and reactivity hurdles.
Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the likely causes?
A3: Low or no conversion in Pd-catalyzed couplings with this substrate typically points to two main issues:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium(0) active species, forming a stable, off-cycle complex that prevents it from participating in the catalytic cycle (oxidative addition).[1][2]
-
Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. Oxidative addition, the first and often rate-limiting step of the catalytic cycle, is therefore more difficult.[6][10] This often requires higher temperatures, which can lead to thermal degradation, or more specialized, highly active catalysts.
| Catalyst System | Key Features & Advantages | Considerations for This Substrate |
| Pd(PPh₃)₄ | Traditional, widely available Pd(0) source. | Often requires high catalyst loading (3-5 mol%) and high temperatures. Prone to inhibition and may give low yields.[2] |
| Pd(OAc)₂ + P(t-Bu)₃ | Uses a stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. | The ligand accelerates oxidative addition and reductive elimination, enabling coupling of aryl chlorides.[6] |
| Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) | Air- and moisture-stable Pd(II) precatalysts with highly active biarylmonophosphine ligands.[11] | Considered the state-of-the-art for challenging substrates. The bulky ligands prevent catalyst inhibition and facilitate the difficult oxidative addition of the C-Cl bond.[2] |
| PEPPSI™-IPr | Air-stable Pd(II) precatalyst with an N-heterocyclic carbene (NHC) ligand. | NHC ligands are strong σ-donors and form very stable complexes, offering high activity for aryl chlorides.[11] |
Q4: My desired cross-coupled product is contaminated with byproducts from nucleophilic substitution (e.g., from the base or solvent). How can I favor the cross-coupling pathway?
A4: This is a classic case of competing reaction pathways. The conditions required for cross-coupling (base, elevated temperature) are often conducive to SₙAr. To favor cross-coupling:
-
Choose the Right Base: Use a weaker, non-nucleophilic base. K₃PO₄ or K₂CO₃ are generally preferred over stronger bases like alkoxides (e.g., NaOt-Bu) or hydroxides for this substrate.[12]
-
Use a Highly Active Catalyst: Employing a modern, highly active catalyst system (like a Buchwald G3 precatalyst) can allow the reaction to proceed at a lower temperature and/or shorter reaction time.[2][11] This gives the desired catalytic cycle a kinetic advantage over the slower, thermally driven SₙAr side reaction.
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to prevent hydrolysis.
Q5: I'm seeing significant protodeboronation of my boronic acid partner. What conditions can I change to mitigate this?
A5: Protodeboronation is the undesired cleavage of the C-B bond, typically by water or other protic sources, which converts your active boronic acid into an inert arene.[1] This is exacerbated by high temperatures and prolonged reaction times.
-
Use a Milder Base: Switch from a strong base to K₃PO₄ or Cs₂CO₃.
-
Use a Boronate Ester: Pinacol (Bpin) or MIDA boronate esters are often more stable to protodeboronation than the corresponding boronic acids.[13] While water is often needed to hydrolyze the ester to the active boronic acid in situ, using the ester can prevent premature degradation during setup and the initial stages of heating.[11][14]
-
Minimize Reaction Time: Use a more active catalyst to shorten the required heating time.
Experimental Protocol 2: Optimized Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Section 4: General Stability and Handling FAQs
Q6: What are the recommended storage conditions for this compound?
A6: Based on typical supplier recommendations, the compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[15] Long-term exposure to moisture should be avoided to prevent slow hydrolysis.
Q7: Are there concerns about the thermal stability of this compound at elevated reaction temperatures?
A7: Yes. Nitroaromatic compounds as a class can be thermally sensitive.[16][17] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not widely published, it is prudent to assume that prolonged exposure to very high temperatures (>150 °C) could lead to decomposition.[18] Always monitor reactions closely and use the lowest effective temperature.
Q8: How critical is the purity of the starting material for successful reactions?
A8: It is absolutely critical. High purity (typically ≥98%) ensures that observed reactivity is predictable and that side reactions are not initiated by unknown contaminants.[19] This is especially true for palladium-catalyzed reactions, where trace impurities can poison the catalyst and halt the reaction entirely.[20]
References
- Vertex AI Search. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Vertex AI Search. (n.d.). The Importance of Purity: Understanding this compound in Synthesis.
- Smolecule. (2023, August 16). Buy this compound | 879088-40-1.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). This compound | 879088-40-1.
- PubMed. (2025, January 29). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ECHEMI. (n.d.). This compound Formula.
- BenchChem. (2025). Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide.
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
- ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- BenchChem. (2025). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2009, March 31). Thermal Stability of Nitrocellulose and Mixtures with Nitroglycerin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 9. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 879088-40-1 [sigmaaldrich.com]
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- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of 2-(2-Chloro-5-nitrophenyl)pyridine for Sensitive Applications
Welcome to the dedicated technical support center for 2-(2-Chloro-5-nitrophenyl)pyridine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this critical chemical intermediate. Ensuring high purity of this compound (CAS No. 879088-40-1) is paramount for its successful use in sensitive applications, including pharmaceutical synthesis and agrochemical research, where even trace impurities can significantly impact reaction outcomes and biological activity.[1]
This guide offers practical, field-proven insights and step-by-step protocols to help you achieve the desired purity of ≥98.0% for your demanding applications.[1]
Troubleshooting Common Purification Challenges
Researchers may encounter several obstacles when purifying this compound. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Persistent Impurities After Initial Purification
Q: I've performed an initial purification, but my NMR/HPLC analysis still shows the presence of contaminants. What are the likely impurities and how can I remove them?
A: The nature of impurities largely depends on the synthetic route employed. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2] Potential impurities originating from this process include:
-
Unreacted Starting Materials: Such as 2,3-dichloropyridine.
-
Homocoupled Byproducts: Arising from the self-coupling of boronic acids.
-
Over-chlorinated Pyridines: For instance, 2,3,6-trichloropyridine.
Troubleshooting Strategy:
A multi-step purification approach is often necessary. If an initial column chromatography step is insufficient, a subsequent recrystallization can be highly effective in removing structurally similar impurities.
Issue 2: Product Degradation During Column Chromatography
Q: My product appears to be degrading on the silica gel column, leading to low yields and new, unwanted spots on my TLC. How can I prevent this?
A: this compound, with its electron-withdrawing nitro and chloro groups and a basic pyridine ring, can be sensitive to the acidic nature of standard silica gel.[2] This can lead to degradation during purification.
Solutions:
-
Deactivation of Silica Gel: Neutralizing the acidic silanol groups on the silica surface can significantly mitigate product degradation. This can be achieved by:
-
Pre-treating the silica gel: Washing the silica gel with a solvent system containing a small amount of a base like triethylamine (1-3%) can neutralize the acidic sites.[3][4]
-
Using a basic mobile phase additive: Incorporating a small percentage of triethylamine (0.1-1%) into your eluent can suppress the interaction of your basic compound with the acidic silica.[5]
-
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase such as:
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of purifying this compound.
Q1: What is a good starting solvent system for column chromatography?
A1: A common and effective solvent system for the column chromatography of this compound is a mixture of hexane and ethyl acetate.[6] A good starting point for developing your separation is a 1:1 mixture of hexane and ethyl acetate.[7] The polarity can then be adjusted based on the initial TLC analysis to achieve an optimal Rf value of 0.2-0.3 for the product.[3]
Q2: I'm struggling to find a suitable recrystallization solvent. What are some recommendations?
A2: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, common protic solvents are a good starting point. You can screen solvents such as:
-
Ethanol
-
Methanol
-
Isopropanol
A related compound, 2-chloro-5-(chloromethyl)pyridine, has been successfully recrystallized from ethanol.[8]
Q3: How can I confirm the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (with a phosphoric or formic acid modifier) is a suitable starting point for analysis.[9]
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is designed for the purification of this compound while minimizing the risk of on-column degradation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Silica Deactivation:
-
Prepare a solution of 1% triethylamine in your chosen hexane/ethyl acetate eluent.
-
Pass two column volumes of this basic eluent through the packed column to neutralize the silica gel.[3]
-
Then, flush the column with two column volumes of the neutral eluent (without triethylamine).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with your determined hexane/ethyl acetate mixture.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Develop the plate in the same eluent system.
-
Visualize the spots under UV light.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for good separation. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting polarity range for this compound. |
| Silica Deactivation | 1% Triethylamine wash | Neutralizes acidic sites, preventing product degradation.[3] |
| Sample Loading | Dry loading | Ideal for samples with limited solubility in the eluent. |
| TLC Visualization | UV lamp (254 nm) | Aromatic rings of the compound and impurities are UV active. |
Protocol 2: Recrystallization from an Alcohol Solvent
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or Methanol/Isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen alcohol solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
| Solvent | Boiling Point (°C) | Considerations |
| Methanol | 64.7 | Good solvency, but higher volatility. |
| Ethanol | 78.4 | Commonly used and effective for similar compounds.[8] |
| Isopropanol | 82.6 | Lower volatility, may be suitable for slower crystal growth. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purifying this compound.
References
Sources
- 1. youtube.com [youtube.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine, 2-chloro-5-nitro- | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for 2-(2-Chloro-5-nitrophenyl)pyridine Synthesis
Welcome to the technical support guide for the synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during this specific synthesis. The following question-and-answer guide offers practical, field-proven advice grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Catalyst System & Reaction Choice
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction.[1] Specifically, the Suzuki-Miyaura coupling is highly recommended due to its high functional group tolerance, the commercial availability and stability of the required boronic acid reagents, and generally good yields.[2] This reaction typically involves coupling a pyridine derivative with a substituted phenylboronic acid. For this specific target molecule, the reaction would couple 2-chloropyridine with (2-chloro-5-nitrophenyl)boronic acid.
Q2: Why is a palladium catalyst typically chosen over other transition metals like nickel or copper?
While nickel and copper catalysts are viable for certain cross-coupling reactions, palladium exhibits the highest activity and versatility for C-C bond formation in reactions like the Suzuki-Miyaura coupling.[2] Palladium catalysts offer several advantages:
-
High Functional Group Tolerance: They are compatible with a wide array of functional groups, such as the nitro group present in the target molecule, which might not be tolerated by more reactive catalysts.[3]
-
Well-Understood Mechanisms: The catalytic cycles for palladium-based couplings are extensively studied, which allows for more rational troubleshooting and optimization.[4]
-
Broad Substrate Scope: A vast library of phosphine ligands has been developed for palladium, enabling the coupling of even challenging substrates, such as electron-deficient pyridines.[5][6]
Nickel catalysts are a promising, more earth-abundant alternative, but can be more sensitive, and catalyst deactivation pathways can be a significant challenge.[7][8] Copper-catalyzed reactions, like the Ullmann condensation, often require harsher conditions than modern palladium-catalyzed methods.[9]
Q3: I'm considering a Stille coupling as an alternative. What are the pros and cons compared to Suzuki coupling for this synthesis?
The Stille coupling, which uses organostannane (organotin) reagents, is another powerful palladium-catalyzed C-C bond-forming reaction.[3][10]
Advantages of Stille Coupling:
-
Excellent Functional Group Tolerance: Similar to Suzuki, it tolerates many functional groups.[3][11]
-
Stable Reagents: Organostannanes are generally stable to air and moisture.[10][12]
Disadvantages of Stille Coupling:
-
Toxicity: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove completely from the final product.[10][13] This is a major concern in pharmaceutical development.
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which poses environmental and disposal challenges.
For the synthesis of a pharmaceutical intermediate like this compound, the Suzuki-Miyaura coupling is almost always preferred due to the lower toxicity of boronic acids and their byproducts.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction yield is very low or I'm seeing no product formation. What are the most likely causes?
Low or no yield in a Suzuki coupling involving a pyridine substrate is a frequent issue. The root cause often lies in one of the following areas:
-
Catalyst Inhibition (Poisoning): The nitrogen atom in the 2-chloropyridine substrate can coordinate strongly to the palladium center, acting as a ligand and inhibiting its catalytic activity.[14] This is a well-known challenge when working with 2-substituted pyridines.
-
Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyridine is relatively strong and can be difficult to break for the initial oxidative addition step to the Pd(0) center.[14] This is often the rate-limiting step of the catalytic cycle.
-
Improper Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[15] An incorrect choice of base (too weak, too strong, or poor solubility) can halt the catalytic cycle.
-
Catalyst Decomposition: The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures or low ligand concentrations.
-
Poor Reagent Quality: The purity of your starting materials, especially the boronic acid, is critical. Impurities can interfere with the reaction.
Q5: How can I overcome catalyst poisoning by the pyridine nitrogen?
The key is to use a ligand that can effectively compete with the pyridine nitrogen for coordination to the palladium center. The ideal ligands are typically:
-
Electron-Rich and Sterically Bulky: These ligands form stable, active complexes with palladium and accelerate the desired catalytic steps (oxidative addition and reductive elimination), minimizing the opportunity for pyridine inhibition.[16]
-
Recommended Ligands: For this type of transformation, bulky monophosphine ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are excellent starting points.[17] Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have also shown success in coupling pyridine derivatives.[18][19]
Q6: I suspect inefficient oxidative addition of the 2-chloropyridine. How can I improve this step?
To facilitate the challenging oxidative addition of an aryl chloride, consider the following strategies:
-
Switch to a More Active Halide: If possible, using 2-bromopyridine or 2-iodopyridine instead of 2-chloropyridine will significantly accelerate the oxidative addition step, as the C-Br and C-I bonds are weaker.
-
Use a More Electron-Rich Ligand: Highly electron-donating phosphine ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its addition to the aryl chloride.[16] Ligands like tBu₃P (tri-tert-butylphosphine) or Buchwald ligands are designed for this purpose.
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, this must be balanced against the risk of catalyst and substrate decomposition. Monitor the reaction carefully.
Q7: My TLC shows the consumption of starting materials, but the main spot is not my desired product. What side reactions are common?
Several side reactions can compete with the desired cross-coupling:
-
Protodeborylation: The boronic acid can react with solvent protons or water to be replaced by a hydrogen atom. This is often exacerbated by high temperatures and certain bases.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often a sign that the transmetalation step is slow compared to other pathways.
-
Dehalogenation: The aryl halide can be reduced, replacing the chlorine with a hydrogen.
-
Dimerization: Oxidative coupling between two molecules can sometimes occur as a side reaction.[20]
The workflow below provides a systematic approach to troubleshooting these issues.
Caption: A troubleshooting flowchart for low-yield Suzuki coupling reactions.
Part 3: Experimental Protocols & Data
Q8: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling to synthesize this compound?
Certainly. The following protocol is a robust starting point. It should be optimized by screening the catalyst, ligand, and base as needed.
Experimental Protocol: Suzuki-Miyaura Coupling
Reagents & Materials:
-
2-Chloropyridine
-
(2-Chloro-5-nitrophenyl)boronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2-3 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.03 eq), SPhos (e.g., 0.06 eq), and finely ground K₃PO₄ (3.0 eq).
-
Reagent Addition: Add (2-Chloro-5-nitrophenyl)boronic acid (1.2 eq) and 2-chloropyridine (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Q9: How do different catalyst systems compare for this type of reaction?
The choice of ligand is paramount. The table below summarizes typical catalyst systems used for Suzuki couplings of challenging substrates like heteroaryl chlorides.
| Catalyst Precursor | Ligand | Typical Base | Solvent System | Temperature (°C) | Key Advantages & Comments |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane, 2-MeTHF | 80 - 110 | First choice for screening. Excellent for electron-deficient and sterically hindered substrates.[17] |
| PdCl₂(dppf) | dppf | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 80 - 100 | Good general-purpose catalyst, often effective for heteroaryl couplings.[18][19] |
| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄, KF | Toluene, Dioxane | RT - 100 | Highly active for aryl chlorides due to its strong electron-donating nature. Can be sensitive to air. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene, DME | 80 - 110 | "Classic" catalyst. Often less effective for challenging substrates like 2-chloropyridine compared to modern ligands. |
Q10: Can you illustrate the catalytic cycle for the Suzuki coupling?
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2021). ChemRxiv. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2021). Organometallics. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018). ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2022). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2021). RSC Advances. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. (2002). The Journal of Organic Chemistry. [Link]
-
Screening of different bases for Suzuki coupling. (2019). ResearchGate. [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. [Link]
-
A facile synthetic route for antineoplastic drug GDC-0449. (2015). Chemical Papers. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2009). ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2018). Reddit. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. (2017). ResearchGate. [Link]
-
The Stille Reaction. (2004). Organic Reactions. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2020). Scholarship @ Claremont. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Importance of Purity: Understanding this compound in Synthesis. (n.d.). LinkedIn. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2016). National Institutes of Health (NIH). [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (2021).
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011).
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2016). Inorganic Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2021). Chemistry LibreTexts. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). National Institutes of Health (NIH). [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. Buy this compound | 879088-40-1 [smolecule.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine
Welcome to the technical support guide for the synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. The synthesis of this biaryl compound, typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly sensitive to reaction parameters. Among these, the choice of solvent is a paramount, yet often underestimated, factor that can dictate the success or failure of the experiment.[1][2]
This guide provides in-depth, field-proven insights into the role of the solvent, offering troubleshooting solutions and validated protocols to help you navigate common challenges and optimize your synthetic strategy.
Part 1: The Critical Role of the Solvent in Suzuki-Miyaura Coupling
In palladium-catalyzed cross-coupling reactions, the solvent is not merely an inert medium but an active participant that influences multiple facets of the catalytic cycle.[2][3] Its functions are multifaceted:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid derivative, the base, and the palladium catalyst complex to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center, affecting the stability and reactivity of the active catalytic species.[2] For instance, coordinating solvents can compete with ligands, while the right solvent choice can enhance the lifetime and activity of the catalyst.[2]
-
Influence on Base Efficacy: The effectiveness of the inorganic base (e.g., K₂CO₃, K₃PO₄) is highly dependent on its solubility and dissociation in the chosen solvent system. Aqueous mixtures are often employed to facilitate the formation of the active boronate species, which is essential for the transmetalation step.[4][5]
-
Reaction Rate and Selectivity: The solvent's polarity and coordinating ability can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6] In some cases, solvent choice can even determine the chemoselectivity of a reaction.[7]
Understanding these interactions is the first step toward rational solvent selection and troubleshooting.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding solvent selection for the synthesis of this compound.
Q1: What are the most common and effective solvents for the Suzuki coupling synthesis of this compound?
A1: Aprotic polar solvents are the most widely used and generally effective choices. The most common systems include:
-
1,4-Dioxane: Often used in a mixture with water (e.g., 4:1 or 10:1 ratio), it provides good solubility for a wide range of substrates and is compatible with many palladium catalysts.[8][9]
-
Tetrahydrofuran (THF): Similar to dioxane, THF is frequently used with water.[10][11] It is a good choice for reactions at moderate temperatures.
-
Toluene: A nonpolar solvent that can be effective, particularly at higher temperatures. It is less likely to coordinate strongly with the palladium center.[12]
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can be beneficial for challenging couplings involving less reactive chlorides, though it can be more difficult to remove during workup.[13]
Q2: Why are aqueous solvent mixtures (e.g., Dioxane/H₂O) so frequently recommended?
A2: The addition of water to an organic solvent like dioxane or THF serves several critical purposes in Suzuki couplings. It significantly increases the solubility of the inorganic base (like K₂CO₃ or K₃PO₄), which is essential for activating the boronic acid to form the boronate anion.[4] This boronate species is much more nucleophilic and readily undergoes the crucial transmetalation step with the palladium complex.[5] A small amount of water can dramatically accelerate the reaction rate.[14]
Q3: Can my choice of solvent lead to the formation of side products?
A3: Yes. The primary solvent-related side reaction is the homocoupling of the boronic acid. This often occurs due to the presence of dissolved oxygen in the solvent, which can interfere with the palladium catalyst.[15] Therefore, it is absolutely critical to thoroughly degas the solvent before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4][10]
Q4: My starting materials are not dissolving well. Should I switch to a more polar solvent?
A4: Poor solubility is a common cause of low yield.[10] If your substrates, particularly the boronic acid or the base, are not dissolving, the reaction will be sluggish or fail entirely. Switching to a more polar solvent system is a logical first step. For example, if you are experiencing issues in Toluene, moving to a THF/water or Dioxane/water mixture may resolve the problem. Increasing the reaction temperature can also improve solubility.[16]
Part 3: Troubleshooting Guide for Common Experimental Issues
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
Problem: My reaction yield is extremely low or I'm recovering only starting material.
-
Question: I've set up my Suzuki reaction with 2-chloropyridine and 2-chloro-5-nitrophenylboronic acid, but after 24 hours, LC-MS analysis shows minimal product formation. Could the solvent be the culprit?
-
Answer & Troubleshooting Steps: Absolutely. The solvent system is one of the first things to investigate. Here is a logical workflow to diagnose the issue:
-
Check Solubility: Are all components (aryl halide, boronic acid, base) fully dissolved at the reaction temperature? If not, the reaction is heterogeneous and will be inefficient. Consider switching to a more effective solvent system as discussed in the FAQs.[10]
-
Verify Base Activation: Is your base soluble enough to deprotonate the boronic acid? In a purely organic solvent like Toluene, a base like K₂CO₃ may be ineffective. Adding a small amount of degassed water or switching to a base like KF can help.[4][5][14]
-
Ensure Proper Degassing: Did you rigorously degas your solvent? Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[15] Re-run the reaction ensuring your solvent is sparged with Argon or Nitrogen for at least 20 minutes before adding the catalyst.
-
Evaluate Solvent-Catalyst Compatibility: Some solvents can be detrimental to certain catalyst systems. While less common with standard solvents like dioxane or THF, ensure your chosen solvent is appropriate for your specific palladium catalyst and ligand combination.
-
Problem: I'm observing significant formation of a homocoupled by-product from my boronic acid.
-
Question: My main impurity is the symmetrical biaryl derived from my boronic acid. How is my solvent contributing to this, and how can I prevent it?
-
Answer & Troubleshooting Steps: This side reaction is almost always linked to the presence of oxygen. The palladium catalyst can promote the oxidative homocoupling of the boronic acid in an aerobic environment.
-
Improve Degassing Technique: This is the most critical factor. Ensure not only the solvent but the entire reaction vessel is purged with an inert gas before the catalyst is added.[17] Purging the reaction mixture (reactants + solvent + base) for 15-20 minutes before adding the palladium source is a mandatory step.
-
Check Reagent Purity: While solvent is the primary concern, ensure your starting materials, particularly the boronic acid, are of high purity. Impurities can sometimes promote decomposition and side reactions.
-
Problem: The reaction starts but stalls before completion.
-
Question: TLC/LC-MS monitoring shows the reaction proceeding for the first few hours, but then it stops, leaving a significant amount of unreacted starting material. What's wrong?
-
Answer & Troubleshooting Steps: Reaction stalling often points to catalyst deactivation or precipitation of a key intermediate.
-
Catalyst Precipitation: The active catalyst or an intermediate in the catalytic cycle may be precipitating out of solution. This can happen if the solvent is not optimal for the specific palladium complex formed during the reaction. Increasing the temperature or switching to a solvent with better solubilizing properties (e.g., DMF, Dioxane) can help.[16]
-
Insufficient Base: If the base is only sparingly soluble, it may be consumed locally, leading to a drop in pH that deactivates the catalyst or halts the transmetalation step. Consider using a stronger, more soluble base like Cs₂CO₃ or K₃PO₄, often in an aqueous mixture.[4]
-
Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the formation of inactive palladium black. Ensure the reaction temperature is not excessively high for the chosen catalyst/ligand system. Using more robust Buchwald-type ligands can often prevent this issue.[14]
-
Part 4: Data Presentation & Experimental Protocols
Table 1: Comparison of Common Solvents for Suzuki Coupling of Aryl Chlorides
| Solvent System | Typical Temp. (°C) | Base Compatibility | Pros | Cons |
| Dioxane / H₂O | 80 - 110 | Excellent (K₂CO₃, K₃PO₄, Cs₂CO₃) | Versatile, good solubility for many substrates, well-documented.[9] | High boiling point, peroxide former, environmental concerns.[18] |
| THF / H₂O | 65 - 80 | Good (K₂CO₃, KF) | Lower boiling point, easy to remove.[10][11] | Can be too low-boiling for unreactive chlorides. |
| Toluene | 90 - 110 | Moderate (requires stronger/soluble bases like KF or Cs₂CO₃) | Good for high-temperature reactions, non-coordinating.[12] | Poor solubility for inorganic bases, requires strictly anhydrous conditions if no water is used. |
| DMF | 90 - 120 | Good | Excellent solvating power for difficult substrates.[13] | Very high boiling point, difficult to remove, potential for side reactions. |
| Acetonitrile / H₂O | 80 | Good | Polar, can promote high reaction rates.[8] | Can sometimes influence reaction selectivity in unexpected ways.[7] |
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
2-Chloropyridine (or appropriate pyridine derivative) (1.0 equiv)
-
(2-Chloro-5-nitrophenyl)boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, finely powdered, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the (2-chloro-5-nitrophenyl)boronic acid (1.2-1.5 equiv) and the finely powdered base (2.0-3.0 equiv).[4]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (repeat this cycle 3 times) to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-chloropyridine derivative (1.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe. The reaction concentration is typically set at 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting slurry with the inert gas for an additional 15-20 minutes to ensure all dissolved oxygen is removed.[10]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).[8]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[4]
Part 5: Visual Workflow Guides
The following diagrams provide logical workflows for troubleshooting and solvent screening.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: A systematic workflow for solvent screening and optimization.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemicalpapers.com [chemicalpapers.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of 2-(2-Chloro-5-nitrophenyl)pyridine and 2-chloro-5-nitropyridine: Reactivity and Synthetic Utility
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chloro-nitro-substituted pyridines are foundational building blocks for the synthesis of complex molecules in medicinal chemistry and materials science. Their value lies in the predictable reactivity of the pyridine ring, which is highly activated towards nucleophilic substitution and amenable to palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two structurally related yet distinct reagents: 2-(2-Chloro-5-nitrophenyl)pyridine and 2-chloro-5-nitropyridine. Understanding their nuanced differences in reactivity is critical for rational synthetic design and process optimization.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, the two molecules share a common motif: a pyridine ring bearing a chloro and a nitro substituent. However, the introduction of a phenyl ring in this compound fundamentally alters its properties.
| Property | 2-chloro-5-nitropyridine | This compound |
| CAS Number | 4548-45-2[1] | 879088-40-1[2][3][4] |
| Molecular Formula | C₅H₃ClN₂O₂[1][5] | C₁₁H₇ClN₂O₂[2][4] |
| Molecular Weight | 158.54 g/mol [1][5] | 234.64 g/mol [2][4] |
| Appearance | Off-white to light yellow crystalline solid[1][6] | Light yellow to yellow solid[3] |
| Melting Point | 100-110 °C[1] | No data available |
The most significant difference is the presence of the 2-chloro-5-nitrophenyl group attached to the C2 position of the pyridine ring in this compound. This biaryl structure introduces steric hindrance around the pyridine nitrogen and the chloro substituent, which can influence its reactivity in coupling reactions.
Synthesis and Accessibility
Both compounds are accessible through established synthetic routes, although the complexity differs.
2-chloro-5-nitropyridine is commonly synthesized from pyridine. The process typically involves nitration of pyridine to form a mixture of nitropyridine isomers, followed by separation and subsequent chlorination.[6] An alternative high-yield, one-pot method avoids direct nitration by starting from 2-halogenated acrylates, which undergo condensation and cyclization to form 2-hydroxy-5-nitropyridine, followed by chlorination.[7]
This compound synthesis generally involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a suitable 2-halopyridine and a (2-chloro-5-nitrophenyl)boronic acid derivative.[2] This multi-step approach makes it a more complex and potentially more expensive starting material compared to its single-ring counterpart.
Chemical Reactivity: A Comparative Deep Dive
The primary locus of reactivity for both molecules is the chlorine atom at the C2 position of the pyridine ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[8][9]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.[9] The generally accepted mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]
For 2-chloro-5-nitropyridine , the C2 position is readily attacked by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[10] The reaction is typically fast and efficient, driven by the strong electronic activation.
For This compound , while the electronic activation from the nitro group is still present on the phenyl ring, the chlorine atom is attached to this phenyl ring, not the pyridine ring. The pyridine ring acts as a substituent on the chloronitrophenyl ring. The reactivity of the chloro group in this biaryl system is still significant due to the activating effect of the nitro group, but it may be sterically hindered by the adjacent pyridine ring. This can lead to slower reaction rates or the need for more forcing conditions compared to 2-chloro-5-nitropyridine in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and is widely used with halopyridines.[8][11] The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with a boronic acid derivative and reductive elimination to form the product.[12][13]
With 2-chloro-5-nitropyridine , the chloro group at the C2 position is an excellent electrophile for Suzuki coupling, allowing for the introduction of a wide variety of aryl and vinyl groups.[11]
In the case of This compound , the chloro substituent on the phenyl ring is the reactive site for cross-coupling. While chloroarenes are generally less reactive than bromo- or iodoarenes, the presence of the electron-withdrawing nitro group facilitates the oxidative addition step.[14] However, the bulky pyridine substituent ortho to the chlorine can sterically hinder the approach of the palladium catalyst, potentially requiring more specialized ligands (e.g., bulky phosphine ligands like SPhos or RuPhos) and higher reaction temperatures to achieve good yields.[8][14]
Applications in Drug Development and Agrochemicals
The choice between these two building blocks is dictated by the final target molecule.
2-chloro-5-nitropyridine is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][15] A prominent example is its use in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[16][17][18] The synthesis involves the coupling of a derivative of 2-chloro-5-nitropyridine with another heterocyclic fragment.[19][20]
This compound and its derivatives also have significant biological activity and are used as intermediates in the synthesis of pharmaceuticals and crop-protection products.[2] It has been investigated for its antineoplastic properties, with studies showing it can inhibit the growth of cancer cells.[2] It is also a key intermediate in the synthesis of Vismodebib, a hedgehog pathway inhibitor.[21]
Experimental Protocols
To illustrate the practical differences in handling these reagents, here are representative protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-chloro-5-nitropyridine
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of activated chloro-heteroarenes.[8][11]
Materials:
-
2-chloro-5-nitropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure that may require optimization depending on the specific boronic acid used. The use of a more robust catalytic system is often necessary for less reactive chloroarenes.[14]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with vigorous stirring to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a plug of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Conclusion: Making the Right Choice
The selection between this compound and 2-chloro-5-nitropyridine is a strategic decision based on the desired final product and the intended synthetic route.
-
Choose 2-chloro-5-nitropyridine for its high reactivity, lower cost, and straightforward use in SNAr and cross-coupling reactions to build molecules directly off the C2 position of the pyridine ring. It is the workhorse for introducing a 5-nitropyridin-2-yl moiety.
-
Choose this compound when the synthetic goal is to construct a biaryl system where the 2-chloro-5-nitrophenyl scaffold is further functionalized. While its synthesis is more complex and its reactivity in cross-coupling may be tempered by steric effects, it provides access to a different chemical space and a unique set of derivatives with potential applications in drug discovery and materials science.[2][3]
Ultimately, a thorough understanding of the reactivity profiles of these two valuable building blocks empowers chemists to design more efficient, predictable, and successful synthetic strategies.
References
- Lowcost, high yield synthesis of nevirapine. Google Patents.
-
2-Chloro-5-Nitropyridine. Pipzine Chemicals. Available at: [Link]
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Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health. Available at: [Link]
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Synthesis and anti-HIV activity of nevirapine prodrugs. PubMed. Available at: [Link]
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Progress in synthesis of the anti-AIDS drug nevirapine. ResearchGate. Available at: [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]
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Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. PubMed. Available at: [Link]
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The Importance of Purity: Understanding this compound in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
- Nevirapine B
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health. Available at: [Link]
-
2-Methoxy-5-nitropyridine CAS#:5446-92-4. Chemsrc. Available at: [Link]
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. ACS Publications. Available at: [Link]
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This compound hydrochloride. MySkinRecipes. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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2-Chloro-5-nitropyridine. PubChem. Available at: [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for 2-(2-Chloro-5-nitrophenyl)pyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and precise quantification of intermediates are paramount. 2-(2-Chloro-5-nitrophenyl)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods to ensure the quality, safety, and efficacy of the final drug product.[1][2] This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of this compound, designed to empower researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
This document moves beyond a simple listing of protocols. As a senior application scientist, the aim is to provide a narrative grounded in experience, explaining the rationale behind methodological choices and ensuring that each described protocol is a self-validating system. All claims and protocols are supported by authoritative sources and adhere to the principles of scientific integrity.
While specific validated methods for this compound are not abundantly available in public literature, this guide extrapolates from established methods for structurally analogous compounds, such as other chloro-nitropyridine and nitrophenyl derivatives. This approach provides a scientifically sound foundation for method development and validation for the target analyte.
Executive Summary: A Comparative Overview
The choice of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, throughput, and available instrumentation. For the quantification of this compound, three primary chromatographic techniques are considered: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio. |
| Typical Detector | UV-Vis or Photodiode Array (PDA) | Flame Ionization Detector (FID) | Triple Quadrupole (QqQ) or Orbitrap |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.3 - 3 µg/mL | < 0.5 ng/mL |
| Linearity Range | 0.2 - 100 µg/mL | 0.5 - 200 µg/mL | 0.001 - 1 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Sample Derivatization | Not typically required | May be required for improved volatility and thermal stability | Not typically required |
| Primary Advantages | Robust, versatile for non-volatile compounds, and widely available. | High resolution for volatile compounds, cost-effective. | Unparalleled sensitivity and selectivity, ideal for trace analysis in complex matrices. |
| Primary Disadvantages | Moderate sensitivity, potential for matrix interference. | Requires analyte to be thermally stable and volatile, potential for thermal degradation. | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement). |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering a robust and versatile platform for the quantification of a wide range of compounds.[3][4] For a molecule like this compound, which possesses chromophores due to its aromatic and nitro groups, UV detection is a straightforward and effective quantification method.
The choice of HPLC-UV is often dictated by its reliability and ease of use in quality control settings. The non-volatile and polar nature of many pyridine derivatives makes HPLC a more suitable choice than GC. The key to a successful HPLC method lies in the selection of an appropriate stationary phase (column) and mobile phase to achieve optimal separation of the analyte from potential impurities and degradation products. A reversed-phase C18 column is typically the first choice for compounds of this polarity, offering a good balance of hydrophobic and polar interactions. The mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analyte.
A validated HPLC method provides a high degree of assurance in the reported results. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, ensures that the method is fit for its intended purpose.[5] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC method validation according to ICH guidelines.
This protocol is a representative starting point for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (a wavelength around 254 nm or 310 nm is expected based on the chromophores).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] For this compound, GC can be a viable option, particularly for purity testing and the detection of volatile impurities.
The primary consideration for using GC is the thermal stability and volatility of the analyte. While some pyridine derivatives are amenable to GC analysis, the presence of the nitro group can sometimes lead to thermal degradation in the injector port or on the column. Therefore, careful optimization of the injector temperature and the use of a deactivated liner are crucial. A non-polar or mid-polarity capillary column is typically used for the separation of such compounds. The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the number of carbon atoms in the analyte.[7]
Similar to HPLC, a GC method must be validated to ensure its reliability. The validation parameters are consistent with ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[8] System suitability tests, such as checking the peak shape and resolution, are performed before each run to ensure the chromatographic system is performing optimally.
Caption: General experimental workflow for GC-FID analysis.
This protocol provides a general framework for the analysis of this compound by GC-FID.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column oven, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (optimization may be required to prevent degradation).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent like acetone or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards and filter if necessary.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the gold standard.[9]
LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.[10] This technique is particularly advantageous for the analysis of pyridine derivatives as it can provide structural information and overcome co-elution issues that might affect UV detection.[11] The choice of ionization source (e.g., Electrospray Ionization - ESI) and the optimization of MS/MS parameters (precursor and product ions, collision energy) are critical for developing a sensitive and specific method.
A validated LC-MS/MS method provides an unparalleled level of confidence in the analytical results. The specificity of detecting a specific precursor-to-product ion transition for the analyte minimizes the risk of interference from other components in the sample matrix.[12] The validation of an LC-MS/MS method follows the same principles as other chromatographic techniques, with additional considerations for matrix effects.
This protocol outlines a starting point for developing a quantitative LC-MS/MS method.
-
Instrumentation:
-
LC-MS/MS system consisting of an HPLC coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
-
Liquid Chromatography Conditions:
-
Similar to the HPLC-UV method described above.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
MS/MS Transitions:
-
Determine the precursor ion (typically [M+H]⁺) for this compound by infusing a standard solution into the mass spectrometer.
-
Fragment the precursor ion and select the most stable and abundant product ions for quantification and confirmation.
-
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, but may require a more rigorous clean-up procedure for complex matrices to minimize matrix effects.
-
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound is a strategic decision that should be based on the specific analytical challenge at hand.
-
For routine quality control and purity assessment in a manufacturing environment, a validated HPLC-UV method is often the most practical and cost-effective choice. It offers a good balance of performance, robustness, and ease of use.
-
GC-FID can be a suitable alternative for the analysis of volatile impurities or for laboratories where GC is the primary chromatographic technique. However, careful evaluation of the analyte's thermal stability is essential.
-
For trace-level quantification, analysis in complex matrices, or when definitive identification is required, a validated LC-MS/MS method is the superior choice. Its high sensitivity and selectivity provide the highest level of analytical confidence.
Ultimately, the development and validation of any analytical method should be guided by a thorough understanding of the analyte's chemical properties and the intended use of the method, all within the framework of established regulatory guidelines to ensure data integrity and product quality.
References
- Pharmaffiliates. (2024). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Sarchem Labs. (2024). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Khan, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Kumar, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (2024). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.
- OSHA. (1991). Pyridine (Method PV2295).
- LGC Standards. (n.d.). This compound.
- International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology.
- Rasanen, J., et al. (2021). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector.
- Maxxam Analytics. (2014). Chemistry Method Validation.
- Tzanani, N., et al. (2021).
- ATSDR. (1992). Analytical Methods for Pyridine. Retrieved from the Agency for Toxic Substances and Disease Registry.
- European Directorate for the Quality of Medicines & HealthCare. (2013).
- Varga, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
- National Pharmaceutical Control Bureau, Ministry of Health Malaysia. (n.d.).
- PubChem. (n.d.). This compound.
- Rasayan, J. Chem. (2014).
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- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for "N-(2-Methyl-5-nitrophenyl)acetamide".
- Schmitt, F., et al. (2022). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. Antibiotics.
- El-Sheikh, M. A., et al. (2014). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. Journal of Analytical & Bioanalytical Techniques.
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A Comparative Guide to the Biological Activity of 2-(2-Chloro-5-nitrophenyl)pyridine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, pyridine-based compounds represent a privileged scaffold, consistently demonstrating a wide spectrum of biological activities.[1] Among these, 2-(2-Chloro-5-nitrophenyl)pyridine has emerged as a compound of interest, noted for its potential as an antineoplastic agent.[2] This guide provides an in-depth, objective comparison of the biological activity of this compound with its structural analogues. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR), delve into the mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest for more potent and selective therapeutic agents.
Introduction: The Rationale for Comparing this compound and Its Analogues
The core structure of this compound, featuring a pyridine ring linked to a substituted phenyl ring, offers a versatile template for chemical modification. The presence of a chloro and a nitro group on the phenyl ring are key modulators of its electronic and steric properties, which in turn influence its biological activity. Understanding how modifications to this core structure impact efficacy and selectivity is paramount for rational drug design.
This guide will focus on comparing analogues where substitutions are made on both the phenyl and pyridine rings. The rationale for selecting specific analogues for comparison is rooted in established principles of medicinal chemistry, which suggest that alterations in lipophilicity, electronic properties, and steric bulk can profoundly affect a compound's interaction with biological targets.[1]
Structure-Activity Relationship (SAR): Decoding the Impact of Chemical Modifications
The biological activity of pyridine derivatives is intricately linked to the nature and position of their substituents. A comprehensive review of pyridine-based compounds has revealed several key trends that inform the design of more effective analogues.[1][3]
Key SAR Insights for Pyridine Derivatives:
-
Enhancing Antiproliferative Activity: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine or phenyl ring is often associated with increased antiproliferative activity.[1]
-
Detrimental Modifications: Conversely, the introduction of halogen atoms (beyond the existing chloro group) or bulky substituents can lead to a decrease in activity.[1]
Based on these principles, we will compare the parent compound with hypothetical and literature-derived analogues to illustrate these SAR trends.
Quantitative Comparison of Biological Activity
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity of this compound and related pyridine derivatives from various studies. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.
| Compound ID | Base Scaffold | Modifications | Cell Line | Biological Activity (IC50, µM) | Reference |
| 1 | This compound | Parent Compound | Various Cancer Cell Lines | Data not available in a single comparative study | |
| 2 | Nicotinonitrile derivative | 2-chloro, 6-(naphthalen-1-yl), 4-phenyl | NCIH 460 (Lung Cancer) | 25 ± 2.6 | [4] |
| 3 | Nicotinonitrile derivative | 2-chloro, 6-(naphthalen-1-yl), 4-phenyl | RKOP 27 (Colon Cancer) | 16 ± 2 | [4] |
| 4 | Thienopyridine derivative | Varied substitutions | MCF-7 (Breast Cancer) | 3b: 4.58 ± 0.31 | [5][6] |
| 5 | Thienopyridine derivative | Varied substitutions | HepG-2 (Liver Cancer) | 3b: 6.21 ± 0.53 | [5][6] |
| 6 | Pyridine-based Cu(II) Complex | Nitro-group substitution | NCI-H1975 (Lung Cancer) | 33.4 ± 3.8 | [7] |
Mechanism of Action: Unraveling the Cellular Response
The anticancer activity of this compound and its analogues is believed to stem from their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[2][8]
Interference with DNA Replication
The primary proposed mechanism of action for this compound is its interference with DNA replication processes.[2] The planar aromatic structure of the molecule may allow it to intercalate into the DNA double helix, disrupting its structure and function. This can lead to the stalling of replication forks and the induction of DNA damage responses.[8]
Cell Cycle Arrest
Studies on related pyridine derivatives have demonstrated their ability to induce cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells.[9] Flow cytometry analysis of cells treated with these compounds often reveals an accumulation of cells in the G2/M or S phase of the cell cycle.[10][11] This suggests that these compounds may activate cell cycle checkpoints, preventing cells from progressing through mitosis.
Induction of Apoptosis
Ultimately, the cytotoxic effects of these compounds are mediated through the induction of apoptosis, or programmed cell death.[8] The DNA damage and cell cycle arrest triggered by these compounds can activate intrinsic apoptotic pathways. This is often characterized by the activation of caspases, cleavage of PARP, and externalization of phosphatidylserine, which can be detected by Annexin V staining.[11]
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound analogues.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for comparing the biological activity of novel compounds.
Conclusion and Future Directions
The comparative analysis of this compound and its analogues underscores the significant potential of the pyridine scaffold in the development of novel anticancer agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Preliminary mechanistic studies point towards interference with DNA replication, induction of cell cycle arrest, and apoptosis as key modes of action.
Future research should focus on the synthesis and systematic evaluation of a focused library of analogues to generate robust, directly comparable data. Elucidating the specific molecular targets of these compounds through techniques such as proteomics and molecular docking will be crucial for a deeper understanding of their mechanism of action and for the development of the next generation of pyridine-based cancer therapeutics.
References
-
Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chem Biol Interact. 1969 Oct;1(1):27-47. [Link]
-
Cell cycle analysis of A549 and MCF7 cells treated with compounds 7e and 8d. ResearchGate. [Link]
-
The cell cycle analysis and apoptosis induction study of the control... ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ResearchGate. [Link]
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Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. NIH. [Link]
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Anticancer activities and mechanism of action of 2 novel metal complexes, C16H34N8O5Ag2Cd and C11H16N7O2Ag3Ni. SciSpace. [Link]
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A Guide to the Structural Landscape of Biaryl Compounds: A Comparative Analysis of 2-(2-Chloro-5-nitrophenyl)pyridine
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science, forming the backbone of numerous functional molecules.[1] Their utility is intrinsically linked to their three-dimensional conformation, which is primarily defined by the torsional or dihedral angle between the two aromatic rings. This angle, governed by a delicate balance of steric, electronic, and intramolecular forces, dictates the molecule's overall shape, reactivity, and biological activity.[2]
This guide provides a detailed structural comparison of 2-(2-Chloro-5-nitrophenyl)pyridine, a heterocyclic biaryl compound, with other relevant biaryl systems. While experimental crystallographic data for this compound itself is not publicly reported[3], we can deduce its likely conformation through a robust analysis of foundational principles and comparison with structurally characterized analogues. We will explore the interplay of substituent effects that define its architecture and provide standardized experimental and computational workflows for researchers in the field.
Part 1: The Decisive Forces in Biaryl Conformation
The conformational preference of biaryl systems is not random; it is the result of competing energetic factors. Understanding these principles is crucial for rational drug design and materials engineering.
-
Steric Hindrance: The primary driver for non-planarity in most biaryl systems is the steric repulsion between substituents at the ortho positions of the two rings.[4] In the parent compound, biphenyl, the repulsion between the ortho hydrogen atoms results in a twisted conformation with a torsional angle of approximately 43-44°.[2][4] The introduction of bulkier ortho-substituents dramatically increases this steric clash, forcing a larger dihedral angle to relieve the strain.
-
Electronic Effects & Conjugation: The π-systems of the two aromatic rings can overlap, a phenomenon known as conjugation. This interaction is maximized in a planar conformation (0° or 180° dihedral angle) and is energetically favorable.[5] However, this stabilizing force is often opposed by steric hindrance. The strength of conjugation can be modulated by the electronic nature of the substituents on the rings.[5][6]
-
Intramolecular Interactions: Non-covalent interactions, such as weak hydrogen bonds or electrostatic contacts between substituents, can also influence the preferred conformation. For instance, studies on 2-chloro-5-nitropyridine (a building block of our target molecule) show that short Cl···O contacts can form in the crystal lattice, influencing molecular packing.[7][8]
Part 2: Predicted Structure of this compound
Based on the foundational principles, we can predict the structural characteristics of this compound (C₁₁H₇ClN₂O₂[3][9]):
-
Non-Planar Conformation: The presence of the chlorine atom at the 2-position of the phenyl ring creates significant steric repulsion with the C-H bond at the 3-position of the pyridine ring. This steric clash is the dominant factor and will force the molecule into a non-planar, twisted conformation.
-
Large Torsional Angle: The torsional angle between the pyridine and phenyl rings is expected to be substantial, likely greater than that of unsubstituted biphenyl, to accommodate the ortho-chloro group.
-
Influence of Substituents: The electron-withdrawing nitro (-NO₂) group at the 5-position of the phenyl ring and the chloro (-Cl) group will decrease the electron density of the phenyl ring.[3] This electronic perturbation can influence intermolecular interactions, such as π-π stacking, in a solid-state or biological environment.[3] X-ray studies on other ortho-nitroaryl compounds have shown that steric hindrance can cause the nitro group itself to rotate out of the plane of the aromatic ring, a phenomenon that could also occur in this molecule.[10]
The following diagram illustrates the logical workflow for determining these properties using a computational approach, a necessary step in the absence of experimental data.
Caption: Workflow for computational structural analysis of biaryl compounds.
Part 3: A Comparative Look at Related Biaryl Structures
To contextualize our predictions for this compound, it is instructive to compare it with structurally characterized compounds. The data below, sourced from experimental studies, highlights how incremental changes in substitution pattern directly impact the core structural parameter: the inter-ring torsional angle.
| Compound | Key Structural Feature | Typical Torsional Angle (°) | Rationale for Conformation |
| Biphenyl | Unsubstituted parent | ~44° | Balance between H-H steric clash and π-conjugation.[4] |
| 2-Phenylpyridine | One ring is a heterocycle | ~30-40° | Similar to biphenyl, with minor electronic perturbation from the nitrogen atom.[4] |
| 2-Chloro-5-nitropyridine | Single ring component | Planar | As a single aromatic ring, it is inherently planar.[7][8] |
| This compound | Ortho-chloro substituent | Predicted: > 50° | The bulky ortho-chloro group enforces a highly twisted state to minimize steric repulsion. |
This comparison underscores the dominant role of ortho-substitution in dictating biaryl conformation. The transition from the planar 2-chloro-5-nitropyridine to the highly twisted this compound illustrates the profound conformational cost of linking the two rings with a sterically hindered bond.
The following diagram conceptualizes the balance of forces at play.
Caption: The interplay between steric and electronic effects on biaryl conformation.
Part 4: Standard Protocol for Single-Crystal X-ray Diffraction
For definitive structural elucidation of novel biaryl compounds, single-crystal X-ray diffraction remains the gold standard.[11][12] The following protocol outlines the self-validating steps required to move from a synthesized compound to a refined crystal structure.
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, angles, and the torsional angle of a biaryl compound in the solid state.
Methodology:
-
Crystal Growth (The Causality of Choice):
-
Action: Grow single crystals of the purified compound. Common methods include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Rationale: The goal is to produce a well-ordered, single crystal lattice free of significant defects. The choice of solvent is critical; it must dissolve the compound but not so well that crystallization is inhibited. A slow process is favored to allow molecules sufficient time to pack into a low-energy, ordered arrangement.
-
-
Crystal Selection and Mounting:
-
Action: Under a microscope, select a suitable crystal (typically 0.1-0.4 mm in size) that is clear, well-formed, and extinguishes light sharply under cross-polarized light. Mount the crystal on a goniometer head.
-
Rationale: A high-quality single crystal will diffract X-rays strongly and uniformly, leading to high-resolution data. Poor-quality or polycrystalline samples will yield weak or uninterpretable diffraction patterns.
-
-
Data Collection:
-
Action: Mount the goniometer on a diffractometer. A stream of cold nitrogen (e.g., at 100 K) is typically used to cool the crystal. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted reflections.
-
Rationale: Cooling the crystal minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data. Collecting a complete dataset requires rotating the crystal to capture reflections from all crystal planes.
-
-
Structure Solution and Refinement:
-
Action: Process the raw diffraction data to obtain a list of reflection intensities. Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map. From this map, build an initial molecular model.
-
Action: Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
Rationale: The initial solution provides a rough atomic arrangement. Refinement is an iterative, least-squares process that minimizes the difference between the experimental data and the theoretical model, resulting in a precise and validated final structure. The quality of the final structure is assessed using metrics like the R-factor.
-
Conclusion
While awaiting experimental confirmation, a detailed analysis based on established physicochemical principles allows us to construct a reliable model of this compound. It is predicted to be a non-planar molecule with a significant torsional angle between its two aromatic rings, a conformation dictated primarily by the steric influence of its ortho-chloro substituent. This guide demonstrates how a comparative approach, grounded in data from analogous compounds and coupled with standard computational and experimental workflows, provides a powerful framework for understanding and predicting the structure of novel biaryl systems. This integrated strategy is indispensable for researchers aiming to rationally design molecules with specific three-dimensional shapes and functions.
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A Comparative Analysis of 2-(2-Chloro-5-nitrophenyl)pyridine: An Inquiry into its Antineoplastic Potential
An in-depth analysis of the antineoplastic properties of 2-(2-Chloro-5-nitrophenyl)pyridine remains a compelling area of research. However, a direct and comprehensive comparison of its efficacy against established antineoplastic agents is currently challenging due to the limited availability of public preclinical data for this specific compound. This guide will therefore focus on the known characteristics of this compound, its putative mechanism of action, and will provide a framework for its potential evaluation against standard-of-care chemotherapeutics, drawing parallels with broader classes of pyridine-based compounds with demonstrated anticancer activity.
Introduction to this compound
The Landscape of Pyridine Derivatives in Oncology
The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved drugs. In oncology, pyridine derivatives have shown a wide range of activities, targeting various hallmarks of cancer. For instance, certain pyridine-based compounds have been found to induce cell cycle arrest and apoptosis in cancer cells.
A critical tool for the discovery and development of novel anticancer agents is the NCI-60 human tumor cell line screen, a panel of 60 different human cancer cell lines used by the National Cancer Institute (NCI) to test the cytotoxic and/or growth inhibitory effects of compounds.[3][4] This screening provides valuable data on a compound's potency and spectrum of activity across different cancer types. Unfortunately, a search for this compound within the publicly accessible NCI-60 database did not yield any results.
A Framework for Comparative Efficacy Evaluation
To rigorously assess the antineoplastic efficacy of this compound, a systematic preclinical evaluation would be necessary. This would typically involve a tiered approach, starting with in vitro assays and potentially progressing to in vivo models.
In Vitro Efficacy Assessment: The NCI-60 Panel as a Gold Standard
A primary step would be to subject this compound to the NCI-60 cell line screen.[5] This would provide a wealth of data on its activity against a diverse panel of cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[6] The key metrics obtained from this screen are:
-
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
-
TGI: The concentration of the drug that causes total growth inhibition.
-
LC50: The concentration of the drug that causes a 50% reduction in the number of cells at the end of the experiment compared to the start.[3]
The workflow for such a screening is well-established and involves incubating the cancer cell lines with various concentrations of the test compound for a defined period, followed by quantification of cell viability.
Caption: A simplified workflow for evaluating a novel compound like this compound using the NCI-60 screen.
Comparative Agents for Benchmarking
For a meaningful comparison, the efficacy data of this compound would be benchmarked against standard-of-care antineoplastic agents with well-characterized mechanisms of action. A selection of such agents and their general efficacy profiles are presented below.
| Antineoplastic Agent | Mechanism of Action | Representative Cancer Indications |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest and apoptosis. | Breast, ovarian, lung, bladder, prostate, melanoma, esophageal cancers. |
| Doxorubicin | Topoisomerase II inhibitor and intercalating agent, disrupting DNA replication and repair. | Leukemia, lymphoma, and cancers of the bladder, breast, stomach, lung, ovaries, thyroid, and soft tissue sarcomas. |
| Cisplatin | DNA cross-linking agent, leading to DNA damage and apoptosis. | Testicular, ovarian, bladder, head and neck, cervical, and lung cancers. |
The NCI-60 database contains extensive data on these and many other approved anticancer drugs, which would serve as a valuable resource for comparison.[3][7]
Putative Mechanism of Action and Future Directions
The suggested interference with DNA replication for this compound provides a starting point for mechanistic studies.[1] Should in vitro screening reveal significant and selective activity, further experiments would be warranted to elucidate its precise molecular target(s). Techniques such as COMPARE analysis, which compares the NCI-60 activity pattern of a novel compound to those of known drugs, could provide initial hypotheses about its mechanism of action.[8]
Caption: A hypothetical signaling pathway for the proposed mechanism of action of this compound.
Conclusion
While this compound presents an interesting chemical scaffold with theoretical potential for antineoplastic activity, the current lack of publicly available, quantitative efficacy data prevents a direct comparison with established anticancer drugs. The framework outlined in this guide, centered on the robust NCI-60 screening platform and comparison with standard agents, provides a clear roadmap for the future evaluation of this and other novel compounds. The generation of such data is a critical next step in determining whether this compound or its derivatives hold promise as clinically relevant antineoplastic agents.
References
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Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of Food and Drug Administration–approved anticancer agents in the NCI60 panel of human tumor cell lines. Molecular cancer therapeutics, 9(5), 1451-1460. [Link]
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NCI-60. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Min, J., et al. (2019). Identification of pharmacodynamic biomarkers and common molecular mechanisms of response to genotoxic agents in cancer cell lines. Scientific Reports, 9(1), 1-12. [Link]
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews Cancer, 6(10), 813-823. [Link]
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Reinhold, W. C., et al. (2012). The NCI-60: a highly annotated genomic resource for common cancers. Cancer research, 72(14), 3499-3511. [Link]
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Benchmarking Synthesis Routes for 2-(2-Chloro-5-nitrophenyl)pyridine: A Comparative Guide for Drug Development Professionals
Introduction
2-(2-Chloro-5-nitrophenyl)pyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is present in a variety of compounds investigated for the treatment of cancers and other diseases, making its efficient and scalable synthesis a critical consideration for drug development and manufacturing. The purity and cost-effectiveness of the synthetic route directly impact the viability of a lead candidate's progression through the clinical trial pipeline.[1][2] This guide provides a comprehensive comparison of the most common and emerging synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their needs.
This in-depth analysis will focus on three primary synthetic strategies:
-
Direct Nitration: A classical electrophilic aromatic substitution approach.
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction.
-
Negishi Coupling: Another powerful palladium-catalyzed cross-coupling method utilizing an organozinc reagent.
We will delve into the mechanistic underpinnings of each route, provide step-by-step experimental procedures, and present a comparative analysis of key performance indicators, including yield, purity, cost-effectiveness, scalability, and safety.
Visualizing the Synthetic Pathways
Figure 1. Overview of the three benchmarked synthetic routes to this compound.
Route 1: Direct Nitration of 2-(2-Chlorophenyl)pyridine
This method represents a traditional and straightforward approach, relying on the electrophilic nitration of a pre-formed biaryl precursor. The directing effects of the chloro and pyridyl substituents on the phenyl ring guide the regioselectivity of the nitration.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2-(2-chlorophenyl)pyridine then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the final product. The chloro and pyridyl groups influence the position of nitration.
Experimental Protocol
Materials:
-
2-(2-Chlorophenyl)pyridine
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄, 96%)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to +4 °C, dissolve 2-(2-chlorophenyl)pyridine (1 equivalent) in concentrated sulfuric acid (96%).
-
Slowly add potassium nitrate (1.03 equivalents) in small portions over 5 minutes, ensuring the temperature remains below 10 °C.
-
Stir the dark mixture at +4 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture to a pH of approximately 9 with a saturated solution of potassium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or recrystallization to afford pure this compound.[3]
Reported Yield: 83%[3]
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] This route involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this would typically involve the reaction of 2-chloropyridine with (2-chloro-5-nitrophenyl)boronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloropyridine) to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent ((2-chloro-5-nitrophenyl)boronic acid) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.[6]
Experimental Protocol
Materials:
-
2-Chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1 equivalent), (2-chloro-5-nitrophenyl)boronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents).
-
Add the base (e.g., potassium carbonate, 2 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][5]
Route 3: Negishi Cross-Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide.[9][11] For this synthesis, a 2-pyridylzinc reagent would be coupled with a dihalonitrobenzene, such as 1,2-dichloro-4-nitrobenzene.
Mechanistic Rationale
Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the organometallic coupling partner, which is an organozinc reagent. These reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times and milder conditions.[12]
Figure 2. A simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocol
Materials:
-
2-Bromopyridine or 2-Iodopyridine
-
n-Butyllithium or isopropylmagnesium chloride
-
Zinc chloride (ZnCl₂)
-
1,2-Dichloro-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable Pd(0) catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of the 2-Pyridylzinc Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1 equivalent) and stir for 30 minutes.
-
To this solution, add a solution of zinc chloride (1 equivalent) in anhydrous THF and allow the mixture to warm to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask, dissolve 1,2-dichloro-4-nitrobenzene (1.1 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF.
-
Add the freshly prepared 2-pyridylzinc reagent solution to the second flask via cannula.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6][13][14][15][16][17][18]
-
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Direct Nitration | Route 2: Suzuki-Miyaura Coupling | Route 3: Negishi Coupling |
| Starting Materials | 2-(2-Chlorophenyl)pyridine, KNO₃, H₂SO₄ | 2-Chloropyridine, (2-Chloro-5-nitrophenyl)boronic acid | 2-Halopyridine, n-BuLi/i-PrMgCl, ZnCl₂, 1,2-Dichloro-4-nitrobenzene |
| Reagent Cost | Generally low | Moderate to high (boronic acid and Pd catalyst can be expensive)[7][19][20] | Moderate to high (organolithium/Grignard, ZnCl₂, and Pd catalyst costs)[21] |
| Yield | Good (Reported 83%)[3] | Generally good to excellent (typically >80%)[4] | Generally good to excellent (typically >80%)[9] |
| Scalability | Can be challenging due to exothermic nature and handling of strong acids.[1][2][3][22][23] | Generally good, with established industrial applications. | Good, but requires strict anhydrous and inert conditions. |
| Safety Concerns | Highly exothermic, use of corrosive and oxidizing strong acids, potential for runaway reactions.[1][2][3][22][23] | Use of flammable solvents and potentially pyrophoric phosphine ligands. | Use of pyrophoric organolithium/Grignard reagents, requires strict inert atmosphere. |
| Environmental Impact | Generation of acidic waste streams. | Use of heavy metal catalyst (palladium) and organic solvents. | Use of heavy metal catalyst and organic solvents. |
| Purity/Purification | May require careful chromatographic separation from regioisomers. | Generally high, with purification by chromatography or recrystallization. | Generally high, with purification by chromatography or recrystallization. |
Discussion and Recommendations
Route 1: Direct Nitration is an attractive option due to its simplicity and the relatively low cost of the starting materials. However, the use of concentrated sulfuric and nitric acids poses significant safety and handling challenges, particularly on a larger scale. The highly exothermic nature of nitration reactions requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[1][2][3][22][23] The regioselectivity can also be a concern, potentially leading to the formation of other nitrated isomers that require tedious purification.
Route 2: Suzuki-Miyaura Coupling offers excellent functional group tolerance and generally high yields.[4][5] The commercial availability of a wide range of boronic acids and palladium catalysts makes this a versatile and popular choice in both academic and industrial settings. While the cost of the boronic acid and the palladium catalyst can be a factor, the high efficiency and cleaner reaction profiles often offset these expenses.[7][19][20] The development of highly active catalysts has also enabled the use of less reactive and cheaper chloro-aromatics as starting materials.[5]
Route 3: Negishi Coupling is known for its high reactivity, often allowing for milder reaction conditions and shorter reaction times compared to other cross-coupling methods.[9][12] The preparation of the organozinc reagent in situ from a readily available halopyridine is a key advantage. However, this route requires strict anhydrous and inert atmosphere conditions due to the moisture and air sensitivity of the organolithium/Grignard and organozinc reagents. This can present challenges for large-scale production.
For laboratory-scale synthesis where cost is a primary concern and appropriate safety measures are in place, Direct Nitration can be a viable option. However, for process development and scale-up, the Suzuki-Miyaura Coupling generally offers the best balance of efficiency, scalability, and safety. Its robustness and the vast literature supporting its application make it a reliable choice for the synthesis of this compound. The Negishi Coupling is a powerful alternative, particularly when high reactivity is required, but the stringent reaction conditions may limit its industrial applicability. The ultimate choice of synthetic route will depend on a careful evaluation of the specific project requirements, including scale, budget, available equipment, and safety infrastructure.
References
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Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (n.d.). Retrieved from [Link]
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IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
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YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
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ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (2-Chloro-5-nitrophenyl)boronic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Retrieved from [Link]
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ACS Catalysis. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Catalyst expenses for the slurry-type Ullmann C–O coupling reaction.... Retrieved from [Link]
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ResearchGate. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Retrieved from [Link]
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Symeres. (n.d.). Leveraging Copper-Catalyzed Ullmann-Type Cross-Coupling Reactions in PR&D. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference. Retrieved from [Link]
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Organotin Catalyst Suppliers & Manufacturing. (2024, July 24). copper catalyzed. Retrieved from [Link]
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NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Chemical Papers. (n.d.). A facile synthetic route for antineoplastic drug GDC-0449. Retrieved from [Link]
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NIH. (n.d.). Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. Retrieved from [Link]
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Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. Retrieved from [Link]
-
DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Retrieved from [Link]
-
ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). Retrieved from [Link]
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Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]
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Spectroscopic comparison of 2-(2-Chloro-5-nitrophenyl)pyridine and its precursors
In the landscape of pharmaceutical and agrochemical research, the unequivocal identification of synthetic intermediates is paramount to ensuring the integrity and success of multi-step syntheses.[1] This guide provides an in-depth spectroscopic comparison of the pivotal intermediate, 2-(2-Chloro-5-nitrophenyl)pyridine, and its common precursors. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently track the progression of this synthesis.
The synthesis of this compound, a valuable building block in medicinal chemistry, is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide will focus on the spectroscopic signatures of the final product and two representative precursors: 2-Chloro-5-nitroaniline and 2-Bromopyridine . Understanding the distinct spectral shifts and patterns of these molecules is crucial for reaction monitoring and final product verification.
The Synthetic Pathway: A Spectroscopic Journey
The journey from simple precursors to the more complex this compound involves the formation of a new carbon-carbon bond, a transformation that leaves a distinct imprint on the spectroscopic data. The chosen synthetic route for this analysis is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for creating biaryl compounds.
Caption: Synthetic pathway to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Scaffold
NMR spectroscopy provides the most detailed insight into the molecular structure, allowing for the unambiguous assignment of protons and carbons. The transition from precursors to the final product is marked by significant changes in chemical shifts and coupling patterns.
¹H NMR: A Tale of Two Rings
The ¹H NMR spectrum is particularly informative in tracking the formation of the biaryl system. The disappearance of the amine protons from 2-chloro-5-nitroaniline and the characteristic shifts in the aromatic region are key indicators of a successful reaction. While specific experimental data for this compound is not widely reported in the literature, we can predict the expected shifts based on the electronic environment of the protons.[2]
| Compound | Proton Environment | Predicted/Experimental Chemical Shift (δ, ppm) |
| 2-Chloro-5-nitroaniline | Aromatic CHs | 7.27 - 7.61 (multiplet)[3] |
| NH₂ | 4.42 (singlet)[3] | |
| 2-Bromopyridine | Pyridine CHs | 7.21 - 8.40 (multiplet)[4] |
| This compound | Aromatic CHs (Phenyl & Pyridine Rings) | 7.30 - 8.80 (complex multiplet) |
The complex multiplet expected for the final product arises from the seven protons on the two coupled aromatic rings. The electron-withdrawing nature of the nitro group and the chlorine atom on the phenyl ring, combined with the inherent electronic effects of the pyridine ring, will result in a downfield shift for many of these protons.
¹³C NMR: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The formation of the C-C bond between the two aromatic rings is a defining feature that can be readily observed.
| Compound | Carbon Environment | Predicted/Experimental Chemical Shift (δ, ppm) |
| 2-Chloro-5-nitroaniline | Aromatic Cs | 109.72 - 147.5[3] |
| 2-Bromopyridine | Pyridine Cs | 122.8 - 150.3[4] |
| This compound | Aromatic Cs (Phenyl & Pyridine Rings) | 120 - 160[2] |
| Quaternary C-Cl | 130 - 135[2] | |
| Quaternary C-NO₂ | 145 - 150[2] | |
| Quaternary C-Pyridine | 155 - 160[2] |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Caption: Standardized workflow for NMR data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The transformation from precursors to the final product is characterized by the appearance and disappearance of specific vibrational bands.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 2-Chloro-5-nitroaniline | N-H Stretch (Amine) | 3319, 3431[3] |
| N-O Stretch (Nitro) | 1347, 1507[3] | |
| C-Cl Stretch | ~700-800 | |
| 2-Bromopyridine | C=N Stretch | ~1570 |
| C-Br Stretch | ~600-700 | |
| This compound | N-O Stretch (Nitro) | ~1350, ~1530 |
| C=N Stretch | ~1570 | |
| C-Cl Stretch | ~700-800 | |
| Aromatic C-H Stretch | 3000-3100[2] |
The most telling change in the FTIR spectrum during the synthesis is the disappearance of the N-H stretching bands of the primary amine in 2-chloro-5-nitroaniline. The final product will retain the strong N-O stretching bands of the nitro group and the characteristic absorptions of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, formed by the coupling of the two aromatic rings, results in a bathochromic (red) shift of the absorption maxima compared to its precursors.
| Compound | Key Electronic Transitions | λmax (nm) |
| 2-Chloro-5-nitroaniline | π → π* and n → π* transitions of the substituted benzene ring. | ~250-380 |
| 2-Bromopyridine | π → π* transitions of the pyridine ring. | ~235, ~275[5] |
| This compound | π → π* transitions of the extended conjugated biaryl system. | 250 - 290[2] |
The significant overlap in the UV-Vis spectra of aromatic compounds makes it a less definitive tool for structural elucidation compared to NMR. However, it is highly effective for reaction monitoring, where the shift in λmax can indicate the formation of the more conjugated product.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| 2-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Molecular ion peak (M⁺) at m/z 172. Loss of NO₂ (M-46). |
| 2-Bromopyridine | C₅H₄BrN | 157.996[6] | Molecular ion peak (M⁺) at m/z 157/159 (characteristic isotopic pattern of Bromine). Loss of Br (M-79/81).[6] |
| This compound | C₁₁H₇ClN₂O₂ | 234.64[2] | Molecular ion peak (M⁺) at m/z 234/236 (characteristic isotopic pattern of Chlorine). Loss of NO₂ (M-46) and Cl (M-35). |
The presence of isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) provides a distinctive signature in the mass spectrum, aiding in the identification of halogenated compounds.
Conclusion
The successful synthesis of this compound can be confidently verified through a multi-faceted spectroscopic approach. By comparing the NMR, FTIR, UV-Vis, and MS data of the final product with its precursors, researchers can effectively monitor the reaction progress and confirm the identity and purity of this important synthetic intermediate. This guide provides the necessary framework and reference data to navigate the spectroscopic landscape of this synthesis with precision and confidence.
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PubChem. 2-Bromopyridine | C5H4BrN | CID 7973. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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SpectraBase. 2-Chloro-5-nitro-aniline. Available at: [Link]
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NIST. Pyridine, 2-bromo-. Available at: [Link]
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MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]
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Unambiguous Structural Determination: A Comparative Guide to Confirming the Structure of 2-(2-Chloro-5-nitrophenyl)pyridine
In the landscape of pharmaceutical and materials science research, the precise atomic arrangement of a molecule is a non-negotiable prerequisite for understanding its function, reactivity, and potential applications. For novel compounds like 2-(2-chloro-5-nitrophenyl)pyridine, a heterocyclic organic molecule with potential applications in medicinal chemistry and agrochemicals, unambiguous structural confirmation is paramount.[1] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing definitive, three-dimensional atomic coordinates.
This guide provides an in-depth technical comparison of X-ray crystallography with other common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will explore the causality behind the experimental choices in a crystallographic workflow and demonstrate why it provides an unparalleled level of certainty.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers a direct visualization of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[1] This technique is foundational in modern chemistry, moving beyond the inference of connectivity to provide a concrete structural model.[1]
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Here, we outline the critical steps, emphasizing the rationale behind each stage.
Step 1: Crystal Growth - The Critical Bottleneck
The most challenging, and often rate-limiting, step is obtaining a single, diffraction-quality crystal.[1] For a small organic molecule like this compound, which is a solid at room temperature, several crystallization techniques can be employed. The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice.
-
Method of Choice: Slow Evaporation. A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites and then left in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals.
-
Solvent Selection Rationale: The choice of solvent is critical. A solvent in which the compound is too soluble will likely result in the formation of many small crystals or no crystals at all. Conversely, a solvent in which the compound is poorly soluble will hinder the crystallization process. A good starting point is a solvent system where the compound has moderate solubility, such as an ethanol/water or acetone/hexane mixture.
Step 2: Data Collection
A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods, and the structural model is then refined against the experimental data. Key quality indicators for the final structure include the R-factor and R-free, which measure the agreement between the calculated and observed structure factors.
Interpreting the Crystallographic Data
While experimental crystallographic data for this compound is not currently reported in the public domain, we can present a hypothetical, yet realistic, set of data that would be expected upon successful analysis.[1]
| Parameter | Hypothetical Value | Significance |
| Molecular Formula | C₁₁H₇ClN₂O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 234.64 g/mol | Consistent with the expected molecular weight.[1][2][3][4] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° | The dimensions of the repeating unit in the crystal lattice. |
| Torsional Angle | Phenyl-Pyridine: ~45-60° | Due to steric hindrance from the ortho-chloro substituent, a non-planar conformation is expected.[1] |
| Key Bond Lengths | C-Cl: ~1.74 Å, N-O (nitro): ~1.22 Å | Provides precise measurements of the distances between atoms. |
| R-factor | < 0.05 | A low R-factor indicates a good agreement between the experimental data and the final structural model. |
This data provides an unambiguous 3D model of the molecule, confirming the connectivity of the atoms and revealing its conformational preferences in the solid state.
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analytical Techniques
While X-ray crystallography provides the definitive answer, other techniques offer valuable, albeit indirect, structural information. Let's compare what these methods would likely reveal about this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), revealing the connectivity of the molecule through chemical shifts, signal integrations, and coupling patterns.
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The distinct electronic environments of the protons on the pyridine and phenyl rings would lead to a complex but interpretable pattern. For instance, the protons on the pyridine ring would likely appear at different chemical shifts than those on the nitrophenyl ring. The coupling patterns (splitting of signals) would provide information about which protons are adjacent to each other.
-
¹³C NMR: The spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would be influenced by the attached atoms (e.g., the carbon attached to the chlorine would have a characteristic shift).
Limitation: While NMR can establish the 2D connectivity of the molecule, it does not directly provide information about the three-dimensional structure, such as the torsional angle between the two aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Absorptions:
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹.
-
N-O stretching (nitro group): Strong, characteristic bands around 1500-1560 cm⁻¹ (asymmetric) and 1335-1365 cm⁻¹ (symmetric).
-
C=C and C=N stretching (aromatic rings): In the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Typically in the 600-800 cm⁻¹ range.
-
Limitation: IR spectroscopy is excellent for identifying functional groups but provides very limited information about how these groups are connected to form the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and offering clues about the molecule's structure.
-
Expected Findings:
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 234, corresponding to the molecular weight of C₁₁H₇ClN₂O₂. The isotopic pattern of this peak, showing a smaller peak at M+2 with about one-third the intensity, would confirm the presence of one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units).[5][6] This would result in fragment ions that could be used to infer the presence of the nitro group.
-
Limitation: While MS can confirm the molecular formula and suggest the presence of certain structural motifs through fragmentation, it cannot definitively establish the isomeric structure. For example, it could not distinguish this compound from 2-(4-chloro-3-nitrophenyl)pyridine without authentic standards for comparison.
Comparison of Analytical Techniques for Structural Elucidation
Caption: Comparison of information from different analytical methods.
Conclusion: The Power of Definitive Data
For a molecule like this compound, spectroscopic techniques such as NMR, IR, and MS provide essential, complementary pieces of structural information. NMR can establish the carbon-hydrogen framework, IR can confirm the presence of key functional groups like the nitro group, and MS can verify the molecular weight and elemental composition.
However, each of these techniques provides an incomplete picture and relies on inference to assemble the final structure. In contrast, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the molecule. It resolves any ambiguity regarding isomerism, conformation, and the precise spatial arrangement of atoms. For researchers in drug development and materials science, this level of certainty is not just advantageous; it is a fundamental requirement for advancing a compound from discovery to application. The data from X-ray crystallography serves as the ultimate validation, confirming that the molecule synthesized is indeed the molecule intended.
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Assessing the environmental impact of different 2-(2-Chloro-5-nitrophenyl)pyridine synthesis methods
The future of sustainable synthesis for this and other important pyridine derivatives lies in innovation. [5][6]Promising research directions include the development of heterogeneous, recyclable catalysts to replace homogeneous palladium systems, the implementation of one-pot or telescopic syntheses to reduce intermediate workups, and the adoption of continuous flow chemistry to improve safety, control, and efficiency. [13]Exploring bio-based solvents and alternative energy sources like microwave irradiation could further reduce the environmental impact of these crucial chemical transformations. [14]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-(2-Chloro-5-nitrophenyl)pyridine
Introduction: The High Stakes of Purity for a Critical Building Block
In the intricate world of pharmaceutical synthesis and agrochemical development, the quality of your starting materials is not just a parameter—it is the foundation of your entire project. 2-(2-Chloro-5-nitrophenyl)pyridine (CAS No. 879088-40-1) is a pivotal intermediate, serving as a versatile building block in the synthesis of novel compounds, including bactericides and antimalarial drugs.[1] Its unique arrangement of functional groups confers significant biological activity, making its structural integrity paramount.[1]
However, the path from a supplier's catalog to a successful reaction outcome is paved with analytical rigor. Even seemingly minor impurities in a starting material like this compound can lead to unpredictable side reactions, reduced yields, and the generation of difficult-to-remove byproducts, ultimately derailing entire multi-step syntheses. High purity is not a luxury; it is a non-negotiable requirement for reproducible and reliable research.
This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to critically assess the purity of commercially available this compound. We will move beyond the supplier's Certificate of Analysis (CoA) to establish a self-validating, multi-modal analytical workflow, explaining the causality behind each experimental choice and providing actionable protocols.
Understanding Potential Impurities: A Consequence of Synthesis
To effectively hunt for impurities, one must first understand where they come from. The synthesis of this compound typically involves transition metal-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling, between a pyridine derivative and a substituted phenyl ring.[1] Another documented route is a multi-step synthesis starting from 2-amino-5-nitropyridine.[1]
These pathways can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2-chloropyridine, 2-aminopyridine, or substituted nitrobenzenes.
-
Reaction Byproducts: Isomeric products (e.g., coupling at a different position), homocoupled products (e.g., biphenyl or bipyridine species), or products of side reactions like hydrolysis or reduction of the nitro group.
-
Catalyst Residues: Traces of heavy metals like palladium or nickel from the coupling reaction.
-
Residual Solvents: Organic solvents used during the reaction or purification steps (e.g., Toluene, Dioxane, DMF, Methanol).
The Analytical Workflow: A Multi-Pronged Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—different techniques that measure purity based on distinct chemical and physical principles. This ensures that impurities missed by one method are detected by another. Our recommended workflow integrates three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-Chloro-5-nitrophenyl)pyridine
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Chloro-5-nitrophenyl)pyridine, a halogenated nitropyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Considerations
This compound (CAS No. 879088-40-1) is a solid organic compound that presents several potential hazards.[1][2] Understanding these risks is the first step in ensuring its safe handling and disposal.
Primary Hazards:
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: This compound is classified as hazardous, with warnings indicating it can cause harm through multiple exposure routes.
-
Skin and Eye Irritation: Direct contact can lead to skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]
Due to these hazards, all waste containing this compound, including the pure substance, contaminated laboratory supplies, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[5]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Signal Word | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | Chemical safety goggles, chemical-resistant gloves (inspected before use), lab coat, and if dust formation is possible, a NIOSH-approved respirator.[3][6][7] |
| Skin Corrosion/Irritation | GHS07 | Warning | Chemical-resistant gloves, lab coat.[3] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | Chemical safety goggles or a face shield.[3] |
| Specific target organ toxicity (single exposure) - Respiratory system | GHS07 | Warning | Work in a well-ventilated area or a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. Adherence to these steps is critical to minimize exposure risks and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste: Collect unadulterated this compound, as well as contaminated items such as weigh boats, spatulas, and disposable labware, in a designated, robust, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals.[5]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.[5]
Step 2: Labeling
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," and the CAS number, "879088-40-1," must be included.
-
Indicate the approximate quantity of the waste and the date of generation.
Step 3: Storage
Temporary storage of hazardous waste in the laboratory must be done in a manner that prevents accidental release and exposure.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Step 4: Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation. If the spill is in a fume hood, keep the hood running.[7]
-
Containment: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the substance. Avoid using combustible materials like paper towels.[7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][7]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[7]
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department, regardless of the size.[7]
Step 5: Final Disposal
The final disposal of this compound must be conducted by licensed professionals in accordance with all local, state, and federal regulations.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[7]
-
High-temperature incineration at a permitted facility is the typical and recommended method for the final disposal of this type of chemical waste.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of this compound falls under the regulations for hazardous waste due to its chemical properties as a halogenated and nitrated organic compound. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for the management of such materials.[10][11][12][13][14] Specifically, halogenated organic compounds are listed as regulated hazardous wastes, necessitating their disposal through designated and controlled methods.[10][13][14]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with all relevant regulations. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.[15]
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Standard Operating Procedure for Pyridine - Washington State University. (n.d.). Retrieved from [Link]
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This compound | C11H7ClN2O2 | CID 40151923 - PubChem. (n.d.). Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved from [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.). Retrieved from [Link]
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procedure for disposing of hazardous waste - MIT. (n.d.). Retrieved from [Link]
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Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]
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Personal protective equipment for handling 2-(2-Chloro-5-nitrophenyl)pyridine
Comprehensive Safety & Handling Guide: 2-(2-Chloro-5-nitrophenyl)pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound (CAS No. 879088-40-1). This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral part of the scientific process.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a solid organic compound that presents multiple health hazards.[1] A thorough understanding of these risks is the foundational step in establishing a robust safety protocol. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
According to safety data sheets, this compound is classified with the following hazard statements:
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating its potential to cause these acute health effects.[1] The causality is clear: the chemical's structure and reactivity can disrupt biological tissues upon contact. Skin and eye irritation arise from direct chemical interaction with these surfaces, while respiratory irritation occurs from inhaling the dust or aerosolized particles.[5] Ingestion can lead to systemic toxic effects. Therefore, the core principle of our handling protocol is the prevention of any direct contact with the substance.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards identified. For this compound, a multi-layered approach to PPE is essential to create a comprehensive barrier against exposure.
Engineering Controls: The First Line of Protection
Before any personal protective equipment is considered, engineering controls must be in place. All handling of this compound, especially weighing and transferring the solid, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] This is the most effective way to control respiratory exposure by capturing dust and vapors at the source.
Mandatory PPE Ensemble
The following table summarizes the essential PPE required for handling this compound. The rationale behind each selection is critical for user understanding and compliance.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 standards.[4][6] | Protects against accidental splashes and airborne dust particles from causing serious eye irritation.[3] A face shield may be required for large-scale operations where splash hazards are increased.[6] |
| Hand Protection | Chemical-impermeable gloves (e.g., disposable nitrile).[5][6] | Prevents direct skin contact, which can cause irritation.[2] Gloves must be inspected for integrity before each use and changed immediately if contact with the chemical is suspected.[5] |
| Body Protection | A clean, fully-buttoned laboratory coat. Fire/flame-resistant and impervious clothing is recommended.[4][5][6] | Provides a barrier against accidental spills on clothing and skin. Long pants and closed-toe shoes are mandatory to cover all exposed skin.[6] |
| Respiratory Protection | Not typically required if handled within a fume hood. If dust/aerosols are generated outside a hood, a full-face respirator with appropriate cartridges should be used.[4][5] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[2] The need for respiratory protection is based on a risk assessment of the specific procedure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide provides a procedural framework for the entire lifecycle of handling this compound in the laboratory.
Pre-Handling & Preparation
-
Designate Area: Identify a specific area for handling, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and waste containers, before retrieving the chemical.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and functional.
-
Don PPE: Put on the complete PPE ensemble as detailed in the table above.
Handling & Experimental Use
-
Weighing: Carefully weigh the required amount of the solid chemical inside the fume hood to minimize dust generation.[5] Avoid creating dust clouds.
-
Transfer: Use non-sparking tools for transfers to prevent ignition sources.[5]
-
Reaction Setup: If the compound is being added to a reaction, do so slowly and in a controlled manner.
-
Post-Handling: After use, securely seal the primary container.[3][5]
Decontamination & Cleaning
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.
-
Collect Waste: All cleaning materials, including wipes and solvent rinses, must be collected as hazardous waste.
-
Work Surface: Thoroughly clean the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing all PPE.[3]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations to ensure safety at every stage.
Caption: Workflow for the safe handling of this compound.
Emergency & Disposal Plan
Preparedness for unexpected events and a clear disposal pathway are non-negotiable components of laboratory safety.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] Seek medical advice if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of pure water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material. Collect the material using non-sparking tools into a suitable, closed container for disposal.[5] Prevent the spill from entering drains.[5]
Disposal Protocol
All waste containing this compound, including surplus chemical, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[5]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional policies.[5][7]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
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Chemical PPE. Trihydro Corporation. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
